molecular formula C7H15NO B017955 2-Piperidineethanol CAS No. 1484-84-0

2-Piperidineethanol

Cat. No.: B017955
CAS No.: 1484-84-0
M. Wt: 129.2 g/mol
InChI Key: PTHDBHDZSMGHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidineethanol (CAS 1484-84-0) is a chemical compound with the formula C7H15NO and a molecular weight of 129.20 g/mol . It is a valuable chiral building block in organic and medicinal chemistry. The stereocenter at position 2 of the piperidine skeleton, along with the presence of an alcohol functional group, makes it a versatile starting material for the enantioselective synthesis of various natural and synthetic compounds . Both synthetic and enzymatic methods, such as enzymatic kinetic resolution, are employed to obtain enantiopure this compound for these applications . In applied chemical engineering research, this compound is studied as a solvent for carbon dioxide (CO2) capture. Its volatility data and vapor-liquid equilibrium (VLE) in aqueous solutions are critical for designing efficient post-combustion CO2 capture processes with minimal solvent emissions . The VLE for its aqueous solutions has been characterized within a temperature range of 323 to 373 K . This compound is a solid at ambient conditions, with a melting point of approximately 36 °C . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDBHDZSMGHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044837
Record name 2-Piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-84-0
Record name 2-Piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1484-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-2-yl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PIPERIDINEETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Piperidineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperidin-2-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(PIPERIDIN-2-YL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHY6X8X6JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol, with the CAS number 1484-84-0, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry.[1][2] Its unique structure, featuring a piperidine (B6355638) ring and a primary alcohol functional group, makes it a valuable intermediate in the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a relevant synthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in research and development.

General and Physical Properties
PropertyValueReference
CAS Number 1484-84-0[1][2][3]
Molecular Formula C₇H₁₅NO[1][2][3]
Molecular Weight 129.20 g/mol [1][4]
Appearance White to pale yellow crystalline low melting solid or off-white solid below 30°C; Pale yellow to light brown clear liquid above 38°C.[1][2][5]
Odor Nearly odorless to mild, sweet, nauseating-floral, warm-herbaceous.[2][5]
Melting Point 36 - 40 °C[1][2][6]
Boiling Point 234 °C at 760 mmHg[1][2][5][6]
Density 1.010 g/cm³[1][5]
Flash Point 112.8 °C (closed cup)[4][5]
Solubility and Partition Coefficients
PropertyValueReference
Water Solubility Very soluble[5][7]
Organic Solvent Solubility Soluble in organic solvents like chloroform (B151607) and methanol.[2][5]
LogP (Octanol-Water Partition Coefficient) 0.263 at 22.5 °C[2]
Log Kow 0.63[5]
Bio-concentration factor 3.162 L/Kg[5]
Acidity and Spectral Data
PropertyValueReference
pKa 15.15 ± 0.10 (Predicted)[2][8]
¹H NMR Spectrum Data available, see Spectral Data section for details.
¹³C NMR Spectrum Data available, see Spectral Data section for details.
IR Spectrum Data available, see Spectral Data section for details.
Mass Spectrum Data available, see Spectral Data section for details.

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (36-40 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Place a small amount (a few milliliters) of this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.

  • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary in the stopper.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Remove the pycnometer from the bath, carefully dry the outside, and weigh it. Record this mass (m₂).

  • Empty and dry the pycnometer completely.

  • Since this compound is a solid at room temperature, it should be gently heated to just above its melting point before being introduced into the pycnometer.

  • Fill the pycnometer with the molten this compound, following the same procedure as with water (steps 3-5). Record the mass of the pycnometer filled with the sample (m₃) at the same temperature.

  • The density of this compound can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Spectral Data and Analysis Protocols

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Expected Chemical Shifts (δ): The proton NMR spectrum of this compound would be expected to show signals for the protons on the piperidine ring, the methylene (B1212753) group adjacent to the nitrogen, the methylene group adjacent to the hydroxyl group, and the hydroxyl and amine protons. The exact chemical shifts would depend on the solvent used.

  • General Experimental Protocol:

    • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons.

¹³C NMR (Carbon-13 NMR):

  • Expected Chemical Shifts (δ): The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule.

  • General Experimental Protocol:

    • Prepare the sample as described for ¹H NMR.

    • Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.

    • Proton-decoupled mode is usually employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy
  • Expected Absorptions: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), the N-H stretch of the secondary amine (around 3300 cm⁻¹), C-H stretches of the aliphatic ring and side chain (around 2850-2950 cm⁻¹), and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).

  • General Experimental Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid (if melted) or solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.

Mass Spectrometry (MS)
  • Expected Fragmentation: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 129. Common fragmentation patterns would involve the loss of a water molecule, or cleavage adjacent to the nitrogen atom or the hydroxyl group.

  • General Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve the sample in a volatile organic solvent.

    • Inject the solution into the GC-MS instrument.

    • The sample is vaporized and separated on the GC column.

    • The separated components enter the mass spectrometer, where they are ionized (e.g., by electron impact).

    • The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.

Synthetic Application: Precursor to Spiroimidazolidinone NPC1L1 Inhibitors

This compound is a key starting material for the synthesis of various pharmacologically active compounds. One notable example is its use in the preparation of spiroimidazolidinone inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which are investigated for their potential in treating hypercholesterolemia.[9][10] The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Class A This compound B Protection of Amine Group (e.g., Boc) A->B Protection C Oxidation of Alcohol to Aldehyde B->C Oxidation D Condensation with an Amine C->D Imine Formation E Cyclization to form Spiroimidazolidinone Core D->E Cyclization F Deprotection and Further Functionalization E->F Modification G Spiroimidazolidinone NPC1L1 Inhibitors F->G Final Synthesis

References

Structural and Conformational Analysis of 2-Piperidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Piperidineethanol, a valuable chiral starting material in organic synthesis, is a conformationally flexible molecule.[1] Its three-dimensional structure is critical in determining its reactivity and biological activity. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound, drawing upon established principles of piperidine (B6355638) chemistry and spectroscopic methodologies. The document outlines the key conformational isomers, the potential for intramolecular hydrogen bonding, and the experimental and computational workflows used to elucidate its structure.

Introduction to the Conformational Landscape of Piperidine Derivatives

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of a substituent at the 2-position, as in this compound, leads to a dynamic equilibrium between two primary chair conformers: one with the substituent in an axial orientation and one with it in an equatorial position. The relative stability of these conformers is governed by a complex interplay of steric and electronic effects.[2]

Substituents at the C-2 position experience steric interactions with the nitrogen's lone pair and the axial hydrogen at C-6.[3] Generally, to alleviate steric hindrance, the equatorial conformer is favored for 2-substituted piperidines.[3]

Conformational Analysis of this compound

The conformational equilibrium of this compound is particularly interesting due to the presence of the hydroxyl group in the side chain. This allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the piperidine ring.

Key Conformers and Intramolecular Hydrogen Bonding

The two primary chair conformations of this compound are depicted below:

  • Equatorial Conformer: The 2-(hydroxyethyl) group occupies an equatorial position. This is generally the sterically favored conformation.

  • Axial Conformer: The 2-(hydroxyethyl) group occupies an axial position.

The presence of the hydroxyl group introduces the possibility of an intramolecular hydrogen bond (O-H···N), which can significantly influence the conformational equilibrium. Such a bond is more geometrically feasible in the equatorial conformer, where the side chain can fold back towards the nitrogen atom. This intramolecular hydrogen bonding can further stabilize the equatorial conformation.

The schematic below illustrates the equilibrium between the axial and equatorial conformers of this compound.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial-2-Piperidineethanol Equatorial Equatorial-2-Piperidineethanol (Potentially stabilized by intramolecular H-bond) Axial->Equatorial Ring Inversion

Figure 1: Conformational equilibrium of this compound.

Quantitative Structural Data

Table 1: Typical Piperidine Ring Bond Lengths and Angles

ParameterTypical Value
C-C Bond Length~1.54 Å
C-N Bond Length~1.47 Å
C-C-C Bond Angle~111.5°
C-N-C Bond Angle~109.5°
C-C-N Bond Angle~110.0°

Computational chemistry provides powerful tools to predict the geometric parameters of different conformers.[2]

Experimental and Computational Methodologies

A comprehensive conformational analysis of this compound involves a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular conformation in solution.[3]

  • Sample Preparation: 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.[3]

  • ¹H NMR Analysis: The coupling constants (J-values) between vicinal protons are particularly informative. Larger coupling constants for the proton at C-2 are indicative of an axial-axial relationship with neighboring protons, suggesting an equatorial substituent.

  • ¹³C NMR Analysis: The chemical shifts of the ring carbons can also provide conformational information.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space proximities between protons, helping to distinguish between axial and equatorial orientations of the substituent.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe for intramolecular hydrogen bonding. A broad signal for the O-H stretch at a lower frequency (around 3200-3400 cm⁻¹) compared to a free hydroxyl group is indicative of such an interaction.

Computational Chemistry Workflow

Theoretical calculations are indispensable for elucidating the conformational landscape of piperidine derivatives.[2]

The following diagram outlines a typical workflow for in silico conformational analysis.

G Start Initial 2D Structure of This compound ConformerSearch Conformational Search (e.g., Molecular Mechanics) Start->ConformerSearch GeometryOpt Geometry Optimization of Low-Energy Conformers (e.g., DFT) ConformerSearch->GeometryOpt EnergyCalc Single-Point Energy Calculation (High-Level Theory) GeometryOpt->EnergyCalc NMRCalc Calculation of NMR Parameters (Chemical Shifts, Coupling Constants) GeometryOpt->NMRCalc Boltzmann Boltzmann Distribution Analysis EnergyCalc->Boltzmann Comparison Comparison with Experimental Data NMRCalc->Comparison

Figure 2: Workflow for computational conformational analysis.

Predicted Conformational Preference of this compound

Based on the principles of steric hindrance and the potential for stabilizing intramolecular hydrogen bonding, it is predicted that the equatorial conformer of this compound is the predominant species in solution . The intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen likely plays a crucial role in stabilizing this conformation over the axial alternative.

Conclusion

The conformational analysis of this compound reveals a preference for a chair conformation with the 2-(hydroxyethyl) substituent in an equatorial position. This preference is driven by the minimization of steric interactions and is likely further stabilized by an intramolecular hydrogen bond. A thorough understanding of its three-dimensional structure, achieved through a combination of NMR spectroscopy, IR spectroscopy, and computational modeling, is essential for its application in drug design and development.

References

Spectroscopic Profile of 2-Piperidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Piperidineethanol (CAS No. 1484-84-0), a versatile heterocyclic compound used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data

The empirical formula for this compound is C₇H₁₅NO, with a molecular weight of 129.20 g/mol .[1][2] The spectroscopic data presented below is crucial for its structural elucidation and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [3]

Chemical Shift (ppm)Description
3.80 - 3.75Multiplet
3.2Singlet
3.032Doublet of doublets
2.740Multiplet
2.597Multiplet
1.810Multiplet
1.61Multiplet
1.57Multiplet
1.42Multiplet
1.35Multiplet

Note: Data is based on a 399.65 MHz spectrum. Assignments can be confirmed with 2D NMR techniques like COSY.[3]

¹³C NMR (Carbon-13 NMR) Data

While specific experimental ¹³C NMR data for this compound is available in spectral databases, a tabulated list of precise chemical shifts is not readily found in the public domain.[4][5] However, based on the known structure of this compound, the expected chemical shift ranges for each carbon atom can be predicted using standard correlation tables.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentExpected Chemical Shift (δ) Range (ppm)
-CH₂-OH (Ethanol side-chain)60 - 80
-CH- (Piperidine ring, C2)40 - 55
-CH₂- (Ethanol side-chain)40 - 55
-CH₂- (Piperidine ring, C6)40 - 55
-CH₂- (Piperidine ring, C3, C4, C5)10 - 50
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption peaks for this compound.[8][9]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3500 - 3200 (broad)O-H stretchAlcohol
3400 - 3250 (medium)N-H stretchSecondary Amine
3000 - 2850 (medium)C-H stretchAlkane
1320 - 1000 (strong)C-O stretchAlcohol
1250 - 1020 (medium)C-N stretchAliphatic Amine
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a base peak at m/z 84.[10]

Table 4: Mass Spectrometry Data (EI-MS) for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
303rd Highest
562nd Highest
84100 (Base Peak)

Note: The fragmentation pattern is consistent with the structure of this compound, where the base peak at m/z 84 likely corresponds to the piperidinemethyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter.

    • Transfer the filtered solution into a clean 5 mm NMR tube.

  • Instrument Setup :

    • Place the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's guidelines.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition :

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrument Setup :

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Data Acquisition :

    • Place a small amount of this compound (a single drop or a few milligrams of the solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

    • After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction :

    • For a pure sample, introduce a small amount into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

    • If using a GC, dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) and inject it onto the GC column. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Instrument Setup :

    • Set the ion source to the electron ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer to scan over a suitable mass range (e.g., m/z 30-200).

  • Data Acquisition :

    • Acquire the mass spectrum. The instrument will detect the positively charged ions and their fragments, plotting their abundance against their mass-to-charge ratio.

    • Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure of the compound.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 Filter into NMR Tube Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (for GC-MS) Sample->Prep_MS Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum (EI) Prep_MS->Acquire_MS Analyze_NMR Process FID Assign Peaks Determine C-H Framework Acquire_NMR->Analyze_NMR Analyze_IR Identify Characteristic Peaks Determine Functional Groups Acquire_IR->Analyze_IR Analyze_MS Analyze Fragmentation Pattern Determine Molecular Weight Acquire_MS->Analyze_MS Conclusion Structural Elucidation & Purity Assessment Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 2-Piperidineethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-piperidineethanol in various organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on summarizing the existing qualitative information and presenting a detailed, generalized experimental protocol for the precise determination of solubility. This guide is intended to be a valuable resource for professionals in drug development and chemical research, enabling them to effectively handle and formulate this compound.

Introduction to this compound

This compound (CAS No. 1484-84-0) is a heterocyclic compound with a molecular formula of C7H15NO. It is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Qualitative Solubility of this compound

Based on available literature and chemical database information, this compound exhibits solubility in a range of solvents. This solubility is largely dictated by its chemical structure, which includes a polar hydroxyl group and a basic piperidine (B6355638) ring, allowing for hydrogen bonding and acid-base interactions.

The following table summarizes the known qualitative solubility of this compound in various solvents. It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

Solvent ClassSolventQualitative SolubilityCitation(s)
Protic Solvents WaterSoluble[1][2][3]
MethanolSoluble[2][3]
Chlorinated Solvents ChloroformSoluble[2][3]

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a robust and reliable experimental protocol is essential. The following section details a generalized "shake-flask" method, which is a standard and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Supersaturated Solution B Equilibration A->B Incubate at constant temperature with agitation C Phase Separation B->C Allow to settle or centrifuge D Sample Dilution C->D Withdraw and filter an aliquot of the supernatant E Quantitative Analysis (HPLC/GC) D->E Dilute to a known volume F Solubility Calculation E->F Determine concentration against a standard curve

References

Commercial Availability and Applications of 2-Piperidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol, also known as 2-(2-hydroxyethyl)piperidine, is a versatile heterocyclic building block with significant applications in pharmaceutical synthesis and industrial processes. Its structure, featuring a piperidine (B6355638) ring and a primary alcohol functional group, allows for a wide range of chemical modifications, making it a valuable intermediate in the development of complex molecules and materials. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and detailed insights into its applications, including experimental methodologies.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Purity levels and available quantities vary by supplier, with typical purities ranging from 90% for technical grades to over 98% for synthesis-grade material. Researchers should consult the suppliers' certificates of analysis for detailed impurity profiles.

Below is a summary of prominent suppliers of this compound:

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich (Merck) Technical grade, 90%[1][2][3]1484-84-0[1][2][3]C7H15NO[1][2][3]129.20[1][2][3]
TCI (Tokyo Chemical Industry) >96.0% (GC)[4]1484-84-0[4]C7H15NO[4]129.20
Alfa Aesar (Thermo Fisher Scientific) 97%1484-84-0C7H15NO129.20
Jubilant Ingrevia > 98.0 %[5]1484-84-0[5]C7H15NO[5]129.20
Chem-Impex ≥ 96% (GC)[6]1484-84-0[6]C7H15NO[6]129.20[6]
Ambeed, Inc. -1484-84-0C7H15NO129.20
BOC Sciences -1484-84-0C7H15NO129.20

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

PropertyValueReference
Appearance Off-white to yellow solid or colorless to light orange liquid[4][5][6][7][4][5][6][7]
Melting Point 38-43 °C[7][7]
Boiling Point 234 °C at 760 mmHg[7][7]
Density 1.010 g/cm³[7][7]
Flash Point 102 °C (215.6 °F)[7][7]
Water Solubility Soluble[5][8][5][8]
logP (Octanol/Water Partition Coefficient) 0.511[9]
pKa 15.15 ± 0.10 (Predicted)[5]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a critical starting material and intermediate in the synthesis of a diverse array of biologically active compounds. The piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to introduce favorable pharmacokinetic properties.

Role as a Synthetic Building Block

The hydroxyl group of this compound can be readily oxidized to the corresponding aldehyde, a key intermediate for extending the carbon chain and introducing further complexity. The secondary amine of the piperidine ring is also a versatile site for functionalization, such as N-acylation or N-alkylation.

A general synthetic workflow illustrating the utility of this compound is presented below:

G This compound This compound Oxidation Oxidation This compound->Oxidation N-Alkylation/Acylation N-Alkylation/Acylation This compound->N-Alkylation/Acylation N-protected 2-piperidineacetaldehyde N-protected 2-piperidineacetaldehyde Oxidation->N-protected 2-piperidineacetaldehyde Grignard Reaction Grignard Reaction N-protected 2-piperidineacetaldehyde->Grignard Reaction Diastereomeric Alcohols Diastereomeric Alcohols Grignard Reaction->Diastereomeric Alcohols Further Synthetic Transformations Further Synthetic Transformations Diastereomeric Alcohols->Further Synthetic Transformations Functionalized Piperidine Derivatives Functionalized Piperidine Derivatives N-Alkylation/Acylation->Functionalized Piperidine Derivatives Functionalized Piperidine Derivatives->Further Synthetic Transformations Bioactive Molecules (e.g., Alkaloids, APIs) Bioactive Molecules (e.g., Alkaloids, APIs) Further Synthetic Transformations->Bioactive Molecules (e.g., Alkaloids, APIs)

Synthetic utility of this compound.
Experimental Protocol: Synthesis of a Disubstituted Piperidine Derivative

The following is a representative protocol for the N-benzylation and subsequent etherification of this compound, illustrating a common synthetic sequence.

Step 1: N-Benzylation of this compound

  • Materials: this compound (1.0 eq), Benzyl (B1604629) bromide (1.1 eq), Potassium carbonate (K₂CO₃) (2.0 eq), Acetonitrile (anhydrous).

  • Procedure:

    • To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzyl-2-piperidineethanol.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Materials: N-benzyl-2-piperidineethanol (1.0 eq), Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil), Alkyl halide (e.g., ethyl iodide) (1.2 eq), Tetrahydrofuran (THF) (anhydrous).

  • Procedure:

    • Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C.

    • Add a solution of N-benzyl-2-piperidineethanol in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired N-benzyl-2-(alkoxyethyl)piperidine.

Application in Carbon Capture Technology

Aqueous solutions of alkanolamines are widely used for the removal of acidic gases like carbon dioxide (CO₂) from industrial gas streams. This compound, as a sterically hindered secondary amine, has been investigated for its potential in CO₂ capture due to its favorable reaction kinetics and capacity.

The process generally involves the absorption of CO₂ into the amine solution at a lower temperature, followed by the desorption (stripping) of the captured CO₂ at a higher temperature, allowing for the regeneration of the amine solvent.

G cluster_0 Absorption Column (Low Temp) cluster_1 Stripping Column (High Temp) Flue Gas (with CO2) Flue Gas (with CO2) Rich Amine Solution (with CO2) Rich Amine Solution (with CO2) Flue Gas (with CO2)->Rich Amine Solution (with CO2) Lean Amine Solution Lean Amine Solution Lean Amine Solution->Rich Amine Solution (with CO2) Treated Flue Gas (without CO2) Treated Flue Gas (without CO2) Rich Amine Solution (with CO2)_in Rich Amine Solution (with CO2) Rich Amine Solution (with CO2)->Rich Amine Solution (with CO2)_in Heat Exchanger Regenerated (Lean) Amine Regenerated (Lean) Amine Rich Amine Solution (with CO2)_in->Regenerated (Lean) Amine Regenerated (Lean) Amine->Lean Amine Solution Heat Exchanger & Cooler Pure CO2 Pure CO2 Heat Heat Heat->Regenerated (Lean) Amine

CO2 capture process using an amine solution.
Experimental Protocol: Evaluation of CO₂ Absorption Capacity

This protocol describes a laboratory-scale experiment to determine the CO₂ absorption capacity of an aqueous solution of this compound.

  • Materials and Equipment:

    • Aqueous solution of this compound (e.g., 30 wt%).

    • Gas washing bottle or a similar bubbling reactor.

    • Mass flow controllers for CO₂ and a carrier gas (e.g., N₂).

    • A gas analyzer to measure the CO₂ concentration in the outlet gas stream.

    • A temperature-controlled water bath.

    • A balance to determine the mass of the amine solution.

  • Procedure:

    • Prepare a known mass of the this compound aqueous solution and place it in the gas washing bottle.

    • Immerse the gas washing bottle in the temperature-controlled water bath set to the desired absorption temperature (e.g., 40 °C).

    • Sparge a gas mixture with a known CO₂ concentration (e.g., 15% CO₂ in N₂) through the amine solution at a constant flow rate.

    • Continuously monitor the CO₂ concentration in the gas stream exiting the reactor using the gas analyzer.

    • Continue the gas flow until the outlet CO₂ concentration equals the inlet concentration, indicating that the solution is saturated.

    • The total amount of CO₂ absorbed can be calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.

    • The CO₂ loading is then expressed as moles of CO₂ absorbed per mole of amine.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate with significant potential in drug discovery and industrial applications. Its versatile structure allows for the synthesis of a wide range of complex molecules. A thorough understanding of its properties and the availability of robust experimental protocols are essential for leveraging its full potential in research and development.

References

The Discovery and Synthetic History of 2-Piperidineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Piperidineethanol, a heterocyclic compound with the formula C₇H₁₅NO, has served as a crucial building block in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and other specialty chemicals. Its bifunctional nature, possessing both a secondary amine within a piperidine (B6355638) ring and a primary alcohol, allows for versatile chemical modifications. This technical guide provides an in-depth exploration of the discovery and historical development of the synthesis of this compound, complete with detailed experimental protocols from seminal publications, a comprehensive summary of its physicochemical properties, and an examination of the signaling pathways influenced by its notable derivatives.

Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to T. S. Hamilton and Roger Adams in their 1928 publication in the Journal of the American Chemical Society.[1] Their work focused on the reduction of pyridine (B92270) derivatives using hydrogen and a platinum-oxide platinum black catalyst. This initial synthesis involved the catalytic hydrogenation of 2-pyridineethanol hydrochloride in ethanol (B145695) at room temperature, laying the groundwork for future investigations into the production of this versatile intermediate.

Historical Development of Synthetic Methodologies

Following its initial synthesis, the production of this compound has been the subject of considerable research aimed at improving yields, selectivity, and process efficiency. The primary route for its synthesis has remained the catalytic hydrogenation of 2-pyridineethanol, with significant advancements centered on the choice of catalyst, solvent, and reaction conditions.

In the decades following its discovery, researchers explored various catalytic systems to optimize the hydrogenation of the pyridine ring in 2-pyridineethanol. A notable contribution came from R. R. Burtner and his colleagues in 1947, who investigated reductions in the presence of platinum oxide catalysts in mixed solvent systems containing acetic acid.[2][3]

A different approach was reported by V. Boekelheide and his team in 1958, who demonstrated the formation of this compound through the reductive cleavage of cyclic salts of pyridine-N-oxide.[2][3] This alternative pathway showcased the versatility of chemical strategies for accessing the piperidine ring structure.

The 1960s saw further refinements in catalytic hydrogenation. E. R. Lavagnino and colleagues, in 1960, described the use of a palladium on carbon catalyst in water for the hydrogenation of 2-pyridineethanol.[2][3] The following year, M. Freifelder and his research group reported the use of a ruthenium dioxide catalyst in methanol (B129727) for the same transformation.[2][3] Freifelder's group continued their work, and in 1962, they published a method employing a rhodium on carbon catalyst in an ethanol solvent.[2][3]

These historical developments highlight a systematic exploration of noble metal catalysts, including platinum, palladium, ruthenium, and rhodium, each offering different advantages in terms of activity, selectivity, and cost. This body of work has led to the robust and scalable manufacturing processes used today.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₇H₁₅NO--INVALID-LINK--
Molecular Weight129.20 g/mol --INVALID-LINK--
Melting Point38-40 °C--INVALID-LINK--
Boiling Point234 °C--INVALID-LINK--
Density1.01 g/cm³--INVALID-LINK--
pKa15.15 ± 0.10 (Predicted)--INVALID-LINK--
Water SolubilitySoluble--INVALID-LINK--
Flash Point112.8 °C (closed cup)--INVALID-LINK--
Refractive Index1.4749 (estimate)--INVALID-LINK--

Key Experimental Protocols

The following sections provide detailed methodologies for some of the key historical syntheses of this compound, as adapted from the original publications.

Synthesis via Platinum-Oxide Platinum Black Catalysis (Hamilton & Adams, 1928)

This protocol describes the pioneering synthesis of this compound hydrochloride.

Reagents:

  • 2-pyridineethanol hydrochloride

  • Ethanol (absolute)

  • Platinum-oxide platinum black catalyst

Procedure:

  • A solution of 2-pyridineethanol hydrochloride in absolute ethanol is prepared in a high-pressure hydrogenation apparatus.

  • The platinum-oxide platinum black catalyst is added to the solution.

  • The apparatus is sealed and flushed with hydrogen gas.

  • The reaction mixture is agitated at room temperature under an initial hydrogen pressure of 2-3 atmospheres.

  • Hydrogen uptake is monitored until the theoretical amount for the reduction of the pyridine ring is absorbed.

  • Upon completion, the pressure is released, and the catalyst is removed by filtration.

  • The ethanolic solution of this compound hydrochloride is then concentrated under reduced pressure to yield the product.

Synthesis via Ruthenium Dioxide Catalysis (Freifelder et al., 1961)

This method outlines the use of a ruthenium catalyst for the hydrogenation.

Reagents:

  • 2-pyridineethanol

  • Methanol

  • Ruthenium dioxide (RuO₂)

Procedure:

  • 2-pyridineethanol is dissolved in methanol in a suitable high-pressure autoclave.

  • Ruthenium dioxide catalyst is added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 70-100 atmospheres).

  • The mixture is heated to a specified temperature (e.g., 100-120 °C) with continuous stirring.

  • The reaction is monitored by the cessation of hydrogen uptake.

  • After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.

  • The methanol is removed from the filtrate by distillation, and the resulting crude this compound is purified by vacuum distillation.

Applications and Signaling Pathways of Derivatives

This compound is a key starting material for several commercially significant molecules. The following diagrams illustrate the mechanisms of action of three prominent derivatives.

Icaridin (Picaridin)

Icaridin is a widely used insect repellent. Its mechanism of action involves interference with the insect's olfactory system.

Icaridin_Mechanism cluster_olfactory Insect Olfactory System Odorant Human Odorant OR Odorant Receptor (OR) Odorant->OR Binds OSN Olfactory Sensory Neuron (OSN) Activation OR->OSN Activates Attraction Attraction to Host OSN->Attraction Leads to Icaridin Icaridin Icaridin->OR Blocks Binding

Caption: Icaridin blocks human odorants from binding to insect odorant receptors.

Mesoridazine

Mesoridazine is a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine. It primarily acts as an antagonist at dopamine (B1211576) D₂ receptors in the central nervous system.[4][5]

Mesoridazine_Mechanism cluster_synapse Dopaminergic Synapse Dopamine Dopamine D2_Receptor Postsynaptic D₂ Receptor Dopamine->D2_Receptor Binds & Activates Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Initiates Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Modulates Mesoridazine Mesoridazine Mesoridazine->D2_Receptor Antagonist (Blocks Binding)

Caption: Mesoridazine acts as an antagonist at postsynaptic dopamine D₂ receptors.

Tiquizium Bromide

Tiquizium bromide is an antimuscarinic agent used to treat gastrointestinal spasms. It functions by blocking the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.[6][7][8]

Tiquizium_Bromide_Mechanism cluster_nmj Neuromuscular Junction (Smooth Muscle) ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M₃) ACh->M_Receptor Binds & Activates Contraction Smooth Muscle Contraction (Spasm) M_Receptor->Contraction Causes Relaxation Muscle Relaxation Tiquizium Tiquizium Bromide Tiquizium->M_Receptor Antagonist (Blocks Binding) Tiquizium->Relaxation Promotes

Caption: Tiquizium bromide blocks acetylcholine at muscarinic receptors, leading to smooth muscle relaxation.

Conclusion

Since its initial synthesis in 1928, this compound has become an indispensable scaffold in organic synthesis. The historical progression of its production methods, from early platinum-catalyzed hydrogenations to more refined processes using various noble metal catalysts, reflects a continuous drive for efficiency and scalability. The data and protocols presented herein offer a valuable resource for researchers and professionals in drug development and chemical synthesis. Furthermore, the diverse biological activities of its derivatives, such as the olfactory disruption by Icaridin, the dopamine receptor antagonism of Mesoridazine, and the antimuscarinic effects of Tiquizium Bromide, underscore the enduring importance of this compound as a foundational molecule in medicinal chemistry.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Piperidineethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol is a chiral heterocyclic compound that has emerged as a profoundly versatile scaffold in modern chemical and pharmaceutical research. Its structure, featuring a piperidine (B6355638) ring with a hydroxyethyl (B10761427) group at the C2 position, offers a unique combination of stereochemistry and reactive functional groups. This duality makes it an invaluable chiral starting material for the enantioselective synthesis of complex molecules.[1][2] In its racemic form, this compound is an accessible, industrially produced compound, synthesized via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[1] However, it is the growing availability of its enantiopure forms that has unlocked its full potential, particularly in the synthesis of new chemical entities for medicinal chemistry and the total synthesis of natural product alkaloids.[1]

This guide provides an in-depth overview of the core synthetic strategies involving this compound and its derivatives, and explores its significant applications in medicinal chemistry, agrochemicals, and industrial processes, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Synthetic Strategies and Key Intermediates

The utility of this compound as a synthetic building block stems from two primary pathways: the resolution of its racemic form to yield enantiopure starting materials, and its oxidation to a key aldehyde intermediate.

A general workflow for the preparation and utilization of this compound is outlined below.

G cluster_prep Preparation & Resolution cluster_res Resolution cluster_deriv Derivatization & Synthesis Pyridine 2-(2-Hydroxyethyl)pyridine Racemic Racemic (±)-2-Piperidineethanol Pyridine->Racemic Catalytic Hydrogenation Enantiomers (R)- and (S)-2-Piperidineethanol Racemic->Enantiomers Enzymatic Kinetic Resolution (e.g., PLE Hydrolysis) Aldehyde N-Protected (S)-2-Piperidinaldehyde Enantiomers->Aldehyde N-Protection & Controlled Oxidation (e.g., Swern) Products Target Molecules (Alkaloids, Pharmaceuticals) Enantiomers->Products Direct Derivatization Aldehyde->Products Diversity-Oriented Synthesis

Figure 1: General workflow for the synthesis and derivatization of this compound.
Enantioselective Resolution

Accessing the enantiopure forms of this compound is critical for its application in stereoselective synthesis. Enzymatic kinetic resolution is a widely employed method.

This protocol describes the resolution of racemic this compound derivatives by exploiting the enantioselective hydrolysis of their esters by Pig Liver Esterase (PLE).[3][4]

  • Substrate Preparation: Synthesize an ester of racemic this compound (e.g., acetate (B1210297) or propionate (B1217596) ester) via standard acylation methods.

  • Enzymatic Reaction Setup:

    • Prepare a phosphate (B84403) buffer solution (e.g., 0.1 M) and adjust the pH to 7.0. Maintaining a neutral pH is crucial to prevent competing chemical hydrolysis.[1]

    • Suspend the ester substrate in the buffer. A co-solvent like acetone (B3395972) may be used sparingly to aid solubility.

    • Add Pig Liver Esterase (PLE, EC 3.1.1.1) to the mixture. The enzyme-to-substrate ratio must be optimized for the specific substrate.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 25-30°C) with gentle stirring.

    • Monitor the progress of the hydrolysis, for example, by thin-layer chromatography (TLC) or gas chromatography (GC), until approximately 50% conversion is achieved.

  • Work-up and Separation:

    • Once 50% conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the layers.

    • The aqueous layer will contain the salt of the hydrolyzed carboxylic acid (from one enantiomer), while the organic layer will contain the unreacted ester (of the other enantiomer).

    • Acidify the aqueous layer and extract the free acid.

    • Hydrolyze the ester from the organic layer under basic conditions to obtain the corresponding alcohol enantiomer.

  • Enantiomeric Excess (e.e.) Determination: Determine the e.e. of the separated acid and alcohol using chiral chromatography (HPLC or GC).

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous agents targeting a wide array of physiological pathways.

Orexin (B13118510) Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of sleep, arousal, and motivation.[5] Blockade of these receptors is a validated strategy for treating insomnia and is being explored for addiction and anxiety disorders.[1][5] Derivatives of this compound have been instrumental in developing potent and selective orexin antagonists.

G cluster_pathway Orexin Signaling Pathway Orexin Orexin Neuropeptide Receptor OX1 / OX2 Receptor (GPCR) Orexin->Receptor Binds Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C Activation Gq->PLC Ca Increased Intracellular Ca²⁺ PLC->Ca Response Neuronal Activation (Wakefulness, etc.) Ca->Response Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks Binding

Figure 2: Mechanism of action for this compound-based orexin receptor antagonists.

The following table summarizes the in-vitro activity of various substituted piperidine derivatives as orexin antagonists. The data highlights how modifications to the core scaffold influence potency and selectivity for the OX1 and OX2 receptors.[6]

Compound IDSubstitution PatternOX1 Ki (nM)OX2 Ki (nM)Selectivity (OX2/OX1)
4 2-Substituted2.82.6~1
19 2,3-Disubstituted1.3100~77
23 2,3-Disubstituted1.0110110
36 2,4-Disubstituted1.30.8~0.6
43 2,5-Disubstituted1.06.66.6
46 2,5-Disubstituted1.611~7

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 3890-3894.[6]

This protocol is a representative example based on synthetic schemes for 2,3-disubstituted piperidine antagonists.[6]

  • Boc Protection: To a solution of (S)-2-piperidineethanol in dichloromethane (B109758) (DCM), add triethylamine (B128534) followed by di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting N-Boc protected alcohol.

  • Oxidation to Aldehyde: Perform a Swern oxidation on the N-Boc protected alcohol to yield the corresponding aldehyde. This intermediate is crucial for further diversification.

  • Carbon Chain Elaboration (e.g., Wittig Reaction): React the aldehyde with a suitable phosphonium (B103445) ylide to introduce a side chain at the C2 position, which will later form part of the final structure.

  • Reduction and Deprotection: Reduce the double bond introduced in the previous step via catalytic hydrogenation (e.g., H₂, Pd/C). Subsequently, remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Amide Coupling (First Coupling): Couple the resulting free amine with a desired carboxylic acid (Ar¹CO₂H) using a peptide coupling agent like HATU in the presence of a base such as DIEA in DCM.

  • Amide Coupling (Second Coupling): The hydroxyl group on the ethanol (B145695) side chain can be converted to an amine or another functional group for a second coupling reaction with a different acid (Ar²CO₂H), building the final complex molecule.

  • Purification: Purify the final compound using flash column chromatography or preparative HPLC. Characterize the structure using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Serotonin 5-HT₇ Receptor Antagonists

The 5-HT₇ receptor, a G-protein coupled receptor that stimulates adenylyl cyclase, is implicated in a range of CNS processes, including thermoregulation, circadian rhythm, learning, and memory.[7] Antagonists of this receptor are being investigated as potential treatments for depression, cognitive disorders, and inflammatory bowel disease.[8] Sulfonamide derivatives of this compound have been identified as potent 5-HT₇ antagonists.[1]

G cluster_pathway 5-HT₇ Receptor Signaling 5HT Serotonin (5-HT) Receptor 5-HT₇ Receptor (GPCR) 5HT->Receptor Binds Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ATP → cAMP AC->cAMP Response Cellular Response cAMP->Response Antagonist Piperidine-based Antagonist Antagonist->Receptor Blocks Binding

Figure 3: Mechanism of action for 5-HT₇ receptor antagonists.

The table below presents binding affinity data for various piperazine (B1678402) and piperidine derivatives, showcasing compounds with high affinity for the 5-HT₇ receptor. While not all are direct this compound derivatives, they represent the broader class of piperidine-containing scaffolds investigated for this target.

Compound Class/ID5-HT₇ Ki (nM)5-HT₁ₐ Ki (nM)Reference
Phenylpiperazine Sulfonamides (e.g., 3c )12 - 580 (IC₅₀)>1000Bioorg Med Chem, 2008, 16(10), 5405-12[9]
Indanone-pyridinylpiperazine (13 )11.9116.5New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263, 2021[10]
Indanone-pyridinylpiperazine (21 )8.40.74New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263, 2021[10]
SYA16263 (Lead Compound)901.1New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263, 2021[10]

Applications in Agrochemicals

Beyond pharmaceuticals, this compound derivatives have made a significant impact in the field of agrochemicals, most notably as insect repellents.

Icaridin (Picaridin)

Icaridin, also known as Picaridin or Saltidin®, is a highly effective broad-spectrum insect repellent.[6] Its chemical name is 2-(2-hydroxyethyl)piperidine-1-carboxylic acid sec-butyl ester. Developed by Bayer, it is considered a safe and effective alternative to DEET, with excellent cosmetic properties and material compatibility.[6] The World Health Organization (WHO) recommends Icaridin as a mosquito repellent for malaria prevention.[6]

The synthesis involves the acylation of this compound with sec-butyl chloroformate.[6][9][11]

  • Reactant Preparation: In a suitable reactor, dissolve this compound and an organic base (e.g., triethylamine or pyridine) in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Acylation Reaction: Cool the mixture to a low temperature (e.g., 0°C). Slowly add sec-butyl chloroformate to the stirred solution, maintaining the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 3-24 hours) until the reaction is complete, as monitored by GC or TLC.[6]

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer. Wash it sequentially with water and then a saturated brine solution.[6]

    • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).[6]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield Icaridin as a colorless, viscous liquid.[6]

Industrial and Materials Science Applications

The unique chemical properties of this compound also lend themselves to industrial applications.

  • CO₂ Capture: The amine functionality makes it suitable for use in industrial plants for capturing carbon dioxide from gas streams.[1]

  • Polymer Chemistry: It can act as a monomer or a chain modifier in the production of specialty polymers, contributing to materials with specific mechanical and thermal properties.

  • Catalysis: Racemic this compound has been used in the synthesis of catalysts for Ziegler-Natta polymerization.[1]

Conclusion

This compound and its derivatives represent a cornerstone scaffold for chemical innovation. From its foundational role as a chiral building block in the synthesis of complex natural products to its direct incorporation into life-saving drugs and essential agrochemicals, its impact is broad and significant. The continued exploration of new synthetic methodologies and the application of diversity-oriented synthesis promise to further expand the utility of this remarkable molecule, paving the way for new discoveries in medicine, agriculture, and materials science.

References

Methodological & Application

Application Notes and Protocols: 2-Piperidineethanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol is a valuable and versatile chiral building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine (B6355638) ring and a primary alcohol functional group, allows for diverse chemical modifications, making it an ideal starting material for the synthesis of a wide range of biologically active compounds. The piperidine moiety is a common scaffold in many approved drugs, often contributing to desirable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of therapeutic agents.

Orexin (B13118510) Receptor Antagonists

Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward pathways, by activating the G protein-coupled receptors, OX1R and OX2R.[2] Antagonists of these receptors are of significant interest for the treatment of insomnia and substance use disorders. Several potent orexin receptor antagonists incorporate a substituted piperidine scaffold.[3][4][5]

Signaling Pathway

The binding of orexins to their receptors initiates a cascade of intracellular signaling events. Orexin receptors can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to the activation of various downstream effectors. A primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Orexin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin Orexin OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR G_protein Gq/Gi/Gs OXR->G_protein Activation PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Activates/Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Response PKC->Response PKA PKA Activation cAMP->PKA PKA->Response Orexin_Antagonist_Synthesis Start This compound Step1 N-Protection (e.g., Boc) Start->Step1 Intermediate1 N-Boc-2-piperidineethanol Step1->Intermediate1 Step2 Oxidation (e.g., Swern) Intermediate1->Step2 Intermediate2 N-Boc-piperidine- 2-carbaldehyde Step2->Intermediate2 Step3 Reductive Amination with Aryl Amine Intermediate2->Step3 Intermediate3 2-(Aminomethyl)piperidine Derivative Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 Product Orexin Receptor Antagonist Step4->Product CCB_Synthesis_Workflow Start This compound Step1 N-Protection Start->Step1 Intermediate1 N-Protected This compound Step1->Intermediate1 Step2 Activation of OH (e.g., Mesylation) Intermediate1->Step2 Intermediate2 Activated Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution with Aryloxide Intermediate2->Step3 Intermediate3 N-Protected (Aryloxyalkyl)piperidine Step3->Intermediate3 Step4 N-Deprotection Intermediate3->Step4 Product Calcium Channel Blocker Step4->Product AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Signal Signal Transduction AChR->Signal Activates AChEI AChE Inhibitor (e.g., Donepezil) AChEI->AChE Inhibits

References

Application of 2-Piperidineethanol in Agrochemical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol is a versatile chemical intermediate with significant applications in the synthesis and formulation of agrochemicals.[1][2] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for its use as a foundational building block in the creation of active ingredients, most notably the insect repellent Icaridin (B1674257) (also known as Picaridin).[3][4] Furthermore, its physicochemical properties suggest its potential utility as an inert ingredient, such as a solvent or stabilizer, in various pesticide formulations.[1][2] This document provides detailed application notes, experimental protocols, and data related to the use of this compound in agrochemical contexts.

Physicochemical Properties

A comprehensive understanding of this compound's properties is crucial for its effective application in agrochemical formulations.

PropertyValueReference
CAS Number 1484-84-0[2][5]
Molecular Formula C₇H₁₅NO[2][5]
Molecular Weight 129.20 g/mol [5][6]
Appearance White to pale yellow crystalline low melting solid or colorless to light orange/yellow liquid[2][6]
Melting Point 38-40 °C[6]
Boiling Point 234 °C[6]
Density 1.01 g/cm³[2]
Water Solubility Soluble[7]
pKa 15.15 ± 0.10 (Predicted)[6]

Application as a Synthetic Building Block: The Case of Icaridin

This compound is a key precursor in the synthesis of the widely used insect repellent, Icaridin.[8] Icaridin offers broad-spectrum protection against various pests and is known for its favorable safety profile and cosmetic properties.[9]

Synthesis of Icaridin from this compound

The synthesis of Icaridin involves the reaction of this compound with sec-butyl chloroformate. The following protocol is a generalized procedure based on information from various patents.[4][10][11]

Experimental Protocol: Synthesis of Icaridin

Materials:

  • This compound

  • sec-Butyl chloroformate

  • Toluene (B28343) (or another suitable non-polar solvent)

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Water

  • Saturated brine solution

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 molar equivalent) and pyridine (1-1.2 molar equivalents) in toluene (2-10 molar equivalents).[10][11]

  • Cooling: Cool the reaction mixture to 0°C with constant stirring.[10][11]

  • Addition of sec-Butyl Chloroformate: Slowly add sec-butyl chloroformate (1 molar equivalent) to the reaction mixture via a dropping funnel, maintaining the temperature between 0°C and 20°C.[10][11]

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for several hours (monitoring by TLC or GC is recommended to determine completion).

  • Workup:

    • Wash the reaction mixture with purified water twice.[3]

    • Wash with a saturated brine solution once.[3]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain crude Icaridin.

  • Purification: Purify the crude product by vacuum distillation to yield Icaridin with a purity of ≥97%.[3]

Logical Workflow for Icaridin Synthesis

cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Reactant1 This compound Dissolution Dissolve this compound and Pyridine in Toluene Reactant1->Dissolution Reactant2 sec-Butyl Chloroformate Addition Slow Addition of sec-Butyl Chloroformate Reactant2->Addition Base Pyridine Base->Dissolution Solvent Toluene Solvent->Dissolution Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Reaction React at Room Temperature Addition->Reaction Washing Aqueous Washing Reaction->Washing Drying Dry Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Icaridin (≥97% Purity) Purification->Product

Caption: A logical workflow for the synthesis of Icaridin.

Efficacy of Icaridin Formulations

The efficacy of Icaridin as an insect repellent is well-documented. The protection time is dependent on the concentration of the active ingredient and the target pest.

Table of Icaridin Efficacy Data

Icaridin ConcentrationFormulation TypeTarget PestMean Complete Protection Time (CPT)Reference
20%CreamDermacentor variabilis (American dog tick)15.3 ± 0.3 hours[12]
20%CreamIxodes scapularis (Blacklegged tick)12.6 ± 4.3 hours[12]
20%Pump SprayDermacentor variabilis (American dog tick)14.0 ± 1.6 hours[12]
20%Pump SprayIxodes scapularis (Blacklegged tick)14.1 ± 1.8 hours[12]
20%Not SpecifiedAedes albopictus (Asian tiger mosquito)5.63 ± 0.36 hours (probing time)[13]
10%SolutionIxodes scapularis (Blacklegged tick)5 hours[14]
10%SolutionIxodes ricinus (Castor bean tick)8 hours[14]
7%SolutionAedes mosquitoesLittle to no protection[9]
7%SolutionCulex mosquitoes~2.5 hours[9]

Experimental Protocol: Efficacy Testing of Insect Repellents (Arm-in-Cage Method)

This protocol is a generalized procedure based on guidelines from the WHO and EPA for testing the efficacy of skin-applied insect repellents.[1][15][16]

Materials:

  • Test insect repellent formulation (e.g., Icaridin spray or lotion)

  • Untreated control (e.g., ethanol (B145695) or formulation vehicle)

  • Cages containing host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus)

  • Human volunteers (with informed consent and ethical approval)

  • Timer

  • Protective clothing (e.g., elbow-length gloves)

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products on the day of testing.

  • Control Test: To ensure mosquito avidity, a volunteer exposes an untreated forearm to a cage for a short period (e.g., 30-60 seconds). A minimum number of landings or biting attempts should be observed.[15]

  • Repellent Application: A precise and uniform amount of the repellent formulation is applied to a defined area on the volunteer's forearm (e.g., 1 mL per 600 cm²).[15] The other arm can serve as an untreated control or be used to test a different formulation.

  • Exposure: At specified time intervals (e.g., every 30 minutes) after application, the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[15]

  • Observation: During the exposure period, the number of mosquito landings and/or probes (biting attempts) is recorded.

  • Determination of Complete Protection Time (CPT): The CPT is the time from the application of the repellent until the first confirmed insect bite or landing (depending on the study's endpoint).

  • Data Analysis: The mean CPT across all volunteers is calculated to determine the efficacy of the formulation.

Experimental Workflow for Repellent Efficacy Testing

cluster_prep Preparation cluster_application Application cluster_testing Testing cluster_analysis Data Analysis Volunteer Volunteer Preparation Control Control Test (Mosquito Avidity) Volunteer->Control Application Apply Repellent to Forearm Control->Application Exposure Expose Forearm to Mosquitoes at Timed Intervals Application->Exposure Observation Record Landings/Probes Exposure->Observation CPT Determine Complete Protection Time (CPT) Observation->CPT MeanCPT Calculate Mean CPT CPT->MeanCPT Result Efficacy Determined MeanCPT->Result

Caption: A workflow for testing the efficacy of insect repellents.

Application as an Inert Ingredient

This compound's properties, such as its solubility in water and its chemical stability, suggest its potential use as an inert ingredient in agrochemical formulations.[1][2] In this context, it could function as a solvent, co-solvent, or stabilizer.[1][2] However, specific examples and quantitative data on its performance in these roles are not widely available in public literature. Its use would be to enhance the physical and chemical properties of the final product, ensuring the active ingredient remains stable and bioavailable.

Logical Relationship of this compound as a Formulation Component

Piperidineethanol This compound Solvent Solvent/Co-solvent Piperidineethanol->Solvent Stabilizer Stabilizer Piperidineethanol->Stabilizer Formulation Agrochemical Formulation Solvent->Formulation Stabilizer->Formulation Properties Improved Formulation Properties (e.g., Solubility, Stability) Formulation->Properties Efficacy Enhanced Efficacy of Active Ingredient Properties->Efficacy

Caption: The potential roles of this compound in a formulation.

Conclusion

This compound is a valuable molecule in the agrochemical industry, primarily serving as a key intermediate in the synthesis of active ingredients like the insect repellent Icaridin. Its synthesis from 2-pyridineethanol is a well-established industrial process. The resulting Icaridin demonstrates significant and prolonged repellent activity against a variety of pests. While the physicochemical properties of this compound suggest its potential as an effective inert ingredient in formulations, further research and documentation are needed to fully characterize its impact in such applications. The protocols and data presented here provide a foundation for researchers and professionals working on the development of new and improved agrochemical products.

References

Application Notes and Protocols: 2-Piperidineethanol in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-piperidineethanol as a monomer and functionalizing agent in the synthesis of specialty polymers. While direct homopolymerization of this compound is not widely documented in publicly available literature, its unique chemical structure, possessing both a secondary amine and a primary alcohol, makes it a valuable building block for creating functional polymers with tailored properties for various applications, including in the biomedical and pharmaceutical fields.

Introduction to this compound in Polymer Chemistry

This compound is a versatile organic compound that can serve as a monomer in the production of specialty polymers, contributing to enhanced mechanical and thermal properties.[1] Its bifunctional nature allows for its incorporation into polymer chains through either the hydroxyl or the amine group, offering a route to a variety of polymer architectures and functionalities. The piperidine (B6355638) ring itself can impart unique characteristics to a polymer, such as basicity, potential for further functionalization, and specific interactions with biological systems.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing polymerization reactions and for the handling and storage of the monomer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number1484-84-0[1]
Molecular FormulaC₇H₁₅NO[1]
Molecular Weight129.20 g/mol [1]
AppearanceWhite or colorless to light orange to yellow powder or lump to clear liquid[1]
Melting Point36 °C[1]
Boiling Point234 °C[1]
Density1.01 g/cm³[1]
Purity≥ 96% (GC)[1]
Storage ConditionsStore at 2 - 8 °C[1]

Applications in Specialty Polymer Synthesis

While detailed protocols for the direct polymerization of this compound are scarce, its structure suggests several potential applications in specialty polymer synthesis.

This compound as a Functional Co-monomer

This compound can be incorporated as a co-monomer in various polymerization reactions to introduce pendant hydroxyl and piperidinyl groups into the polymer backbone. These functional groups can then be used for post-polymerization modifications, such as grafting other molecules, cross-linking, or introducing charges.

Logical Workflow for Incorporation of this compound as a Co-monomer:

cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification cluster_3 Post-Polymerization Modification cluster_4 Characterization Monomer1 Primary Monomer (e.g., Acrylate, Styrene) Polymerization Co-polymerization Reaction (e.g., Free Radical, RAFT) Monomer1->Polymerization Monomer2 Functional Monomer Precursor (this compound) Monomer2->Polymerization Purification Polymer Purification (Precipitation, Dialysis) Polymerization->Purification Modification Functionalization of Pendant Groups (e.g., Esterification, Alkylation) Purification->Modification Characterization Polymer Characterization (NMR, GPC, DSC) Modification->Characterization

Caption: Workflow for synthesizing functional polymers using this compound.

Hypothetical Experimental Protocol for Co-polymerization:

This protocol describes a hypothetical free-radical co-polymerization of methyl methacrylate (B99206) with an acrylamide (B121943) derivative of this compound.

Materials:

Procedure:

  • Synthesis of N-(2-hydroxyethyl)piperidin-1-yl)acrylamide (HEPA):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acryloyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain HEPA.

  • Co-polymerization of MMA and HEPA:

    • In a Schlenk flask, dissolve MMA (e.g., 90 mol%), HEPA (10 mol%), and AIBN (0.1 mol% of total monomers) in anhydrous THF.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

    • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of cold hexanes.

    • Collect the polymer by filtration and re-dissolve it in a minimal amount of THF.

    • Re-precipitate the polymer in cold hexanes.

    • Dry the final polymer under vacuum at 40 °C overnight.

  • Characterization:

    • The polymer composition can be determined by ¹H NMR spectroscopy.

    • Molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

    • Thermal properties (e.g., glass transition temperature, T_g) can be analyzed by differential scanning calorimetry (DSC).

Role in Synthesis of Polymerization Catalysts

This compound can be used as a starting material for the synthesis of ligands for metal-catalyzed polymerizations, such as Ziegler-Natta polymerization.[2] The hydroxyl and amine groups can be used to coordinate to a metal center, and the piperidine ring can be modified to tune the steric and electronic properties of the resulting catalyst.

Logical Workflow for Catalyst Synthesis and Polymerization:

cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Polymerization cluster_3 Product StartMat This compound Ligand Functionalized Ligand StartMat->Ligand Catalyst Active Polymerization Catalyst Ligand->Catalyst Metal Metal Precursor (e.g., TiCl4, ZrCl4) Metal->Catalyst Polymerization Ziegler-Natta Polymerization Catalyst->Polymerization Monomer Olefin Monomer (e.g., Ethylene, Propylene) Monomer->Polymerization Polymer Polyolefin Polymerization->Polymer

Caption: Workflow for using this compound in catalyst synthesis.

Conclusion

This compound presents a promising, yet underexplored, monomer for the synthesis of specialty functional polymers. Its bifunctionality offers a platform for creating polymers with pendant reactive groups suitable for a wide range of post-polymerization modifications. Furthermore, its utility as a precursor for polymerization catalysts highlights its versatility in the broader field of polymer science. Further research into the direct polymerization of this compound and its derivatives is warranted to fully unlock its potential in materials science and drug development.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Derivatives Using 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of various chiral piperidine (B6355638) derivatives, utilizing the versatile chiral building block, 2-piperidineethanol. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable chiral starting material in the enantioselective synthesis of a wide range of biologically active compounds, including alkaloids and pharmaceutical intermediates.[1] Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary alcohol, allows for diverse chemical modifications. The commercially available racemic this compound can be efficiently resolved to obtain the desired enantiopure forms, which are crucial for stereoselective synthesis. The N-protected form, particularly the N-Boc derivative, is a common precursor, and its corresponding aldehyde, obtained through oxidation, serves as a key intermediate for various carbon-carbon bond-forming reactions.[1]

Enantiomeric Resolution of (±)-N-Boc-2-Piperidineethanol

The preparation of enantiopure this compound is a critical first step for many asymmetric syntheses. Enzymatic kinetic resolution offers an efficient method to separate the enantiomers of N-Boc-protected this compound.

Enzymatic Kinetic Resolution Protocol

This protocol utilizes the complementary enantioselectivity of two different lipases to resolve racemic N-Boc-2-piperidineethanol (rac-1). Lipase (B570770) PS selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Subsequently, porcine pancreatic lipase (PPL) is used to butyrylate the enriched (S)-enantiomer.

Table 1: Quantitative Data for Enzymatic Kinetic Resolution of rac-N-Boc-2-Piperidineethanol

StepEnzymeAcylating AgentSolventConversion (%)Enantiomeric Excess (ee) of ProductReference
1Lipase PSVinyl Acetate (B1210297)Hexane (B92381)~4563% ee of (R)-acetate[2]
2PPLVinyl Butyrate (B1204436)Methyl tert-butyl ether-85% ee of (S)-butyrate[2]

Experimental Protocol:

Step 1: Lipase PS-mediated Acetylation of (R)-N-Boc-2-piperidineethanol

  • To a solution of racemic N-Boc-2-piperidineethanol (1.0 g, 4.36 mmol) in hexane (20 mL), add vinyl acetate (0.8 mL, 8.72 mmol) and Lipase PS (0.5 g).

  • Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC.

  • After approximately 45% conversion is reached, filter off the enzyme and wash it with hexane.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of (R)-N-Boc-2-(2-acetoxyethyl)piperidine and unreacted (S)-N-Boc-2-piperidineethanol.

Step 2: PPL-mediated Butyrylation of (S)-N-Boc-2-piperidineethanol

  • Dissolve the mixture from Step 1 in methyl tert-butyl ether (20 mL).

  • Add vinyl butyrate (1.0 mL, 7.85 mmol) and porcine pancreatic lipase (PPL) (0.5 g).

  • Stir the suspension at room temperature and monitor the reaction until the starting alcohol is consumed.

  • Filter off the enzyme and wash it with methyl tert-butyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The resulting (R)-acetate and (S)-butyrate can be separated by column chromatography. Subsequent hydrolysis of the separated esters (e.g., with K2CO3 in methanol) yields the enantiopure alcohols.

Enzymatic_Resolution rac_NBE rac-N-Boc-2-Piperidineethanol lipase_ps Lipase PS, Vinyl Acetate, Hexane rac_NBE->lipase_ps Acetylation r_acetate (R)-N-Boc-2-(2-acetoxyethyl)piperidine lipase_ps->r_acetate s_alcohol (S)-N-Boc-2-Piperidineethanol (enantioenriched) lipase_ps->s_alcohol ppl PPL, Vinyl Butyrate, MTBE s_alcohol->ppl Butyrylation s_butyrate (S)-N-Boc-2-(2-butyryloxyethyl)piperidine ppl->s_butyrate

Caption: Workflow for the enzymatic kinetic resolution of racemic N-Boc-2-piperidineethanol.

Synthesis of Chiral Piperidine Alkaloids

Enantiopure this compound serves as a versatile starting material for the total synthesis of various piperidine alkaloids.

Enantioselective Synthesis of (+)-Sedamine and (+)-Allosedamine

The synthesis of (+)-sedamine and (+)-allosedamine involves the oxidation of (R)-N-Boc-2-piperidineethanol to the corresponding aldehyde, followed by a Grignard reaction and subsequent deprotection.

Table 2: Quantitative Data for the Synthesis of (+)-Sedamine and (+)-Allosedamine

StepReactionReagentsProduct(s)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
1Swern Oxidation(COCl)₂, DMSO, Et₃N(R)-N-Boc-2-piperidinaldehyde---[2]
2Grignard ReactionPhMgBr, THFN-Boc-(+)-sedamine and N-Boc-(+)-allosedaminequant.2:3-[2]
3Boc DeprotectionLiAlH₄, THF(+)-Sedamine and (+)-Allosedamine70-71-90[2]

Experimental Protocols:

Step 1: Oxidation of (R)-N-Boc-2-piperidineethanol to (R)-N-Boc-2-piperidinaldehyde

  • Prepare a solution of oxalyl chloride (0.34 mL, 3.9 mmol) in anhydrous dichloromethane (B109758) (DCM) (15 mL) and cool it to -78 °C under an argon atmosphere.

  • Add a solution of dimethyl sulfoxide (B87167) (DMSO) (0.55 mL, 7.8 mmol) in DCM (3 mL) dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of (R)-N-Boc-2-piperidineethanol (0.6 g, 2.6 mmol) in DCM (5 mL) dropwise at -78 °C. Stir for 30 minutes.

  • Add triethylamine (B128534) (1.8 mL, 13 mmol) and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water (20 mL) and extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

  • Dissolve the crude (R)-N-Boc-2-piperidinaldehyde from the previous step in anhydrous tetrahydrofuran (B95107) (THF) (15 mL) and cool the solution to -20 °C.

  • Add phenylmagnesium bromide (3.0 M in diethyl ether, 1.0 mL, 3.0 mmol) dropwise.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain a mixture of N-Boc-(+)-sedamine and N-Boc-(+)-allosedamine. The diastereomers can be separated by column chromatography.

Step 3: Deprotection to (+)-Sedamine and (+)-Allosedamine

  • To a solution of the separated N-Boc protected diastereomer (e.g., N-Boc-(+)-sedamine) (0.2 g, 0.6 mmol) in anhydrous THF (10 mL), add lithium aluminum hydride (LiAlH₄) (45 mg, 1.2 mmol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water (45 µL), 15% aqueous NaOH (45 µL), and water (135 µL).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product.

Sedamine_Synthesis R_NBE (R)-N-Boc-2- Piperidineethanol oxidation Swern Oxidation R_NBE->oxidation aldehyde (R)-N-Boc-2- piperidinaldehyde oxidation->aldehyde grignard PhMgBr, THF aldehyde->grignard diastereomers N-Boc-(+)-sedamine & N-Boc-(+)-allosedamine grignard->diastereomers deprotection LiAlH4, THF diastereomers->deprotection products (+)-Sedamine & (+)-Allosedamine deprotection->products Coniine_Synthesis S_NBE (S)-N-Boc-2- Piperidineethanol oxidation Dess-Martin Oxidation S_NBE->oxidation aldehyde (S)-N-Boc-2- piperidinaldehyde oxidation->aldehyde wittig Wittig Reaction aldehyde->wittig alkene N-Boc-2-(but-1-enyl)piperidine wittig->alkene hydrogenation H2, Pd/C alkene->hydrogenation saturated N-Boc-2-propylpiperidine hydrogenation->saturated deprotection TFA, DCM saturated->deprotection coniine (-)-Coniine deprotection->coniine

References

Application Notes and Protocols: 2-Piperidineethanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (±)-2-piperidineethanol as a versatile chiral building block in asymmetric synthesis. This document details its application in the stereoselective synthesis of complex molecules, including natural products and pharmacologically active compounds. Detailed experimental protocols for key transformations are provided, along with quantitative data to illustrate the efficiency of the described methods.

Introduction: 2-Piperidineethanol as a Chiral Precursor

This compound is a valuable and inexpensive starting material in enantioselective synthesis.[1][2] Its utility stems from the presence of a stereocenter at the C2 position of the piperidine (B6355638) ring, which can be exploited to induce stereoselectivity in subsequent chemical transformations. Rather than acting as a traditional chiral auxiliary that is later removed, the chiral piperidine moiety is typically incorporated into the final product, making it a powerful chiral building block.[1][3]

The general strategy for its use in asymmetric synthesis involves a three-step sequence:

  • N-Protection: The secondary amine of the piperidine ring is protected, commonly with a tert-butoxycarbonyl (Boc) group.

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde.

  • Stereoselective Addition: A nucleophile is added to the aldehyde, where the stereochemistry of the addition is controlled by the adjacent chiral center of the piperidine ring.

This sequence allows for the creation of a new stereocenter with high diastereoselectivity, providing access to a wide range of chiral molecules.

Obtaining Enantiopure this compound

Racemic this compound is commercially available and can be resolved to obtain the pure enantiomers through enzymatic kinetic resolution.[2][4] This method utilizes lipases to selectively acylate one enantiomer of the N-protected this compound, allowing for the separation of the acylated and unreacted enantiomers.

Key Data on Enzymatic Kinetic Resolution
EnzymeProtecting GroupAcyl DonorSolventEnantiomeric Excess (e.e.) of AlcoholEnantiomeric Excess (e.e.) of EsterReference
Lipase PSBocVinyl AcetateHexane>99%-[2]
Porcine Pancreatic Lipase (PPL)BocVinyl ButyrateMTBE->99%[2]

Application in Asymmetric Synthesis: The Synthesis of (-)-Anaferine (B94544)

A notable application of this compound is in the total synthesis of the bis-piperidine alkaloid (-)-anaferine.[1][3] This synthesis showcases the utility of the N-protected 2-piperidinaldehyde in a highly stereoselective Brown allylation reaction.

General Workflow for the Asymmetric Synthesis of a Chiral Homoallylic Alcohol from Racemic this compound

workflow racemic Racemic this compound resolution Enzymatic Kinetic Resolution racemic->resolution Lipase enantiopure Enantiopure (R)- or (S)-2-Piperidineethanol resolution->enantiopure protection N-Protection (e.g., Boc) enantiopure->protection protected_alcohol N-Boc-2-Piperidineethanol protection->protected_alcohol oxidation Oxidation (e.g., Swern) protected_alcohol->oxidation aldehyde N-Boc-2-Piperidinaldehyde oxidation->aldehyde allylation Asymmetric Brown Allylation aldehyde->allylation (-)-B-Allyl diisopinocampheylborane homoallylic_alcohol Chiral Homoallylic Alcohol allylation->homoallylic_alcohol

Caption: General workflow for the preparation of a chiral homoallylic alcohol.

Logical Flow of Asymmetric Synthesis

logical_flow start Start with Enantiopure This compound protect Protect Nitrogen start->protect oxidize Oxidize Alcohol to Aldehyde protect->oxidize add Diastereoselective Nucleophilic Addition oxidize->add product Diastereomerically Enriched Product add->product deprotect Further Transformations/ Deprotection product->deprotect final_product Final Chiral Product deprotect->final_product

Caption: Logical flow of asymmetric synthesis using this compound.

Stereochemical Control in Brown Allylation

The Brown allylation of N-Boc-2-piperidinaldehyde proceeds with high diastereoselectivity. The existing stereocenter at C2 directs the approach of the allylborane reagent to one face of the aldehyde, resulting in the preferential formation of one diastereomer. The use of a specific enantiomer of the B-allyldiisopinocampheylborane reagent determines the absolute configuration of the newly formed stereocenter.[5][6]

stereocontrol sub N-Boc-2-piperidinaldehyde (S-enantiomer) ts Chair-like Transition State sub->ts reagent (+)-B-allyldiisopinocampheylborane reagent->ts product Homoallylic Alcohol (S,S-diastereomer) ts->product  High d.r.

Caption: Stereochemical control in the Brown allylation reaction.

Quantitative Data for Key Steps in the Synthesis of (-)-Anaferine Intermediate
StepReactionReagentsSolventYield (%)Diastereomeric Ratio (d.r.)Reference
1N-Boc Protection(Boc)₂O, Et₃NCH₂Cl₂95N/A[3]
2Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂92N/A[3]
3Brown Allylation(-)-B-AllyldiisopinocampheylboraneTHF9085:15[3][6]

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-Piperidineethanol

Materials:

Procedure:

  • To a solution of (S)-2-piperidineethanol (1.0 eq) in CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-(S)-2-piperidineethanol.

Protocol 2: Swern Oxidation of N-Boc-(S)-2-Piperidineethanol

Materials:

  • N-Boc-(S)-2-piperidineethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in CH₂Cl₂ at -78 °C, add DMSO (2.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-(S)-2-piperidineethanol (1.0 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the mixture to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(S)-2-piperidinaldehyde.[7][8]

Protocol 3: Asymmetric Brown Allylation of N-Boc-(S)-2-Piperidinaldehyde

Materials:

  • N-Boc-(S)-2-piperidinaldehyde

  • (-)-B-Allyldiisopinocampheylborane (prepared from (-)-B-chlorodiisopinocampheylborane and allylmagnesium bromide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-(S)-2-piperidinaldehyde (1.0 eq) in anhydrous THF at -78 °C, add a solution of (-)-B-allyldiisopinocampheylborane (1.5 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Cool the mixture to 0 °C and quench by the sequential addition of NaOH solution and H₂O₂ solution.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral homoallylic alcohol.[3][6][9]

Conclusion

This compound serves as a highly effective and versatile chiral precursor in asymmetric synthesis. The straightforward and high-yielding protocols for N-protection, oxidation, and subsequent stereoselective additions make it a valuable tool for the synthesis of complex chiral molecules. Its successful application in the total synthesis of natural products like (-)-anaferine underscores its importance in modern organic synthesis and drug development. The ability to access both enantiomers through enzymatic resolution further enhances its utility, providing a gateway to a diverse range of enantiomerically pure compounds.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Pyridineethanol to 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of 2-pyridineethanol to 2-piperidineethanol is a critical reduction reaction in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The resulting this compound motif is a valuable building block due to its unique structural and chemical properties. Catalytic hydrogenation stands out as the most direct and atom-economical method for this conversion. This process, however, requires careful optimization of catalysts and reaction conditions to achieve high yields and selectivity, primarily due to the aromatic stability of the pyridine (B92270) ring and potential catalyst poisoning by the nitrogen atom in the substrate and product.[1] This document provides detailed protocols and comparative data for the catalytic hydrogenation of 2-pyridineethanol.

Reaction Pathway

The catalytic hydrogenation of 2-pyridineethanol involves the saturation of the pyridine ring to yield the corresponding piperidine (B6355638) derivative.

ReactionPathway cluster_reactants Reactants cluster_products Product 2-Pyridineethanol 2-Pyridineethanol Pyridine Piperidine Pyridine->Piperidine Catalyst (e.g., Rh₂O₃, PtO₂, Pd/C, RuO₂) Plus + 3H₂ This compound This compound

Caption: Catalytic hydrogenation of 2-pyridineethanol to this compound.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the hydrogenation of 2-pyridineethanol. Below is a summary of various catalytic systems with their respective conditions and reported yields.

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Rh₂O₃2-(2-Hydroxyethyl)pyridine2,2,2-Trifluoroethanol (TFE)40516>99 (NMR Yield)[2][3][4]
Platinum(IV) oxide (PtO₂)2-Pyridineethanol hydrochlorideEthanol (B145695)Room TempNot specifiedNot specifiedNot specified[5][6]
Palladium on carbon (Pd/C)2-PyridineethanolWaterNot specifiedNot specifiedNot specifiedNot specified[5][6][7]
Ruthenium dioxide (RuO₂)2-PyridineethanolMethanolNot specifiedNot specifiedNot specifiedNot specified[5][7]
Rhodium on carbon (Rh/C)2-PyridineethanolEthanolNot specifiedNot specifiedNot specifiedNot specified[5][7]
Ruthenium or Palladium (or oxides)2-PyridineethanolWith another amine90-120≥ 35.5Not specifiedHigh Yield[5][7][8]

Experimental Protocols

Herein are detailed protocols for the catalytic hydrogenation of 2-pyridineethanol utilizing different catalytic systems.

Protocol 1: Hydrogenation using Rhodium(III) oxide (Rh₂O₃)

This protocol is adapted from a method demonstrating high efficiency under mild conditions.[2][3][4]

Materials:

  • 2-Pyridineethanol (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE, 1 mL)

  • High-pressure reactor

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • NMR tube and deuterated solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In a reaction vial, combine 2-pyridineethanol (0.8 mmol), Rhodium(III) oxide (1 mg, 0.5 mol%), and TFE (1 mL).

  • Place the vial into a high-pressure reactor and seal the vessel.

  • Purge the reactor with an inert gas to remove air.

  • Pressurize the reactor with hydrogen gas to 5 bar.[2]

  • Stir the reaction mixture at 40°C for 16 hours.[2]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the system with an inert gas.

  • The yield can be determined by ¹H NMR spectroscopy using an internal standard.[2][3][4]

  • For product isolation, filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing with a small amount of solvent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by distillation or column chromatography.

Protocol 2: Hydrogenation using Platinum(IV) oxide (PtO₂ - Adams' catalyst)

This protocol is a general procedure for hydrogenation using Adams' catalyst, often in an acidic medium to facilitate the reduction.[9]

Materials:

  • 2-Pyridineethanol hydrochloride (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Ethanol or Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a high-pressure reactor vessel, add 2-pyridineethanol hydrochloride.

  • Add the chosen solvent (e.g., ethanol or glacial acetic acid).

  • Carefully add the PtO₂ catalyst to the solution.

  • Securely seal the reactor and connect it to the hydrogenation apparatus.

  • Purge the reactor with an inert gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

  • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature).[5][6]

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, stop stirring and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]

  • If an acidic solvent was used, neutralize the filtrate with a saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product as necessary.

Protocol 3: Hydrogenation using Ruthenium or Palladium Catalysts with an Amine Additive

This method is designed to minimize the formation of N-methylated byproducts, which can be a significant issue in these hydrogenations.[5][7][8]

Materials:

  • 2-Pyridineethanol

  • Ruthenium or Palladium catalyst (or their oxides) on a support

  • An amine other than the reactant or product (e.g., piperidine), at least 10 mole % relative to the 2-pyridineethanol.[5][7][8]

  • High-pressure reactor

  • Hydrogen gas (high purity)

Procedure:

  • Charge the high-pressure reactor with 2-pyridineethanol, the hydrogenation catalyst, and the additional amine (which can also serve as a co-solvent).

  • Seal the reactor and purge with an inert gas.

  • Pressurize the reactor with hydrogen to at least 35.5 bar (500 psig).[6][7]

  • Heat the reaction mixture to a controlled temperature, typically between 90°C and 120°C, to minimize byproduct formation.[5][8]

  • Maintain the reaction under constant hydrogen pressure with agitation until hydrogen uptake ceases.

  • Cool the reactor, vent the excess hydrogen, and purge with an inert gas.

  • Remove the catalyst by filtration.

  • The product, this compound, can be isolated from the filtrate by distillation.[6][8]

Experimental Workflow

The general workflow for the catalytic hydrogenation of 2-pyridineethanol is depicted below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor: 2-Pyridineethanol, Solvent, Catalyst B Seal and Purge with Inert Gas A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Monitor Reaction (H₂ uptake) D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Work-up (e.g., Extraction, Neutralization) G->H I Purification (e.g., Distillation, Chromatography) H->I J Characterization (NMR, MS, etc.) I->J

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: The Use of 2-Piperidineethanol in the Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol is a versatile and valuable chiral building block in the enantioselective synthesis of a wide range of piperidine (B6355638) alkaloids, a class of natural products with significant biological and pharmacological activities.[1] The commercial availability of racemic this compound at a low cost, produced via catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine, makes it an attractive starting material.[1] For stereoselective syntheses, the more expensive enantiopure forms of this compound are crucial and can be obtained through methods like enzymatic kinetic resolution.[1][2]

The synthetic utility of this compound primarily stems from its conversion to the corresponding N-protected aldehyde, a key intermediate that serves as a branching point for the synthesis of various alkaloids.[1] The presence of a stereocenter at the C-2 position of the piperidine ring allows for the transfer of chirality throughout the synthetic sequence, enabling the stereocontrolled construction of complex alkaloid frameworks.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several prominent piperidine alkaloids, including coniine, sedamine, allosedamine, and epidihydropinidine.

Key Synthetic Intermediates and Transformations

The central strategy in utilizing this compound for alkaloid synthesis involves a two-step sequence:

  • N-Protection: The secondary amine of this compound is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

  • Oxidation: The primary alcohol of the N-protected this compound is oxidized to the corresponding aldehyde, typically using a Swern oxidation or other mild oxidation methods.[3]

This N-protected 2-piperidinecarbaldehyde is the key reactive intermediate that undergoes further carbon-carbon bond-forming reactions to build the diverse side chains characteristic of different piperidine alkaloids.

Data Presentation: Synthesis of Piperidine Alkaloids from this compound

The following tables summarize quantitative data for the key synthetic steps in the preparation of piperidine alkaloids from this compound.

Table 1: Synthesis of N-Boc-2-piperidineethanol

Starting MaterialReagents and ConditionsProductYieldReference
This compound(Boc)₂O, CH₃CN, 25 °C, 20 hN-Boc-2-piperidineethanol89%[4]
This compound(Boc)₂O, Et₃N, CH₂Cl₂, 1 hN-Boc-2-piperidineethanol84%[4]

Table 2: Oxidation of N-Boc-2-piperidineethanol to N-Boc-2-piperidinecarbaldehyde

Starting MaterialReagents and ConditionsProductYieldReference
N-Boc-2-piperidineethanol(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rtN-Boc-2-piperidinecarbaldehydeNot specified[1]

Table 3: Synthesis of Piperidine Alkaloids from N-Boc-2-piperidinecarbaldehyde

AlkaloidKey Reaction StepsOverall Yield (from aldehyde)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
(-)-Sedamine (B1199426)1. PhMgBr, THF, -20 °C; 2. LiAlH₄, THF, reflux70%95% ee[1]
(-)-Allosedamine1. PhMgBr, THF, -20 °C; 2. LiAlH₄, THF, reflux71%95% ee[1]
(+)-Coniine1. Wittig reaction; 2. Hydrogenation; 3. Boc deprotectionNot specifiedNot specified[3]
(+)-Epidihydropinidine1. Wittig reaction; 2. Hydrogenation; 3. Beak's α-lithiation/alkylation; 4. Boc deprotectionNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-piperidineethanol

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

Procedure (Acetonitrile Method): [4]

  • Dissolve this compound (2.30 g, 20 mmol) in acetonitrile (20 mL) in a round-bottom flask.

  • Add di-tert-butyl dicarbonate (4.88 mL, 21.00 mmol) to the solution.

  • Stir the mixture at 25 °C for 20 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-2-piperidineethanol.

Procedure (Dichloromethane Method): [4]

  • Dissolve 2-piperidinemethanol (B146044) (5.00 g, 43.45 mmol) in dichloromethane (150 mL).

  • Add triethylamine (23.34 mL, 156.42 mmol) dropwise to the solution and stir for 1 hour.

  • Add a solution of di-tert-butyl dicarbonate (11.38 g, 52.14 mmol) in dichloromethane (20 mL) dropwise.

  • Stir the reaction mixture for an additional hour after the addition is complete.

  • Pour the reaction mixture into 50 mL of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the crude product by column chromatography using a hexane/EtOAc (1:1) mixture to give N-Boc-2-piperidineethanol as a white solid (Yield: 84%).

Protocol 2: Swern Oxidation of N-Boc-2-piperidineethanol to N-Boc-2-piperidinecarbaldehyde

This protocol details the oxidation of the primary alcohol to an aldehyde using Swern oxidation conditions.[2][6][7]

Materials:

  • N-Boc-2-piperidineethanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Round-bottom flask

  • Magnetic stirrer

Procedure: [2][6][8]

Caution: This reaction should be performed in a well-ventilated fume hood as it generates carbon monoxide and dimethyl sulfide, which is malodorous. The reaction is also highly exothermic and requires careful temperature control.

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous dichloromethane to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 - 2 equivalents) to the cold dichloromethane.

  • Add a solution of DMSO (2.7 - 3 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Slowly add a solution of N-Boc-2-piperidineethanol (1 equivalent) in anhydrous dichloromethane to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine or diisopropylethylamine (5 - 7 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for another 30 minutes, then slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-piperidinecarbaldehyde. This aldehyde is often used in the next step without further purification due to its potential instability.[3]

Protocol 3: Synthesis of (-)-Sedamine and (-)-Allosedamine

This protocol outlines the synthesis of (-)-sedamine and (-)-allosedamine from N-Boc-2-piperidinecarbaldehyde.[1]

Materials:

  • N-Boc-2-piperidinecarbaldehyde

  • Phenylmagnesium bromide (PhMgBr) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [1]

  • Grignard Addition:

    • Dissolve the crude N-Boc-2-piperidinecarbaldehyde in anhydrous THF and cool the solution to -20 °C.

    • Slowly add a solution of phenylmagnesium bromide in THF to the aldehyde solution.

    • Stir the reaction mixture at -20 °C until the reaction is complete (monitor by TLC).

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Separate the two diastereomeric alcohols by column chromatography.

  • Deprotection and Reduction:

    • Dissolve the separated diastereomeric alcohol in anhydrous THF.

    • Carefully add LiAlH₄ to the solution and reflux the mixture for 6 hours.

    • Cool the reaction to 0 °C and quench by sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate to obtain (-)-sedamine (from one diastereomer, 70% yield, 95% ee) and (-)-allosedamine (from the other diastereomer, 71% yield, 95% ee).[1]

Protocol 4: Synthesis of (+)-Coniine

This protocol provides a general pathway for the synthesis of (+)-coniine from (S)-N-Boc-2-piperidinecarbaldehyde.[3]

Materials:

  • (S)-N-Boc-2-piperidinecarbaldehyde

  • Appropriate phosphonium (B103445) ylide for Wittig reaction (e.g., from ethyltriphenylphosphonium bromide)

  • Strong base (e.g., n-BuLi)

  • Anhydrous solvent for Wittig reaction (e.g., THF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas source

  • Methanol (B129727) or Ethanol

  • Acid for Boc deprotection (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane)

Procedure: [3]

  • Wittig Reaction:

    • Prepare the phosphonium ylide by reacting the corresponding phosphonium salt with a strong base in an anhydrous solvent.

    • Add the (S)-N-Boc-2-piperidinecarbaldehyde to the ylide solution at an appropriate temperature (e.g., -78 °C to room temperature).

    • Allow the reaction to proceed until completion.

    • Work up the reaction to isolate the alkene product.

  • Hydrogenation:

    • Dissolve the alkene product in methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the double bond is saturated.

    • Filter the catalyst and concentrate the filtrate.

  • Boc Deprotection:

    • Dissolve the hydrogenated product in a suitable solvent (e.g., dichloromethane).

    • Add an acid such as TFA or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction and extract the product to obtain (+)-coniine.

Mandatory Visualizations

Synthetic Pathway for Piperidine Alkaloids from this compound

Synthesis_Pathway A This compound B N-Boc-2-piperidineethanol A->B (Boc)₂O C N-Boc-2-piperidinecarbaldehyde (Key Intermediate) B->C Swern Oxidation D (-)-Sedamine & (-)-Allosedamine C->D 1. PhMgBr 2. LiAlH₄ E (+)-Coniine C->E 1. Wittig Reaction 2. Hydrogenation 3. Deprotection F (+)-Epidihydropinidine C->F 1. Wittig Reaction 2. Hydrogenation 3. α-Lithiation/Alkylation 4. Deprotection

Caption: General synthetic scheme for piperidine alkaloids.

Experimental Workflow for the Synthesis of (-)-Sedamine

Sedamine_Workflow start Start: N-Boc-2-piperidinecarbaldehyde grignard Grignard Reaction: Add PhMgBr in THF at -20°C start->grignard workup1 Aqueous Workup & Extraction grignard->workup1 chromatography Column Chromatography: Separate Diastereomers workup1->chromatography reduction LiAlH₄ Reduction: Reflux in THF chromatography->reduction workup2 Quench & Filtration reduction->workup2 end Final Product: (-)-Sedamine workup2->end

Caption: Workflow for the synthesis of (-)-Sedamine.

Logical Relationship of Key Synthetic Steps

Logical_Relationship Start This compound Protection N-Protection (Boc) Start->Protection Oxidation Oxidation (Swern) Protection->Oxidation Aldehyde Key Intermediate: N-Boc-2-piperidinecarbaldehyde Oxidation->Aldehyde SideChain Side Chain Elaboration (e.g., Wittig, Grignard) Aldehyde->SideChain FinalSteps Final Modifications (e.g., Hydrogenation, Deprotection) SideChain->FinalSteps Alkaloid Target Piperidine Alkaloid FinalSteps->Alkaloid

References

2-Piperidineethanol: A Versatile Building Block with Limited Direct Application as a Primary Analytical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

While 2-Piperidineethanol is a versatile chemical compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its direct application as a primary reagent in established analytical chemistry techniques is not extensively documented in scientific literature. Researchers, scientists, and drug development professionals primarily encounter this compound as a foundational scaffold for constructing more complex molecules rather than as a standalone tool for chemical analysis.

This document aims to provide an overview of this compound's properties and its established roles, which indirectly influence analytical chemistry by enabling the synthesis of novel compounds that may be used as analytical standards or reagents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling and for understanding its reactivity in synthetic applications.

PropertyValue
Synonyms 2-(2-Hydroxyethyl)piperidine
CAS Number 1484-84-0
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance White to off-white solid
Melting Point 38-40 °C
Boiling Point 234 °C
Purity ≥96% (GC)

Primary Application: A Building Block in Organic Synthesis

The principal utility of this compound lies in its bifunctional nature, possessing both a secondary amine within the piperidine (B6355638) ring and a primary alcohol group. This dual reactivity makes it a valuable precursor in a variety of synthetic pathways.[1]

A significant application is in the synthesis of the insect repellent Icaridin (Picaridin). The synthesis involves the reaction of this compound with sec-butyl chloroformate. The workflow for this synthesis is outlined below.

This compound This compound Reaction Acylation This compound->Reaction sec-Butyl_chloroformate sec-Butyl_chloroformate sec-Butyl_chloroformate->Reaction Icaridin Icaridin Reaction->Icaridin

Synthesis of Icaridin from this compound.

Potential, Yet Undocumented, Analytical Roles

  • Derivatization Agent: The secondary amine functionality could potentially be used to derivatize analytes containing electrophilic groups, such as aldehydes, ketones, or acid chlorides. This could be employed to enhance their detectability in chromatographic techniques like HPLC or GC, particularly for analytes lacking a chromophore or fluorophore. However, no established protocols for this specific use have been identified.

  • Ligand in Coordination Chemistry: The nitrogen and oxygen atoms in this compound have lone pairs of electrons, making them potential coordination sites for metal ions.[2] This suggests a theoretical possibility for its use as a chelating agent in the spectrophotometric or fluorometric determination of certain metal ions. Again, specific applications and methodologies are not described in the available literature.

The logical workflow for exploring the potential of this compound as a chelating agent for metal ion analysis is depicted below.

cluster_0 Feasibility Study Hypothesis This compound as a chelating agent for Metal Ion (Mⁿ⁺) Complex_Formation Formation of [M(2-PE)ₓ]ⁿ⁺ complex Hypothesis->Complex_Formation Reaction Signal_Generation Change in Spectroscopic Properties (e.g., Color, Fluorescence) Complex_Formation->Signal_Generation Observation Method_Development Development of Analytical Method Signal_Generation->Method_Development Quantification Validation Method Validation Method_Development->Validation Application Application to Real Samples Validation->Application

Workflow for developing a metal ion sensor.

Conclusion

References

Application Notes and Protocols: Reaction of 2-Piperidineethanol with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidineethanol is a versatile bifunctional molecule incorporating a secondary amine within a piperidine (B6355638) ring and a primary alcohol. This unique structural arrangement makes it a valuable building block in synthetic and medicinal chemistry. The nucleophilic nitrogen of the piperidine ring readily participates in condensation reactions with the electrophilic carbon of aldehydes and ketones. These reactions, often proceeding under mild conditions, lead to the formation of diverse heterocyclic structures, including oxazolidines and spiro-piperidines. These products can serve as key intermediates in the synthesis of complex molecules with a wide range of pharmacological activities. Piperidine-containing compounds are integral to numerous FDA-approved drugs, highlighting the importance of this scaffold in drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the reaction of this compound with aldehydes and ketones, along with data on the characterization and potential biological applications of the resulting products.

Reaction with Aldehydes: Formation of Oxazolidine (B1195125) Derivatives

The reaction of this compound with aldehydes typically results in the formation of a bicyclic oxazolidine structure, specifically a hexahydro-[1][3]oxazolo[3,4-a]pyridine ring system. This reaction proceeds through the initial formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via the attack of the hydroxyl group on the iminium ion.

General Reaction Scheme:

This compound + Aldehyde → Hexahydro-[1][3]oxazolo[3,4-a]pyridine

This transformation is particularly efficient and often requires mild reaction conditions, making it an attractive method for generating molecular complexity from simple starting materials.

Applications in Drug Discovery

The resulting oxazolidine derivatives are of significant interest in drug development. The piperidine moiety is a common feature in neuroactive compounds, and its derivatives have been investigated for a range of therapeutic applications. For instance, piperine, a well-known piperidine alkaloid, has demonstrated neuroprotective effects by modulating signaling pathways such as the NGF/TrkA/Akt/GSK3β pathway.[4][5] While the direct products of this condensation are structurally simpler than piperine, they provide a rigid scaffold that can be further functionalized to develop novel therapeutic agents. Additionally, various piperidine and oxazolidinone derivatives have been shown to exhibit significant cytotoxicity against a range of human tumor cell lines, suggesting potential applications in oncology.[3][6][7][8]

Experimental Protocol: Synthesis of Hexahydro-3-phenyl-[1][3]oxazolo[3,4-a]pyridine

This protocol is adapted from a similar procedure for the reaction of the closely related 2-hydroxymethylpiperidine with benzaldehyde (B42025).[9][10]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.05 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add anhydrous magnesium sulfate to the reaction mixture to remove any water formed.

  • Stir for an additional 15 minutes, then filter the mixture to remove the magnesium sulfate.

  • Wash the solid residue with a small amount of dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Expected Yield: Based on analogous reactions with 2-hydroxymethylpiperidine, yields are expected to be in the range of 80-95%.[9][10]

Quantitative Data

The following table summarizes representative data for the condensation of 2-hydroxymethylpiperidine with various aldehydes. It is anticipated that the reaction of this compound would yield analogous products with similar yields and spectroscopic characteristics.

AldehydeProductYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spec (m/z)Reference
FormaldehydeHexahydro-[1][3]oxazolo[3,4-a]pyridine954.31 (d, 1H), 3.89 (d, 1H), 3.75 (m, 1H), 3.01 (m, 1H), 2.75 (m, 1H), 2.25 (m, 1H), 1.70-1.25 (m, 6H)86.8, 65.5, 60.2, 54.1, 29.8, 25.9, 24.5[M+H]⁺: 142.1[9][10]
AcetaldehydeHexahydro-3-methyl-[1][3]oxazolo[3,4-a]pyridine924.65 (q, 1H), 3.70 (m, 1H), 2.95 (m, 1H), 2.70 (m, 1H), 2.20 (m, 1H), 1.65-1.20 (m, 6H), 1.25 (d, 3H)92.1, 65.4, 60.1, 54.0, 29.9, 25.8, 24.4, 21.8[M+H]⁺: 156.1[9][10]
BenzaldehydeHexahydro-3-phenyl-[1][3]oxazolo[3,4-a]pyridine857.40-7.25 (m, 5H), 5.50 (s, 1H), 3.80 (m, 1H), 3.05 (m, 1H), 2.80 (m, 1H), 2.30 (m, 1H), 1.75-1.30 (m, 6H)140.2, 129.0, 128.5, 126.5, 95.5, 65.8, 60.5, 54.3, 30.1, 26.0, 24.6[M+H]⁺: 218.2[9][10]

Reaction with Ketones: Formation of Spiro-piperidines

The reaction of this compound with cyclic ketones can lead to the formation of spiro-piperidine structures. This reaction is a valuable tool for accessing three-dimensional molecular architectures that are of increasing interest in drug discovery programs due to their potential for novel intellectual property and improved pharmacological properties.[11][12] The reaction likely proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization.

General Reaction Scheme:

This compound + Cyclic Ketone → 2-Spiro-piperidine derivative

Experimental Protocol: Synthesis of a 2-Spiro-piperidine Derivative

This is a generalized protocol based on strategies for the synthesis of 2-spiropiperidines from piperidine precursors.[1][12][13]

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (B45756) (1.1 eq)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for filtration

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 mmol), cyclohexanone (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanisms

Reaction_Mechanisms cluster_aldehyde Reaction with Aldehyde cluster_ketone Reaction with Ketone 2-PE1 This compound Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion Oxazolidine Hexahydro-[1][3]oxazolo [3,4-a]pyridine 2-PE2 This compound Ketone Cyclic Ketone Enamine Enamine Intermediate Spiro Spiro-piperidine

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine this compound, Aldehyde/Ketone, and Solvent Start->Reactants Catalyst Add Catalyst (if required) Reactants->Catalyst Reaction Stir at appropriate temperature Catalyst->Reaction Monitor Monitor reaction progress (TLC) Reaction->Monitor Workup Aqueous Workup (Wash with NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry Dry organic layer (MgSO₄) Workup->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Potential Signaling Pathway Modulation

Signaling_Pathway Piperidine_Scaffold Piperidine-based Scaffolds (e.g., from 2-PE) TrkA TrkA Receptor Piperidine_Scaffold->TrkA Potential Positive Modulation NGF NGF NGF->TrkA PI3K PI3K TrkA->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Neuroprotection Neuroprotection & Neuronal Survival GSK3b->Neuroprotection Inhibition of Apoptosis CREB->Neuroprotection

Conclusion

The reactions of this compound with aldehydes and ketones provide a straightforward and efficient means to generate structurally diverse heterocyclic compounds. The resulting oxazolidine and spiro-piperidine scaffolds are valuable starting points for the development of novel therapeutic agents, particularly in the areas of neuropharmacology and oncology. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this compound and to develop new molecules with potential biological activity. Further investigation into the structure-activity relationships of these derivatives will be crucial for the rational design of new and effective drugs.

References

Application Notes and Protocols for the Synthesis of Spiroimidazolidinone NPC1L1 Inhibitors Utilizing 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niemann-Pick C1-Like 1 (NPC1L1) is a crucial transmembrane protein responsible for intestinal cholesterol absorption, making it a prime target for the management of hypercholesterolemia.[1][2] Ezetimibe (B1671841), the first-in-class NPC1L1 inhibitor, has validated this approach in clinical practice.[3][4] Recent research has identified spiroimidazolidinones as a novel, non-β-lactam class of potent NPC1L1 inhibitors.[5][6] This document provides a detailed, albeit proposed, synthetic protocol for a spiroimidazolidinone-based NPC1L1 inhibitor, starting from the readily available building block, 2-Piperidineethanol. Additionally, it includes an overview of the NPC1L1 signaling pathway, quantitative data on representative inhibitors, and detailed experimental workflows.

Introduction

The inhibition of NPC1L1-mediated cholesterol uptake is a clinically significant strategy for lowering LDL cholesterol levels.[4] The discovery of spiroimidazolidinone inhibitors has opened new avenues for developing alternatives to the 2-azetidinone structure of ezetimibe.[5][6] These compounds function by blocking the internalization of NPC1L1, thereby preventing cholesterol uptake into enterocytes.[7][8] This application note outlines a plausible, multi-step synthetic route to a key spiroimidazolidinone scaffold, leveraging this compound as a versatile starting material. The proposed synthesis is designed based on established principles of organic chemistry and aims to provide a practical guide for medicinal chemists.

NPC1L1 Signaling Pathway in Cholesterol Absorption

NPC1L1 is predominantly located on the apical membrane of enterocytes and facilitates the uptake of dietary and biliary cholesterol. The process is initiated by the binding of cholesterol to the N-terminal domain of NPC1L1. This binding event triggers a conformational change in NPC1L1, leading to the internalization of the NPC1L1-cholesterol complex via a clathrin/AP2-mediated endocytosis.[7][8] Once internalized, the complex moves to the endocytic recycling compartment, where cholesterol is released for subsequent transport to the endoplasmic reticulum for packaging into chylomicrons. NPC1L1 is then recycled back to the plasma membrane. Ezetimibe and other NPC1L1 inhibitors are believed to bind to the extracellular loop of NPC1L1, locking it in a conformation that prevents its internalization and thus blocking the entire cholesterol absorption cascade.[7][9]

NPC1L1_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_membrane Apical Membrane cholesterol Dietary Cholesterol (in Micelles) npc1l1_active NPC1L1 (Active) cholesterol->npc1l1_active Binds npc1l1_chol NPC1L1-Cholesterol Complex npc1l1_active->npc1l1_chol npc1l1_inactive NPC1L1 (Inactive) clathrin_vesicle Clathrin-Coated Vesicle npc1l1_chol->clathrin_vesicle Clathrin-mediated Endocytosis endosome Endocytic Recycling Compartment clathrin_vesicle->endosome endosome->npc1l1_active Recycling cholesterol_free Free Cholesterol endosome->cholesterol_free Release er Endoplasmic Reticulum (Chylomicron Assembly) cholesterol_free->er inhibitor Spiroimidazolidinone Inhibitor inhibitor->npc1l1_active Inhibits Internalization

Caption: NPC1L1-mediated cholesterol uptake and inhibition.

Quantitative Data of Representative Spiroimidazolidinone NPC1L1 Inhibitors

The following table summarizes the in vitro binding affinity of selected spiroimidazolidinone NPC1L1 inhibitors.

Compound IDStructureIC50 (µM)Reference
10 1-(4-fluorophenyl)-3-((3S,4R)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-1-(4-hydroxyphenyl)-2-oxoazetidin-4-yl)spiro[imidazolidine-4,4'-piperidin]-2-one2.5[6]
24 1-(4-fluorophenyl)-3-((3S,4R)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-1-(4-methoxyphenyl)-2-oxoazetidin-4-yl)spiro[imidazolidine-4,4'-piperidin]-2-one0.12[5]

Note: The structures provided are representative and may not be the exact compounds from the cited literature, which did not always provide full structural details. The IC50 values are as reported.

Proposed Synthesis of a Spiroimidazolidinone Core from this compound

This section details a hypothetical, multi-step synthetic protocol to obtain a key intermediate, a spiro[imidazolidine-4,4'-piperidine]-2,5-dione, starting from this compound. This intermediate can then be further elaborated to afford active NPC1L1 inhibitors.

Overall Synthetic Scheme

G A This compound B N-Boc-2-piperidineethanol A->B Boc Protection C N-Boc-piperidin-2-yl-acetaldehyde B->C Oxidation D N-Boc-4-hydroxy-4-cyanopiperidine C->D Cyanohydrin Formation (Hypothetical Rearrangement/Cyclization) E N-Boc-piperidin-4-one D->E Hydrolysis & Decarboxylation F N-Boc-spiro[imidazolidine-4,4'-piperidine]-2,5-dione E->F Bucherer-Bergs Reaction G Final NPC1L1 Inhibitor F->G Further Functionalization

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Step 1: N-Boc Protection of this compound

  • Objective: To protect the secondary amine of this compound to prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, 1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield N-Boc-2-piperidineethanol as an oil, which can be used without further purification.

Step 2: Oxidation to N-Boc-piperidin-4-one (Proposed Multi-step Transformation)

  • Objective: To convert the ethanol (B145695) side chain into a ketone at the 4-position of the piperidine (B6355638) ring. This is a hypothetical transformation that would likely require multiple steps and is a key challenge in this proposed route. A plausible, though lengthy, sequence is outlined.

    • 2a. Oxidation to Aldehyde: Oxidize N-Boc-2-piperidineethanol to N-Boc-2-piperidineacetaldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or PCC in dichloromethane.

    • 2b. Ring Expansion/Rearrangement: This is a non-trivial transformation. A potential, yet complex, approach could involve a Tiffeneau-Demjanov type rearrangement of a suitably derivatized precursor. A more practical, though longer, route would be to degrade the side chain and rebuild the piperidinone.

    • Alternative (more practical) approach starting from a different precursor: For the purpose of a reproducible protocol, it is more feasible to synthesize N-Boc-piperidin-4-one from commercially available 4-piperidone (B1582916) monohydrate hydrochloride. The protocol is as follows:

      • Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane.

      • Add triethylamine (B128534) (2.2 eq) and stir for 15 minutes.

      • Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 16 hours.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-piperidin-4-one.

Step 3: Synthesis of N-Boc-spiro[imidazolidine-4,4'-piperidine]-2,5-dione (Bucherer-Bergs Reaction)

  • Objective: To construct the spiroimidazolidinone core.

  • Procedure:

    • In a sealed pressure vessel, add N-Boc-piperidin-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium (B1175870) carbonate (4.0 eq).

    • Add a 1:1 mixture of ethanol and water as the solvent.

    • Heat the mixture to 80-90 °C and stir for 24 hours.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Acidify the mixture to pH 6 with concentrated HCl.

    • The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield the desired spirohydantoin.

Step 4: N-Arylation and Further Elaboration

  • Objective: To introduce the necessary substituents for NPC1L1 inhibitory activity.

  • Procedure: The spirohydantoin from Step 3 can be N-arylated using standard conditions (e.g., Buchwald-Hartwig or Ullmann coupling) with an appropriate aryl halide. The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to allow for further functionalization at the piperidine nitrogen.

Conclusion

The spiroimidazolidinone scaffold represents a promising platform for the development of novel NPC1L1 inhibitors. While a direct synthesis from this compound is challenging and not yet described in the literature, this application note provides a plausible synthetic strategy based on well-established chemical transformations. The detailed protocols for the key steps, including the construction of the spirocyclic core via the Bucherer-Bergs reaction, offer a roadmap for researchers in the field of medicinal chemistry to explore this important class of compounds. Further optimization of the proposed synthetic route and exploration of the structure-activity relationships will be crucial for the development of clinically viable drug candidates.

References

Application Notes and Protocols: Preparation of P2Y12 Antagonists with a 2-Piperidineethanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of P2Y12 receptor antagonists incorporating a 2-piperidineethanol scaffold. This document outlines the rationale for targeting the P2Y12 receptor, details the synthesis of a key chiral intermediate, proposes a synthetic route to a novel antagonist, and provides protocols for essential biological assays.

Introduction

The P2Y12 receptor is a crucial G protein-coupled receptor expressed on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) plays a central role in platelet activation and aggregation, making it a prime target for antiplatelet therapies.[1][2][3] P2Y12 inhibitors are vital in the prevention of thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary interventions.[3] The development of novel P2Y12 antagonists with improved efficacy, safety, and pharmacokinetic profiles remains an active area of research.

The this compound scaffold is a versatile chiral building block in medicinal chemistry. Its incorporation into drug candidates can influence physicochemical properties, biological activity, and pharmacokinetic parameters. This document explores the potential of this scaffold in the design of novel P2Y12 antagonists.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. The receptor is coupled to the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade, along with the activation of phosphoinositide 3-kinase (PI3K), culminates in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.

P2Y12_Signaling_Pathway cluster_platelet Platelet cluster_antagonist Intervention ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP_P->VASP Dephosphorylates GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP->GPIIb_IIIa_inactive Inhibits activation Akt Akt PI3K->Akt Activates Akt->GPIIb_IIIa_inactive Activates GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates Antagonist P2Y12 Antagonist (this compound Scaffold) Antagonist->P2Y12 Blocks

Caption: P2Y12 receptor signaling pathway in platelets.

Synthesis of a Chiral this compound Intermediate

The synthesis of enantiomerically pure this compound is a critical step in the preparation of chiral P2Y12 antagonists. A common approach involves the resolution of a racemic mixture.

Protocol: Resolution of (R/S)-2-Piperidineethanol

This protocol describes the resolution of racemic this compound using N-acetyl-L-leucine as a resolving agent.

Materials:

  • (R/S)-2-Piperidineethanol

  • N-acetyl-L-leucine

  • Methanol (B129727)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolve N-acetyl-L-leucine in methanol with gentle heating (35-40°C).

  • In a separate flask, dissolve racemic this compound in THF.

  • Add the this compound/THF solution to the N-acetyl-L-leucine/methanol solution while maintaining the temperature at 35-40°C.

  • Add additional THF and heat the mixture to 50-55°C for 30 minutes to ensure complete dissolution.

  • Slowly cool the mixture to 15°C over 2 hours to induce crystallization of the diastereomeric salt.

  • Collect the precipitated salt by filtration and wash with cold THF.

  • To isolate the free base, dissolve the salt in water and basify with NaOH solution.

  • Extract the aqueous solution with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee%) using chiral HPLC.

Proposed Synthesis of a Novel P2Y12 Antagonist

While no specific P2Y12 antagonists with a this compound scaffold are prominently featured in the current literature, a plausible synthetic route can be proposed by combining this scaffold with a known P2Y12 antagonist core, such as a substituted pyridine (B92270) or pyrimidine. The following is a hypothetical synthetic scheme for a novel antagonist.

Hypothetical Target Compound: A compound where the this compound moiety is linked to a 2,4-disubstituted pyridine core, a common feature in some P2Y12 antagonists.

Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start_A 2,4-Dichloropyridine (B17371) Intermediate_1 Substituted Pyridine Start_A->Intermediate_1 Nucleophilic Aromatic Substitution (e.g., Suzuki Coupling) Start_B (S)-2-Piperidineethanol Final_Product Target P2Y12 Antagonist Start_B->Final_Product Amide Coupling (e.g., HATU, DIPEA) Intermediate_2 Amide Precursor Intermediate_1->Intermediate_2 Oxidation of methyl group to carboxylic acid Intermediate_2->Final_Product

Caption: Proposed synthetic workflow for a novel P2Y12 antagonist.

Protocol: Synthesis of a Hypothetical P2Y12 Antagonist

This protocol outlines a potential multi-step synthesis.

Step 1: Suzuki Coupling

  • To a solution of 2,4-dichloropyridine in a suitable solvent (e.g., dioxane/water), add a boronic acid derivative (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 2: Oxidation

  • Dissolve the product from Step 1 in a suitable solvent mixture (e.g., t-butanol/water).

  • Add an oxidizing agent (e.g., KMnO4) and heat the reaction.

  • After completion, quench the reaction, acidify, and extract the product.

  • Purify the resulting carboxylic acid.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid from Step 2 in an anhydrous aprotic solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the enantiomerically pure (S)-2-piperidineethanol.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the final compound by column chromatography or preparative HPLC.

Experimental Protocols for Biological Evaluation

1. P2Y12 Receptor Binding Assay

This assay determines the affinity of the test compound for the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow cluster_assay Radioligand Binding Assay Receptor_Prep Prepare P2Y12-expressing cell membranes or platelets Incubation Incubate membranes with radioligand ([3H]agonist/antagonist) and test compound Receptor_Prep->Incubation Separation Separate bound and free radioligand by filtration Incubation->Separation Quantification Quantify radioactivity on filters Separation->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis

Caption: Workflow for a P2Y12 radioligand binding assay.

Protocol:

  • Receptor Source: Membranes from cells stably expressing the human P2Y12 receptor or washed human platelets.

  • Radioligand: [³H]-PSB-0413 (antagonist) or [³³P]-2MeS-ADP (agonist).

  • Procedure:

    • Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound in an assay buffer.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

2. Platelet Aggregation Assay

This functional assay measures the ability of the test compound to inhibit ADP-induced platelet aggregation.

Workflow:

Aggregation_Assay_Workflow cluster_assay Platelet Aggregation Assay PRP_Prep Prepare Platelet-Rich Plasma (PRP) from whole blood Incubation Pre-incubate PRP with test compound or vehicle PRP_Prep->Incubation Aggregation_Induction Induce aggregation with ADP Incubation->Aggregation_Induction Measurement Measure change in light transmittance over time Aggregation_Induction->Measurement Analysis Calculate % inhibition and IC50 value Measurement->Analysis

Caption: Workflow for an ADP-induced platelet aggregation assay.

Protocol:

  • Sample: Platelet-rich plasma (PRP) prepared from fresh human or animal blood.

  • Procedure:

    • Pre-incubate PRP with various concentrations of the test compound or vehicle control in an aggregometer cuvette.

    • Add a standard concentration of ADP to induce platelet aggregation.

    • Monitor the change in light transmittance through the PRP suspension over time. Aggregation causes the PRP to become more transparent.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (concentration of the compound that produces 50% inhibition of platelet aggregation).

Quantitative Data Presentation

As no specific P2Y12 antagonists with a this compound scaffold have been identified in the literature, this table provides data for known P2Y12 antagonists containing a piperidine (B6355638) moiety for comparative purposes.

Compound ClassExample CompoundP2Y12 Binding Affinity (Ki, nM)Platelet Aggregation Inhibition (IC50, nM)
Piperazinyl-glutamate-pyridineCompound 47s[4]Not Reported3 (human PRP)
Piperazinyl-glutamate-pyridineCompound 22J[5]Not Reported10 (human PRP)
Piperidine Derivative (non-P2Y12 specific)Compound PD5[6]Not Reported60,000 (PAF-induced)

Note: The data presented above is for structurally related compounds and should be used as a general reference. The potency of a novel antagonist with a this compound scaffold would need to be determined experimentally.

Conclusion

The this compound scaffold represents a promising, yet underexplored, building block for the design of novel P2Y12 receptor antagonists. The synthetic protocols for the chiral intermediate are well-established, and a rational approach can be taken to incorporate this scaffold into known P2Y12 antagonist cores. The provided experimental protocols for binding and functional assays offer a robust framework for the biological evaluation of these new chemical entities. Further research in this area could lead to the discovery of next-generation antiplatelet agents with improved therapeutic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Piperidineethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Piperidineethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method for producing this compound is the catalytic hydrogenation of 2-Pyridineethanol.[1][2] This process involves reducing the pyridine (B92270) ring to a piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst.[3][4] This route is favored for its use of readily available starting materials and potential for high yields and selectivity when optimized.[3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Consistently low yields in the hydrogenation of 2-Pyridineethanol can typically be attributed to several key factors:

  • Catalyst Activity and Loading: The catalyst may be deactivated or used in insufficient quantities. Noble metal catalysts like Ruthenium, Palladium, or Rhodium on a support are preferred.[1][4] Ensure a high catalyst loading, for instance, at least 0.15 grams of the metal catalyst per mole of the starting material.[1][5]

  • Reaction Conditions: Suboptimal temperature and pressure can significantly hinder the reaction. Moderate temperatures (e.g., 90°C to 120°C) and high hydrogen pressures (at least 500 psig) are often recommended to improve yield and minimize side reactions.[1][5]

  • Byproduct Formation: The formation of undesired byproducts, particularly N-methyl-2-(2-hydroxyethyl)piperidine (MPA), is a common issue that consumes the starting material and complicates purification.[1][3]

  • Purity of Reactants: Impurities in the 2-Pyridineethanol starting material or the solvent can poison the catalyst, leading to reduced efficiency.[6]

Q3: How can I minimize the formation of the N-methyl-2-(2-hydroxyethyl)piperidine (MPA) byproduct?

A3: The formation of the N-methylated byproduct is a significant challenge that can be effectively addressed. The most successful strategy is to conduct the hydrogenation in the presence of an "other amine" that is structurally different from the reactant and product, such as piperidine itself.[1][4] Adding at least 10 mole % of another amine relative to the 2-Pyridineethanol starting material can significantly suppress the N-methylation side reaction.[4][5] Additionally, maintaining controlled temperatures between 90°C and 120°C helps minimize the formation of this and other deleterious byproducts.[1][5]

Q4: What are the recommended catalysts and solvents for this hydrogenation?

A4: Several catalyst and solvent systems have been successfully used.

  • Catalysts: Noble metal catalysts are highly effective. Ruthenium (e.g., RuO2) and Palladium (e.g., Pd/C) are particularly preferred for achieving high yield and selectivity.[1][4] Rhodium on carbon (Rh/C) and Platinum oxide (PtO2) have also been described.[3][7]

  • Solvents: The reaction has been performed in various solvents, including methanol, ethanol, and water.[1][3] In optimized processes, the "other amine" (like piperidine) added to suppress side reactions can also serve as a co-solvent.[4][5]

Q5: Can the hydrogenation catalyst be reused? How can I maintain its activity?

A5: Yes, the catalyst can often be reused over a series of reactions. To maintain high activity, a process known as catalyst "pickling" is recommended.[1][3] This involves contacting the catalyst with an amine-containing solvent for a period between reactions.[5] This conditioning step has been shown to unexpectedly preserve high catalyst activity for subsequent hydrogenation runs.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion of 2-Pyridineethanol 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Reaction temperature is too low.4. Poor mixing/agitation.[8]1. Use fresh, high-activity catalyst (Ruthenium or Palladium preferred). Ensure high loading (≥0.15 g metal/mol substrate).[1][5]2. Increase hydrogen pressure to at least 500 psig (34.5 bar).[4][5]3. Gradually increase the temperature, aiming for the 90-120°C range.[5]4. Ensure vigorous and constant agitation throughout the reaction.
High Levels of N-methyl Byproduct (MPA) 1. Reaction temperature is too high.2. Absence of a competing amine.1. Reduce and control the reaction temperature, maintaining it within the 90-120°C range.[1]2. Add at least 10 mole % of piperidine or a substituted piperidine to the reaction mixture.[1][4][5]
Reaction Stalls Before Completion 1. Catalyst deactivation during the reaction.2. Hydrogen supply interruption.1. Consider a more robust catalyst or a "pickling" procedure if reusing the catalyst.[1][3]2. Check the hydrogen source and ensure a constant, stable pressure is maintained in the vessel.
Difficult Product Purification 1. High concentration of byproducts with similar boiling points.2. Incomplete removal of the catalyst.1. Optimize reaction conditions to minimize byproduct formation (see above).2. After the reaction, ensure the catalyst is thoroughly removed via vacuum filtration before proceeding to distillation.[5]

Optimized Reaction Parameters

The following table summarizes key parameters from optimized protocols for the hydrogenation of 2-Pyridineethanol (EP) to this compound (PE).

ParameterRecommended ConditionRationaleReference
Catalyst Ruthenium (e.g., RuO2) or Palladium (e.g., Pd/C) on a support.High activity, yield, and selectivity.[1][4][5]
Catalyst Loading ≥ 0.15 g of metal per mole of EPEnsures a high reaction rate and complete conversion.[1][5]
Hydrogen Pressure ≥ 500 psig (34.5 bar), up to 1000 psig (69 bar)High pressure favors the hydrogenation of the aromatic ring.[1][4][5]
Temperature 90°C - 120°COptimal range to achieve a good reaction rate while minimizing byproduct formation.[1][5]
Additive ≥ 10 mole % of another amine (e.g., piperidine)Significantly suppresses the formation of the N-methylated byproduct (MPA).[1][4][5]
Solvent Methanol, Ethanol, Water, or the amine additive as a co-solvent.Provides a medium for the reaction; choice can influence outcomes.[1][3][4]

Key Experimental Protocol

This protocol describes an optimized process for the synthesis of this compound via catalytic hydrogenation, designed to maximize yield and minimize byproduct formation.

Materials:

  • 2-Pyridineethanol (EP)

  • Ruthenium dioxide (RuO2) or 5% Palladium on Carbon (Pd/C)

  • Piperidine

  • Ethanol (or another suitable solvent)

  • High-pressure hydrogenation vessel (autoclave) with agitation capabilities

  • Hydrogen gas source

Procedure:

  • Vessel Charging: Charge the high-pressure vessel with the solvent (e.g., 250 mL Ethanol), 2-Pyridineethanol (e.g., 246 g), the hydrogenation catalyst (ensuring a loading of at least 0.15 g metal/mol EP), and piperidine (at least 10 mole % relative to EP).[1][3]

  • Pressurization: Seal the vessel and purge it with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the target pressure (e.g., 500-1000 psig).[1][5]

  • Reaction: Begin vigorous agitation of the mixture. Heat the vessel to the target temperature (e.g., 100°C) and maintain it under constant hydrogen pressure.[1][5]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.[3]

  • Cool Down and Depressurization: Once the reaction is complete, cool the vessel and its contents to room temperature. Carefully vent the excess hydrogen pressure.[5]

  • Product Recovery: Open the vessel and remove the reaction mixture. Remove the catalyst by vacuum filtration.[1][5]

  • Purification: The desired this compound product can be isolated from the filtrate by distillation.[1][5]

  • Analysis: Analyze the final product for yield and purity using methods such as Gas Chromatography (GC).[5]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Key Side Reaction EP 2-Pyridineethanol PE This compound EP->PE + 3H₂, Catalyst EP_side 2-Pyridineethanol Intermediate Intermediate EP_side->Intermediate + 3H₂, Catalyst MPA N-methyl-2-(2-hydroxyethyl)piperidine Intermediate->MPA + [CH₃] source (e.g., from solvent) Amine Amine Additive (e.g., Piperidine) Amine->Intermediate Blocks N-methylation

Caption: Reaction pathway for this compound synthesis and a key side reaction.

Workflow start Start charge Charge Reactor: - 2-Pyridineethanol - Catalyst - Solvent - Amine Additive start->charge react Pressurize with H₂ Heat & Agitate (90-120°C, ≥500 psig) charge->react monitor Monitor H₂ Uptake react->monitor monitor->react Uptake continues cooldown Cool & Vent Reactor monitor->cooldown Uptake stops filter Filter to Remove Catalyst cooldown->filter distill Distill Filtrate filter->distill analyze Analyze Product (Yield, Purity) distill->analyze end End analyze->end

Caption: Experimental workflow for optimized this compound synthesis.

Logical_Relationships cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Increases rate, can decrease yield if too high Purity Product Purity Temp->Purity Decreases if too high (more byproducts) Pressure H₂ Pressure Pressure->Yield Increases Amine Amine Additive Amine->Yield Increases (prevents side reaction) Amine->Purity Increases (suppresses MPA) CatLoad Catalyst Loading CatLoad->Yield Increases

Caption: Logical relationships between key parameters and synthesis outcomes.

References

Technical Support Center: Minimizing N-methyl-2-(2-hydroxyethyl)piperidine Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of N-methyl-2-(2-hydroxyethyl)piperidine during chemical syntheses.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-methylation of 2-(2-hydroxyethyl)piperidine, offering potential causes and recommended solutions.

Issue 1: High Levels of N-methyl-2-(2-hydroxyethyl)piperidine Byproduct Detected

Potential Cause: The chosen N-methylation method or reaction conditions favor over-alkylation or secondary reactions. Two common methods for N-methylation are Direct N-Alkylation and Reductive Amination (e.g., Eschweiler-Clarke reaction).

Recommended Solutions:

  • Method Selection:

    • Eschweiler-Clarke Reaction: This method is known for preventing the formation of quaternary ammonium (B1175870) salts, as it is impossible for a tertiary amine to form another imine or iminium ion.[1][2] It is a suitable alternative if direct alkylation leads to significant over-methylation.

    • Direct N-Alkylation: While prone to over-alkylation, this method can be optimized. Careful control of stoichiometry and slow addition of the alkylating agent are crucial.[3]

  • Optimization of Reaction Conditions (Direct N-Alkylation):

    • Stoichiometry: Use a minimal excess of the methylating agent (e.g., 1.05-1.1 equivalents of methyl iodide).

    • Slow Addition: Add the methylating agent dropwise or via a syringe pump to maintain a low concentration, which favors mono-methylation.

    • Base Selection: Use a weaker base or a stoichiometric amount of a strong base. An excess of a strong base can increase the concentration of the deprotonated secondary amine, promoting dialkylation.

    • Temperature: Lowering the reaction temperature can improve selectivity by reducing the rate of the second alkylation.

  • Optimization of Reaction Conditions (Eschweiler-Clarke Reaction):

    • Reagent Purity: Ensure the formaldehyde (B43269) and formic acid used are of high purity to avoid unforeseen side reactions.

    • Temperature Control: While the reaction is often performed at elevated temperatures (80-100 °C), excessive heat can lead to decomposition of reactants or products.

Troubleshooting Workflow:

cluster_direct Direct Alkylation Troubleshooting cluster_reductive Reductive Amination Troubleshooting start High Byproduct Level Detected method Identify N-methylation Method start->method direct Direct N-Alkylation method->direct If Direct Alkylation reductive Reductive Amination (Eschweiler-Clarke) method->reductive If Reductive Amination d_stoich Check Stoichiometry (1.05-1.1 eq. MeI) direct->d_stoich r_purity Verify Reagent Purity reductive->r_purity d_addition Slow Addition of MeI d_stoich->d_addition d_base Optimize Base (Weaker/Stoichiometric) d_addition->d_base d_temp Lower Reaction Temperature d_base->d_temp end Monitor Byproduct Formation d_temp->end r_temp Optimize Temperature (Avoid Excessive Heat) r_purity->r_temp r_temp->end

Caption: Troubleshooting workflow for high byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-methylation of 2-(2-hydroxyethyl)piperidine, and what are their pros and cons regarding byproduct formation?

A1: The two primary methods are Direct N-Alkylation and Reductive Amination (commonly the Eschweiler-Clarke reaction).

MethodDescriptionProsCons Regarding Byproduct Formation
Direct N-Alkylation Reaction of the secondary amine with a methylating agent (e.g., methyl iodide) in the presence of a base.Straightforward and widely used.Prone to over-alkylation, leading to the formation of quaternary ammonium salts as byproducts.
Reductive Amination (Eschweiler-Clarke) Reaction of the secondary amine with excess formaldehyde and formic acid.[1]Prevents the formation of quaternary ammonium salts.[1] The reaction stops at the tertiary amine stage.[1]Can require higher temperatures and longer reaction times. The use of excess reagents can complicate purification.

Q2: Can the hydroxyl group in 2-(2-hydroxyethyl)piperidine interfere with the N-methylation reaction?

A2: Yes, the hydroxyl group can potentially undergo O-alkylation, especially under the conditions of direct N-alkylation. This would lead to the formation of an O-methylated byproduct. The chemoselectivity between N- and O-alkylation depends on several factors, including the choice of base, solvent, and alkylating agent. Using a less reactive methylating agent or a milder base can help favor N-alkylation. In the Eschweiler-Clarke reaction, the conditions are generally selective for N-methylation.

Q3: Are there any alternative, milder N-methylation methods that could reduce byproduct formation?

A3: Yes, several modern methods aim to provide milder and more selective N-methylation. These include:

  • Catalytic N-methylation using methanol (B129727): Transition metal catalysts (e.g., based on Iridium or Ruthenium) can facilitate the N-methylation of amines using methanol as the methyl source. These methods are often highly selective for mono-N-methylation.

  • Reductive amination with sodium triacetoxyborohydride: This is a milder alternative to the classical Eschweiler-Clarke reaction, using formaldehyde and a selective reducing agent, sodium triacetoxyborohydride. This method is known for its high selectivity and tolerance of various functional groups.[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Methyl Iodide

Materials:

  • 2-(2-hydroxyethyl)piperidine

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(2-hydroxyethyl)piperidine (1.0 eq) and anhydrous solvent (ACN or DMF).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension.

  • Slowly add methyl iodide (1.05-1.1 eq) to the stirred mixture at room temperature using a syringe pump over several hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired product from the N-methylated byproduct.

Protocol 2: Eschweiler-Clarke N-Methylation

Materials:

  • 2-(2-hydroxyethyl)piperidine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add 2-(2-hydroxyethyl)piperidine (1.0 eq).

  • Add formic acid (2.0-3.0 eq) to the flask.

  • Slowly add the aqueous formaldehyde solution (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C under a reflux condenser and maintain for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a strong base (e.g., NaOH) to a pH > 11.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Hypothetical Byproduct Formation in Direct N-Alkylation of 2-(2-hydroxyethyl)piperidine

Methyl Iodide (eq.)BaseTemperature (°C)Addition MethodByproduct Yield (%)
1.1K₂CO₃25Slow (Syringe Pump)< 5
1.1K₂CO₃25Rapid10-15
1.5K₂CO₃25Slow (Syringe Pump)15-20
1.1NaH25Slow (Syringe Pump)5-10
1.1K₂CO₃50Slow (Syringe Pump)8-12

Visualizations

cluster_main N-Methylation Pathways cluster_da Direct N-Alkylation cluster_ec Eschweiler-Clarke Reaction start 2-(2-hydroxyethyl)piperidine da_reagents MeI, Base start->da_reagents ec_reagents HCHO, HCOOH start->ec_reagents da_product Desired Product da_reagents->da_product da_byproduct N-methyl-2-(2-hydroxyethyl)piperidine (Over-alkylation) da_reagents->da_byproduct da_product->da_reagents Further Reaction ec_intermediate Iminium Ion Intermediate ec_reagents->ec_intermediate ec_product Desired Product ec_intermediate->ec_product ec_no_byproduct No Over-alkylation Byproduct ec_product->ec_no_byproduct

Caption: Comparison of N-methylation pathways.

References

Purification of 2-Piperidineethanol by distillation and filtration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-piperidineethanol by distillation and filtration. It is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing and troubleshooting purification protocols.

PropertyValueSource
Molecular FormulaC₇H₁₅NO[1]
Molecular Weight129.20 g/mol [1]
AppearanceWhite to light orange/yellow powder, lump, or clear liquid[2]
Melting Point38-40 °C (lit.)[3]
Boiling Point234 °C (lit.) at 760 mmHg[3]
Boiling Point (Reduced Pressure)118-120 °C at 10 mmHg (lit.)
106-107 °C at 3.5 mmHg (lit.)
Density1.01 g/cm³[3]
SolubilityChloroform, Methanol[3]
Storage ConditionsRefrigerate (2-8 °C), keep tightly closed, store under inert gas. Air and heat sensitive.[4][5]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol describes the purification of this compound using vacuum distillation, a technique suitable for compounds with high boiling points or thermal sensitivity.[6]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Distillation head with a condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum pump or aspirator

  • Heating mantle

  • Stir bar or boiling chips

  • Cold trap

  • Vacuum grease

  • Thick-walled vacuum tubing

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • If the crude this compound is solid, gently warm it in a heating cabinet to approximately 45 °C until it melts.[7][8]

    • Add the molten crude this compound to the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to minimize bumping.[9]

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[9]

    • Place the thermometer bulb so that the top is level with the side arm of the distillation head.

    • Connect the condenser to a circulating water source.

    • Connect the vacuum adapter to a cold trap and then to the vacuum source using thick-walled tubing.[9]

  • Distillation:

    • Turn on the vacuum source to evacuate the system. This will remove any low-boiling volatile impurities.[9]

    • Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

    • Monitor the temperature and pressure closely. The liquid will start to boil when its vapor pressure equals the pressure in the system.

    • Collect any initial fractions (forerun) that distill at a lower temperature than the expected boiling point of this compound at the given pressure.

    • As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product.

    • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool down.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus and transfer the purified this compound to a suitable storage container.

Protocol 2: Filtration of this compound

Filtration is often used as a preliminary purification step to remove solid impurities or as a post-synthesis step to remove catalysts.[10]

Materials and Equipment:

  • Solution of this compound containing solid impurities

  • Buchner funnel and flask

  • Filter paper of appropriate pore size

  • Vacuum source

  • Wash solvent (if necessary)

Procedure:

  • Preparation:

    • If the this compound is in a solid form, dissolve it in a suitable solvent in which the impurities are insoluble.

  • Apparatus Setup:

    • Place the filter paper in the Buchner funnel, ensuring it lies flat and covers all the holes.

    • Wet the filter paper with a small amount of the solvent to be used, to ensure it is seated correctly.

    • Assemble the Buchner funnel on top of the filter flask and connect the flask to a vacuum source.

  • Filtration:

    • Turn on the vacuum source.

    • Pour the solution containing this compound and solid impurities onto the center of the filter paper.

    • If necessary, wash the collected solids on the filter paper with a small amount of cold solvent to recover any entrained product.

  • Product Recovery:

    • The purified this compound will be in the filtrate in the receiving flask.

    • The solvent can then be removed, for example by rotary evaporation, to yield the purified compound.

Purification Workflow

G A Crude this compound B Filtration (Optional) A->B C Vacuum Distillation B->C D Collect Pure Fractions C->D E Characterization (e.g., GC, NMR) D->E F Pure this compound E->F

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound.

ProblemPossible CauseSolution
No or Slow Distillation - Vacuum level is not low enough.- Temperature is too low.- Leak in the system.- Check the vacuum pump and all connections for leaks. Ensure thick-walled tubing is used.[9]- Gradually increase the heating mantle temperature.[11]- Check all joints and re-grease if necessary.[9]
Bumping or Uncontrolled Boiling - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Add boiling chips or a magnetic stir bar before heating.- Heat the distillation flask slowly and evenly.
Product is Contaminated - Inefficient separation of fractions.- Foaming or splashing into the condenser.- Collect a forerun fraction and discard it before collecting the main product.[11]- Ensure a steady and controlled boiling rate. Do not overfill the distillation flask.
Product Darkens During Distillation - Thermal decomposition due to excessive heat.- Presence of oxygen in the system.- Use a lower distillation temperature by improving the vacuum.- Ensure the system is properly evacuated and consider an inert gas purge before distillation.
Low Yield - Incomplete distillation.- Product loss during transfer.- Leaks in the system.- Ensure the distillation is run to completion, leaving only a small residue.- Be careful during transfers between flasks.- Thoroughly check for and fix any leaks in the distillation setup.
Flooding of the Distillation Column - Excessive vapor flow rate.- High liquid feed rate.- Reduce the heating rate to decrease the vapor flow.[12]- If applicable, reduce the rate at which the crude product is fed into the column.[13]
Weeping in the Distillation Column - Vapor flow rate is too low.- Increase the heating rate to increase the vapor flow.[14]
Foaming in the Distillation Flask - Presence of impurities that act as surfactants.- Maintain a steady boiling rate. In severe cases, an anti-foaming agent may be considered, but this will contaminate the product.

Troubleshooting Logic

G start Distillation Problem q1 Is there bumping or uneven boiling? start->q1 a1 Add boiling chips or stir bar. Reduce heating rate. q1->a1 Yes q2 Is the distillation rate too slow? q1->q2 No a1->q2 a2_1 Check for vacuum leaks. Increase heating. q2->a2_1 Yes q3 Is the product discolored? q2->q3 No a2_1->q3 a3 Reduce temperature by improving vacuum. Ensure inert atmosphere. q3->a3 Yes q4 Is the yield low? q3->q4 No a3->q4 a4 Check for leaks. Ensure complete distillation. q4->a4 Yes end Problem Resolved q4->end No a4->end

Caption: Troubleshooting decision tree for this compound distillation.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities found in crude this compound? A1: The impurities can depend on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions (such as N-methylated this compound), and residual solvents.[15]

Q2: Why is vacuum distillation necessary for purifying this compound? A2: this compound has a high boiling point at atmospheric pressure (234 °C).[3] Distillation at this temperature can lead to thermal decomposition. Vacuum distillation allows the compound to boil at a much lower temperature, preventing degradation and ensuring a purer product.[6]

Q3: How should I store purified this compound? A3: this compound is sensitive to air and heat.[4] It should be stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and refrigerated at 2-8 °C.[2][4][5]

Q4: What is the purpose of a cold trap in the vacuum distillation setup? A4: The cold trap, typically cooled with dry ice/acetone or liquid nitrogen, is used to condense any volatile substances that pass through the condenser before they can enter and potentially damage the vacuum pump.

Q5: Can I use simple distillation instead of vacuum distillation? A5: Simple distillation at atmospheric pressure is generally not recommended for this compound due to its high boiling point and potential for thermal decomposition, which can lead to impurities and reduced yield.

Q6: What type of filter paper should be used for filtration? A6: The choice of filter paper depends on the size of the particles you are trying to remove. A qualitative grade filter paper with a medium pore size is often a good starting point for removing common solid impurities. For very fine particles, a quantitative grade or a membrane filter may be necessary.

Q7: My purified this compound is a solid at room temperature. How should I handle it? A7: Yes, this compound has a melting point of 38-40 °C, so it can be a solid at ambient temperatures.[3] To handle it as a liquid, you can gently warm the container in a water bath or a heating cabinet to about 45 °C.[7][8]

References

Troubleshooting common side reactions in 2-Piperidineethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Piperidineethanol, primarily through the catalytic hydrogenation of 2-pyridineethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the catalytic hydrogenation of 2-pyridineethanol.[1][2][3] This process involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring using a metal catalyst and hydrogen gas.

Q2: I am observing a significant amount of a byproduct with a mass slightly higher than my product. What is it likely to be?

A2: The most commonly reported byproduct in the synthesis of this compound is N-methyl-2-(2-hydroxyethyl)piperidine. This occurs through N-methylation of the product. The formation of this impurity can complicate purification and affect the quality of the final product.

Q3: How can I minimize the formation of the N-methylated byproduct?

A3: The formation of N-methyl-2-(2-hydroxyethyl)piperidine can be significantly suppressed by optimizing the reaction conditions. Key strategies include:

  • Addition of an Amine Co-solvent: Introducing another amine, such as piperidine itself, into the reaction medium can dramatically reduce N-methylation.[4][5][6]

  • High Catalyst Loading: Using a higher concentration of the hydrogenation catalyst has been shown to minimize the formation of this byproduct.[4]

  • Temperature Control: Maintaining a moderate reaction temperature, typically between 90°C and 120°C, is crucial for minimizing deleterious byproduct formation.[4]

  • High Hydrogen Pressure: Utilizing higher hydrogen pressures, preferably at least 500 psig, can also help in reducing side reactions.[4][5]

Q4: My reaction is sluggish or has stalled. What could be the issue?

A4: Low or no conversion during the hydrogenation of 2-pyridineethanol can be attributed to several factors, with catalyst deactivation being a primary cause.[7] Catalyst poisoning can occur due to:

  • Impurities in the Starting Material or Solvent: Sulfur-containing compounds or other nitrogenous bases can act as catalyst poisons.

  • Product Inhibition: The product, this compound, can itself inhibit the catalyst's activity by adsorbing onto its surface.[7]

  • Catalyst Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[7]

To troubleshoot, ensure the purity of your starting materials and solvents. If catalyst poisoning is suspected, the catalyst may need to be filtered and washed, or a fresh batch may be required. "Pickling" the catalyst, which involves treating it with an amine-containing solvent between runs, can help maintain its activity over several cycles.[8]

Q5: I see some starting material remaining even after a prolonged reaction time. How can I drive the reaction to completion?

A5: Incomplete reduction can be addressed by:

  • Increasing Hydrogen Pressure: Higher pressures increase the concentration of hydrogen on the catalyst surface, favoring complete reduction.

  • Increasing Catalyst Loading: A higher amount of catalyst can increase the reaction rate.

  • Optimizing Temperature: While high temperatures can promote side reactions, a moderate increase may be necessary to achieve full conversion.

  • Ensuring Efficient Stirring: Proper agitation is essential to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound Incomplete reaction; Catalyst deactivation; Formation of side products.Check for starting material via TLC or GC. Increase hydrogen pressure or catalyst loading. If catalyst deactivation is suspected, use a fresh or regenerated catalyst. Analyze for byproducts to identify and address side reactions.
Presence of N-methyl-2-(2-hydroxyethyl)piperidine Suboptimal reaction conditions (high temperature, low catalyst loading, absence of amine co-solvent).Add piperidine (at least 10 mol%) as a co-solvent.[5] Increase the catalyst loading. Control the reaction temperature to be within the 90-120°C range.[4]
Formation of Unknown Impurities Over-reduction of the ethanol (B145695) group; Ring opening of the piperidine ring (less common under standard hydrogenation).Optimize reaction conditions (lower temperature, shorter reaction time). Characterize impurities by GC-MS or LC-MS to understand their structure and formation mechanism.
Difficulty in Product Purification Close boiling points of the product and byproducts.Utilize fractional distillation under reduced pressure for separation. If distillation is ineffective, consider column chromatography.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of reaction conditions on the formation of the N-methylated byproduct during the hydrogenation of 2-pyridineethanol, based on data from patent literature.

Catalyst Solvent Temperature (°C) Pressure (psig) N-methylated Byproduct (%) Reference
Ruthenium dioxideNone1501000>1[4]
Ruthenium dioxidePiperidine1501000<0.5[4]
5% Ru on CarbonNone1501000>1[4]
5% Ru on CarbonPiperidine1501000<0.5[4]
Ruthenium dioxidePiperidine1201500<0.5[4]
Ruthenium dioxidePiperidine901500<0.5[4]

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of 2-Pyridineethanol

This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.

  • Reactor Setup: In a high-pressure reactor, add 2-pyridineethanol and the chosen solvent (e.g., piperidine).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Ruthenium dioxide or Palladium on carbon) to the solution. The catalyst loading should be optimized, but a starting point of 0.15 grams of catalyst per mole of substrate can be used.[4]

  • Reaction Execution:

    • Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000-1500 psig).[4]

    • Heat the reaction mixture to the desired temperature (e.g., 90-120°C) with constant agitation.[4]

    • Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate can then be purified, typically by distillation under reduced pressure, to obtain this compound.[8][6]

Visualizations

Synthesis_Pathway cluster_conditions Reaction Conditions 2-Pyridineethanol 2-Pyridineethanol This compound This compound (Desired Product) 2-Pyridineethanol->this compound Hydrogenation H2_Catalyst H2, Catalyst (e.g., RuO2, Pd/C) N_Methyl_Byproduct N-Methyl-2-(2-hydroxyethyl)piperidine (Byproduct) This compound->N_Methyl_Byproduct Side Reaction Side_Reaction N-Methylation

Caption: Synthesis of this compound and the N-methylation side reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_sm Check for Starting Material (TLC, GC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes check_byproducts Analyze for Byproducts (GC-MS) check_sm->check_byproducts No increase_params Increase H2 Pressure or Catalyst Loading sm_present->increase_params end Improved Yield increase_params->end n_methyl_detected N-Methyl Byproduct Detected check_byproducts->n_methyl_detected Yes catalyst_issue Suspect Catalyst Poisoning check_byproducts->catalyst_issue No/Other optimize_conditions Add Amine Co-solvent & Control Temperature n_methyl_detected->optimize_conditions optimize_conditions->end replace_catalyst Use Fresh or Regenerated Catalyst catalyst_issue->replace_catalyst replace_catalyst->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Strategies for the Separation of 2-Piperidineethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the enantiomeric separation of 2-Piperidineethanol.

General FAQs

Q1: What are the primary strategies for separating this compound enantiomers?

The three main strategies for resolving racemic this compound are:

  • Enzymatic Kinetic Resolution: Utilizes enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product.[1][2]

  • Diastereomeric Salt Formation: Involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[3][4]

  • Chiral Chromatography: Employs a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers based on their differential interactions with the CSP.[5][6]

Q2: How do I choose the best separation strategy for my needs?

The choice of strategy depends on the required scale, purity, and available resources.

  • For large-scale (kilogram) production , diastereomeric salt crystallization is a proven method, though it may require multiple recrystallizations to achieve high enantiomeric excess (ee).[3]

  • For gram-scale synthesis with high enantiopurity , enzymatic kinetic resolution is an effective method. It can provide access to both enantiomers by using enzymes with opposite enantioselectivity.[7][8]

  • For analytical purposes or small-scale preparative separation , chiral HPLC or SFC is often the most direct and efficient method, providing rapid analysis of enantiomeric purity.[5][9]

cluster_start Start: Racemic this compound cluster_decision Primary Consideration cluster_methods Separation Strategies cluster_outcome Typical Application start Racemic Mixture scale What is the required scale? start->scale enzymatic Enzymatic Kinetic Resolution scale->enzymatic Gram-scale salt Diastereomeric Salt Formation scale->salt Large-scale hplc Chiral Chromatography (HPLC/SFC) scale->hplc Analytical / Small-scale gram Gram-scale High Purity enzymatic->gram kilogram Kilogram-scale Industrial Production salt->kilogram analytical Analytical / mg-scale Rapid Analysis hplc->analytical

Caption: Strategy selection for this compound enantiomer resolution.

Enzymatic Kinetic Resolution

This technique exploits the ability of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol. For this compound, N-protection (e.g., with a Boc group) is usually required before the resolution.[7]

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of this compound necessary for enzymatic resolution? The free amine group of this compound can interfere with the enzymatic reaction or the chiral recognition process. Protecting the nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, prevents side reactions and often improves the enantioselectivity of the enzyme.

Q2: Which enzymes are effective for N-Boc-2-Piperidineethanol resolution? Lipase PS (Pseudomonas cepacia) and Porcine Pancreatic Lipase (PPL) are a complementary pair. Lipase PS preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.[7][8] Conversely, PPL shows the opposite enantioselectivity. Using them sequentially can be a powerful strategy to obtain both enantiomers with high purity.[7]

Q3: My reaction has stopped at low conversion (<50%). What can I do? Low conversion can be due to enzyme inhibition by the product or changes in the reaction medium. Monitor the reaction closely and stop it at or near 45-50% conversion for optimal results in a kinetic resolution.[7] If the reaction is stalled, consider filtering off the enzyme and introducing fresh enzyme, or investigate different solvents.

Q4: The enantiomeric excess (ee) of my product is low. How can I improve it? Low ee is common in the first round of enzymatic resolution for this substrate.[7] To enhance the ee, the enriched product from the first resolution can be subjected to a second round of enzymatic acylation using the same enzyme. This "double resolution" process can significantly increase the final ee.[7]

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Low enzyme activity Inappropriate solvent; non-optimal temperature; denatured enzyme.Screen different organic solvents (e.g., hexane (B92381), MTBE).[7] Ensure the temperature is suitable for the specific lipase. Use a fresh batch of enzyme.
Low enantioselectivity (E-value) The stereocenter is remote from the reacting hydroxyl group, making discrimination difficult.[3]Perform a second resolution on the enriched material.[7] Screen other lipases or different acyl donors (e.g., vinyl butyrate (B1204436) instead of vinyl acetate).[7]
Difficult product separation The product (ester) and unreacted alcohol have similar polarities.Use flash column chromatography for purification. A mixture of ethyl acetate (B1210297) and hexane is typically effective.[7]
Data Summary: Sequential Enzymatic Resolution

The following table summarizes results from a sequential resolution of (±)-N-Boc-2-piperidineethanol.[7]

Step Enzyme Acyl Donor Solvent Product Conversion (%) Enantiomeric Excess (ee, %)
1st Resolution Lipase PSVinyl AcetateHexane(R)-acetate4563
2nd Resolution Lipase PSVinyl AcetateMTBE(R)-alcohol4890
2nd Resolution PPLVinyl ButyrateMTBE(S)-alcohol-95
Experimental Protocol: Sequential Enzymatic Resolution

This protocol is adapted from literature for resolving racemic N-Boc-2-piperidineethanol.[7]

  • First Resolution (Enrichment of S-enantiomer):

    • Dissolve racemic N-Boc-2-piperidineethanol in hexane.

    • Add Lipase PS and vinyl acetate as the acylating agent.

    • Stir the reaction at 20°C and monitor for ~45% conversion.

    • Stop the reaction by filtering off the enzyme.

    • Evaporate the solvent and excess vinyl acetate. The crude mixture contains the (R)-acetate and unreacted alcohol enriched in the (S)-enantiomer.

  • Second Resolution (Isolation of S-enantiomer):

    • Dissolve the crude mixture from the first step in methyl tert-butyl ether (MTBE).

    • Add Porcine Pancreatic Lipase (PPL) and vinyl butyrate.

    • Stir at 20°C until the remaining (R)-alcohol is consumed.

    • Filter the enzyme and purify the mixture by flash chromatography to separate the (S)-butanoate ester from the (R)-acetate ester.

  • Hydrolysis:

    • Chemically hydrolyze the purified esters (e.g., using sodium carbonate in methanol) to obtain the corresponding enantiomerically pure (R)- and (S)-alcohols.[7]

cluster_input Input cluster_step1 Step 1: First Resolution cluster_intermediate Intermediate Mixture cluster_step2 Step 2: Second Resolution cluster_purification Purification & Hydrolysis cluster_output Final Products racemate Racemic (R/S) N-Boc-2-Piperidineethanol res1 Lipase PS + Vinyl Acetate in Hexane (~45% conversion) racemate->res1 filter1 Filter Enzyme & Evaporate Solvent res1->filter1 mixture (R)-Acetate (63% ee) + (S)-Alcohol (enriched) filter1->mixture res2 PPL + Vinyl Butyrate in MTBE mixture->res2 filter2 Filter Enzyme res2->filter2 chrom Flash Chromatography filter2->chrom hydrolysis_R Hydrolysis chrom->hydrolysis_R (R)-Acetate hydrolysis_S Hydrolysis chrom->hydrolysis_S (S)-Butanoate R_alcohol (R)-Alcohol (90% ee) hydrolysis_R->R_alcohol S_alcohol (S)-Alcohol (95% ee) hydrolysis_S->S_alcohol

Caption: Workflow for sequential enzymatic resolution of N-Boc-2-piperidineethanol.

Diastereomeric Salt Formation & Crystallization

This classical resolution method relies on the reaction of racemic this compound with an enantiomerically pure acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are some effective resolving agents for this compound? Commonly used and effective resolving agents include:

  • d-10-camphorsulfonic acid[4][10]

  • N-acetyl-L-leucine[3]

  • N-sulphonyl pyroglutamic acid[3]

N-acetyl-L-leucine has been reported to give high ee (95%) after a single crystallization.[3]

Q2: My crystallization yield is very low. What could be the cause? Low yields are a known drawback of this method.[3][4] This can be caused by the racemic salt precipitating out preferentially or co-precipitation of both diastereomers. The choice of solvent is critical. Experiment with different solvent systems (e.g., ethanol, methanol (B129727), THF, acetonitrile) and cooling rates to optimize the selective crystallization of one diastereomer.[4][10][11]

Q3: How do I know how many recrystallizations are needed? The number of recrystallizations depends on the desired enantiomeric purity. After each crystallization step, the mother liquor and the crystals should be analyzed (e.g., by chiral HPLC) to determine the ee. Recrystallization is repeated until the desired ee (>97-99%) is achieved.[3][4]

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
No crystal formation Solution is too dilute; poor solvent choice; supersaturation not achieved.Concentrate the solution. Screen a variety of solvents or solvent mixtures.[11] Try seeding the solution with a small crystal. Cool the solution slowly.
Oily precipitate instead of crystals Impurities present; solvent is too nonpolar; cooling too rapidly.Purify the initial racemic mixture. Use a more polar solvent system. Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or freezer.
Low enantiomeric excess (ee) after one crystallization The solubilities of the two diastereomeric salts are too similar in the chosen solvent.Perform multiple sequential recrystallizations.[3] Screen for a different solvent system that maximizes the solubility difference between the diastereomers.[10]
Data Summary: Diastereomeric Salt Resolution
Resolving Agent Solvent System Result (after crystallizations) Reference
(S)-(+)-camphorsulfonic acid95% Ethanol(S)-piperidine-2-ethanol, 6.1% overall yield[4][10]
N-acetyl-L-leucineMethanol / THF95% ee after 1st crystallization; 98% ee after 2nd[3]
d-10-camphorsulfonic acidEthanolLow yield (<17%)[3][4]
Experimental Protocol: Resolution with N-acetyl-L-leucine

This protocol is a general guideline based on a patented procedure.[4]

  • Salt Formation:

    • Dissolve N-acetyl-L-leucine (1 eq.) in methanol by heating to 35-40°C.

    • Separately, dissolve racemic 2-piperidine-2-yl-ethanol (1 eq.) in tetrahydrofuran (B95107) (THF).

    • Add the THF solution to the methanol solution while maintaining the temperature at 35-40°C.

    • Add additional THF and heat the mixture to 50-55°C for 30 minutes to ensure complete dissolution.

  • Crystallization:

    • Cool the reaction mixture slowly over several hours to 15°C to induce crystallization of the desired diastereomeric salt.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base:

    • Dissolve the purified salt in an aqueous base (e.g., 3M NaOH) and stir for 2 hours.

    • Extract the free base (the enantiomerically pure this compound) into an organic solvent (e.g., CH₂Cl₂).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

cluster_input Inputs cluster_process Process Steps cluster_separation Separation cluster_output Final Product racemate Racemic (R/S) This compound dissolve 1. Dissolve reactants in suitable solvent (e.g., MeOH/THF) racemate->dissolve agent Chiral Resolving Agent (e.g., N-acetyl-L-leucine) agent->dissolve cool 2. Cool slowly to induce crystallization dissolve->cool filtrate 3. Isolate crystals by filtration cool->filtrate crystals Crystals: Enriched Diastereomeric Salt filtrate->crystals mother_liquor Mother Liquor: Contains other diastereomer filtrate->mother_liquor liberate 4. Liberate free base with aq. NaOH extract 5. Extract with organic solvent liberate->extract product Enantiomerically Pure Alcohol extract->product crystals->liberate

Caption: Workflow for diastereomeric salt crystallization.

Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful technique for both analytical and preparative separation of enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Frequently Asked Questions (FAQs)

Q1: I'm seeing severe peak tailing for this compound on a silica-based CSP. What is the cause? This is a common issue. The basic nitrogen of the piperidine (B6355638) ring can interact strongly with acidic silanol (B1196071) groups on the surface of silica-based CSPs, causing peak tailing.[5] The solution is to add a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), typically at a concentration of 0.1-0.5%.[5][11]

Q2: Which type of chiral stationary phase (CSP) is a good starting point? Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and are highly effective for a broad range of chiral compounds, including piperidine derivatives.[5][9] If one column (e.g., Chiralpak IA) gives poor results, try another from a different family (e.g., Chiralcel OD-H), as they have different chiral recognition mechanisms.[5]

Q3: What are typical mobile phases for separating piperidine derivatives? For normal-phase HPLC, a mixture of a hydrocarbon (like hexane or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol) is standard.[5][12] For SFC, the mobile phase is typically carbon dioxide with an alcohol co-solvent. Remember to include a basic additive to prevent peak tailing.[11]

Q4: My compound is not UV-active. How can I use HPLC for analysis? If your analyte lacks a UV chromophore, pre-column derivatization is the standard solution. You can react the alcohol or amine with a UV-active agent (like p-toluenesulfonyl chloride) to allow for detection.[5]

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Poor or no resolution Inappropriate CSP; suboptimal mobile phase composition.Screen different CSPs (e.g., polysaccharide-based).[9] Systematically vary the ratio of alcohol modifier in the mobile phase. Small changes can have a large impact.[5]
Peak tailing or broad peaks Secondary ionic interactions between the basic analyte and the stationary phase.Add a basic modifier (0.1-0.5% DEA or TEA) to the mobile phase to suppress silanol interactions.[5][11]
Long run times High retention of enantiomers; low flow rate.Increase the percentage of the polar alcohol modifier in the mobile phase to reduce retention. Increase the flow rate, but be aware this may slightly reduce resolution.[5]
Poor reproducibility Column temperature fluctuations; unstable mobile phase.Use a column oven to maintain a constant temperature. Lowering the temperature often improves resolution.[5] Ensure the mobile phase is well-mixed and degassed.
Experimental Protocol: Chiral HPLC Method Development

This is a general workflow for developing a chiral separation method.

  • Column Screening:

    • Select a set of 3-4 CSPs with different selectivities (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Prepare a sample of racemic this compound at ~1 mg/mL in the mobile phase.

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase: Start with a 90:10 (v/v) mixture of Hexane:Isopropanol + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV (if derivatized) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

    • Run a screening gradient or isocratic runs on each column to find the one that provides the best initial separation ("hit").

  • Method Optimization:

    • Using the best column from the screening, optimize the separation.

    • Mobile Phase Ratio: Vary the percentage of the alcohol modifier (e.g., from 5% to 30%) to fine-tune retention and resolution.

    • Additive Concentration: If peak shape is still poor, adjust the concentration of DEA.

    • Temperature: Test different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on selectivity.[9]

  • Finalization:

    • Once optimal conditions are found, confirm the method's robustness by making small, deliberate changes to the parameters.

cluster_start Start cluster_screening Step 1: Screening cluster_optimization Step 2: Optimization cluster_end Finish start Racemic Sample csp_select Select 3-4 diverse Chiral Stationary Phases (CSPs) start->csp_select run_screen Run initial isocratic/gradient conditions on all columns csp_select->run_screen find_hit Identify best CSP ('Hit') showing baseline or partial separation run_screen->find_hit find_hit->csp_select No Separation opt_mobile Optimize Mobile Phase (Vary % Alcohol) find_hit->opt_mobile 'Hit' Found opt_additive Optimize Additive (Vary % DEA for peak shape) opt_mobile->opt_additive opt_temp Optimize Temperature (for selectivity) opt_additive->opt_temp end Final, Optimized Method opt_temp->end

Caption: General workflow for developing a chiral HPLC separation method.

References

Overcoming challenges in the N-protection of 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-protection of 2-piperidineethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-protection of this compound?

The primary challenges in the N-protection of this compound stem from three main factors:

  • Chemoselectivity: The presence of both a nucleophilic secondary amine (the piperidine (B6355638) nitrogen) and a primary alcohol (the ethanol (B145695) hydroxyl group) creates a challenge in achieving selective N-protection over O-protection. Amines are generally more nucleophilic than alcohols, which aids in selectivity, but O-acylation can occur as a side reaction, especially under certain conditions.[1]

  • Steric Hindrance: The substituent at the 2-position of the piperidine ring can create steric hindrance, potentially slowing down the rate of N-acylation compared to less hindered amines.[2]

  • Product Purification: Separating the desired N-protected product from starting material, di-protected byproducts, and O-protected isomers can be challenging and may require careful optimization of chromatographic or recrystallization methods.

Q2: Which protecting group (Boc, Cbz, or Fmoc) is best for this compound?

The "best" protecting group depends on the overall synthetic strategy, particularly the downstream reaction conditions. Here's a general comparison:

  • Boc (tert-Butoxycarbonyl): Often preferred for its ease of introduction and removal under acidic conditions (e.g., TFA). It is stable to a wide range of non-acidic reagents.[3]

  • Cbz (Carbobenzyloxy): A classic protecting group that is stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis, which are mild conditions for many functional groups.[4][5] The crystallinity of Cbz-protected compounds can also simplify purification.[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Primarily used in solid-phase peptide synthesis due to its lability to mild bases (e.g., piperidine). Its use in solution-phase chemistry with small molecules like this compound is less common but feasible.[]

Q3: How can I favor N-protection over O-protection?

To enhance chemoselectivity for N-protection:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the protecting group reagent to minimize the chance of di-acylation or O-acylation.[7]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the more nucleophilic amine's reaction over the alcohol.[1]

  • Choice of Base: Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to scavenge the acid byproduct without competing in the reaction. For Boc protection, a base is not always strictly necessary.[7]

  • pH Control: For Cbz protection under Schotten-Baumann conditions (aqueous base), maintaining the appropriate pH is crucial to ensure the amine is deprotonated and thus nucleophilic.

Troubleshooting Guides

Issue 1: Low Yield of N-Protected Product
Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time and monitor progress by TLC. - Increase the temperature slightly, but be mindful of potential side reactions. - Ensure efficient stirring to overcome heterogeneity.
Steric Hindrance - For Boc protection, consider adding a catalytic amount of DMAP to accelerate the reaction, but be aware of potential side reactions.[7] - For Cbz and Fmoc protection, ensure the use of a suitable base to fully deprotonate the amine.
Suboptimal Reagents - Use fresh, high-purity protecting group reagents (e.g., Boc-anhydride, Cbz-Cl, Fmoc-Cl). Older reagents may have degraded.
Loss during Workup - During aqueous workup, ensure the pH of the aqueous layer is adjusted to keep the product in the organic phase. - Minimize the number of extraction and transfer steps.
Issue 2: Presence of O-Acylated Byproduct
Potential Cause Recommended Solution
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C).
Excess Protecting Group Reagent - Use no more than 1.1-1.2 equivalents of the acylating agent.[7]
Use of DMAP with Boc Anhydride - While DMAP can increase the reaction rate, it can also promote O-acylation. Use it judiciously and at catalytic amounts.[7]
Prolonged Reaction Times - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Similar Polarity of Product and Impurities - Column Chromatography: Optimize the solvent system. For basic piperidine derivatives, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and separation on silica (B1680970) gel.[8] - Recrystallization: If the product is a solid, screen various solvent systems (single or mixed) to find one that provides good differential solubility between the product and impurities.[9]
Product Streaking on Silica Gel Column - This is common for basic compounds. Add a small amount of a basic modifier like triethylamine or pyridine (B92270) to the eluent.[8]
Oily Product after Chromatography - Ensure all solvent has been removed under high vacuum. If the product is known to be an oil at room temperature, this is expected. If it should be a solid, attempt recrystallization or trituration with a non-polar solvent like hexane.

Data Presentation

The following table summarizes representative yields for the N-protection of amino alcohols. Note that yields can vary significantly based on the specific substrate, reaction conditions, and scale.

Protecting GroupReagentTypical ConditionsRepresentative YieldReference(s)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)CH₂Cl₂, rt, 2-4h90-98%[7]
Cbz Benzyl (B1604629) Chloroformate (Cbz-Cl)NaHCO₃, Dioxane/H₂O, 0°C to rt, 12-24h85-95%[1]
Fmoc 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)NaHCO₃, Dioxane/H₂O, rt, 1-3h90-97%[10]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM.

  • Add a solution of Boc₂O (1.1 eq.) in DCM dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-piperidineethanol.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (2:1 mixture)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and NaHCO₃ (2.0 eq.) in a 2:1 mixture of dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Cbz-Cl (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 3: N-Fmoc Protection of this compound

Materials:

  • This compound

  • 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (1:1 mixture)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and NaHCO₃ (2.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add a solution of Fmoc-Cl (1.05 eq.) in dioxane dropwise to the stirred solution at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, add water and extract with diethyl ether.

  • Wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.[10]

Visualizations

Experimental Workflow for N-Protection

N_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound reaction Stir in Solvent (e.g., DCM, Dioxane/Water) at appropriate temperature start->reaction reagent Protecting Group Reagent (Boc2O, Cbz-Cl, or Fmoc-Cl) reagent->reaction base Base (e.g., NaHCO3, TEA) base->reaction extraction Aqueous Extraction reaction->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography or Recrystallization concentration->purification end Pure N-Protected This compound purification->end

Caption: General experimental workflow for the N-protection of this compound.

Logical Relationship of Troubleshooting Chemoselectivity

Chemoselectivity_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Chemoselectivity (O-Acylation Observed) cause1 High Temperature issue->cause1 cause2 Excess Reagent issue->cause2 cause3 Strong Catalyst (e.g., DMAP) issue->cause3 solution1 Lower Reaction Temperature (e.g., to 0 °C) cause1->solution1 solution2 Use Stoichiometric Amount of Reagent (1.0-1.2 eq.) cause2->solution2 solution3 Use Catalyst Judiciously or Omit if Possible cause3->solution3

Caption: Troubleshooting logic for addressing low chemoselectivity in N-protection.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Piperidineethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-piperidineethanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 2-pyridineethanol.[1][2] This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring.

Q2: What are the key challenges in the catalytic hydrogenation of 2-pyridineethanol?

A2: A primary challenge is the formation of byproducts, particularly N-methylated this compound.[1] This occurs due to the catalyst mediating the methylation of the piperidine nitrogen. Another challenge can be catalyst poisoning by the basic nitrogen of the pyridine starting material or the piperidine product, which can lead to incomplete reactions.

Q3: How can the formation of N-methylated byproducts be minimized?

A3: The formation of N-methylated byproducts can be significantly suppressed by conducting the hydrogenation in the presence of an effective amount (at least 10 mole %) of another amine, such as piperidine itself.[1][3] Additionally, using high catalyst loading and maintaining moderate temperatures (e.g., 90-120°C) are crucial for minimizing this side reaction.[1]

Q4: Which catalysts are most effective for the hydrogenation of 2-pyridineethanol?

A4: Several noble metal catalysts are effective, including platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and ruthenium (Ru) catalysts.[1] The choice of catalyst can depend on the desired reaction conditions (pressure, temperature) and the presence of other functional groups in the molecule. Ruthenium and its oxides are highly preferred for their ability to provide high yield and selectivity.[1][3]

Q5: What are the recommended oxidation methods for converting this compound to the corresponding aldehyde?

A5: For the oxidation of this compound to its aldehyde, mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are two commonly used and effective methods that are known for their mild conditions and tolerance of various functional groups.[4][5][6]

Q6: I am struggling with the enantiomeric separation of my this compound derivative. What are some effective methods?

A6: Enzymatic kinetic resolution using lipases is a highly effective method for the enantioselective synthesis of chiral this compound derivatives.[2] This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770), allowing for the separation of the acylated product from the unreacted enantiomer.

Troubleshooting Guides

Catalytic Hydrogenation of 2-Pyridineethanol
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst Inactivation/Poisoning: The Lewis basic nitrogen of pyridine or piperidine can poison the catalyst.[7] 2. Insufficient Hydrogen Pressure: The pressure may be too low for the chosen catalyst and substrate. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Conduct the reaction in an acidic solvent like glacial acetic acid to protonate the nitrogen, preventing it from binding to the catalyst.[8][9] 2. Increase the hydrogen pressure. Pressures between 50 and 1000 psig are commonly used, with some protocols recommending up to 1500 psig for optimal results.[1][10] 3. Gradually increase the reaction temperature, monitoring for byproduct formation. Temperatures in the range of 90-120°C are often effective.[1]
Formation of N-Methylated Byproduct Reaction with Solvent or In-situ Formaldehyde: The catalyst can mediate the methylation of the piperidine nitrogen, particularly when using methanol (B129727) as a solvent at elevated temperatures.1. Add at least 10 mole % of a secondary amine like piperidine to the reaction mixture. This acts as a competitive inhibitor for the N-methylation reaction.[1][3] 2. Use a non-methylating solvent such as ethanol (B145695) or water.[1][10] 3. Maintain a moderate reaction temperature, ideally between 90°C and 120°C.[1]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for a complete conversion.1. Increase the reaction time and monitor the progress by TLC or GC. 2. Increase the catalyst loading. A high catalyst loading is often recommended for this reaction.[1]
Oxidation of this compound to the Aldehyde
Issue Potential Cause(s) (Swern Oxidation) Recommended Solution(s) (Swern Oxidation)
Low Yield of Aldehyde 1. Instability of Active Oxidant: The active oxidant is unstable at higher temperatures.[11] 2. Improper Reagent Stoichiometry: Incorrect amounts of oxalyl chloride or DMSO can lead to incomplete reaction.1. Ensure the reaction is maintained at a low temperature, typically -78°C, throughout the addition of reagents.[11][12] 2. Verify the quality and stoichiometry of all reagents.
Formation of Side Products Epimerization at the α-carbon: The use of triethylamine (B128534) as a base can sometimes cause epimerization.[4]Use a bulkier base, such as diisopropylethylamine (DIPEA), to minimize this side reaction.[4]
Unpleasant Odor During Workup Formation of Dimethyl Sulfide: This is a known byproduct of the Swern oxidation and has a strong, unpleasant odor.[4][11]Perform the reaction and workup in a well-ventilated fume hood. Rinse all glassware with bleach or an oxidizing agent to neutralize the dimethyl sulfide.[4]
Issue Potential Cause(s) (Dess-Martin Oxidation) Recommended Solution(s) (Dess-Martin Oxidation)
Low or Sluggish Reaction Rate 1. Purity of DMP: Impure DMP can sometimes lead to slower or incomplete reactions.[13] 2. Acid-Labile Substrate: The reaction produces acetic acid, which can affect acid-sensitive functional groups.[5]1. The addition of one equivalent of water to the reaction mixture can sometimes increase the rate of oxidation.[5] 2. Buffer the reaction with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct.[5]
Enzymatic Kinetic Resolution of this compound Derivatives
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Enzyme Denaturation: Extreme pH or temperature can denature the lipase.[2] 2. Presence of Inhibitors: Components of the reaction mixture may be inhibiting the enzyme. 3. Suboptimal Solvent or Acyl Donor: The chosen solvent or acyl donor may not be ideal for the enzyme.[2]1. Ensure the reaction conditions are within the optimal range for the specific lipase used. 2. Purify the starting material to remove potential inhibitors. 3. Screen different hydrophobic solvents (e.g., hexane, MTBE) and acyl donors (e.g., vinyl acetate).[2]
Low Enantioselectivity (Low E-value) 1. Inappropriate Enzyme Choice: The selected lipase may not be highly selective for the substrate. 2. Suboptimal Reaction Temperature: Temperature can influence enantioselectivity.1. Screen a variety of different lipases to find one with high enantioselectivity for your specific substrate.[2] 2. Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.[2]
Difficulty in Separating Product and Unreacted Starting Material Similar Physical Properties: The acylated product and the unreacted alcohol may have similar polarities, making chromatographic separation difficult.Optimize the separation method. Acid-base extraction can be an effective way to separate the acylated product from the unreacted amine.[2]

Data Presentation

Table 1: Comparison of Catalysts for Hydrogenation of 2-Pyridineethanol
Catalyst Typical Pressure Typical Temperature Solvent Key Advantages/Considerations
PtO₂ (Adams' catalyst) 50-70 bar[8][14]Room Temperature[8]Glacial Acetic Acid[8][14]Effective at lower temperatures; acidic medium prevents catalyst poisoning.[8][15]
Palladium on Carbon (Pd/C) ~500 psig (34.5 bar)[10]150°C[10]Water[10]Widely used and cost-effective; can be used in neutral solvents.
Rhodium on Carbon (Rh/C) Not specifiedNot specifiedEthanolAnother effective noble metal catalyst.
Ruthenium on Carbon (Ru/C) >1000 psig (69 bar)[1]90-120°C[1]Piperidine/Co-solventHighly preferred for minimizing N-methylation byproducts.[1][3]

Experimental Protocols

Protocol for Catalytic Hydrogenation of 2-Pyridineethanol using PtO₂

This protocol is a general guideline for the hydrogenation of a substituted pyridine using Platinum(IV) oxide.

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst (typically 5 mol%) to the solution.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to a hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[7]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas.[7]

    • Purge the reactor with an inert gas.

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Carefully neutralize the acetic acid in the filtrate by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify as needed by distillation or column chromatography.

Protocol for Swern Oxidation of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78°C (dry ice/acetone bath).

  • Activation of DMSO: To the cooled solution, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.7 eq) in DCM dropwise, maintaining the temperature at -78°C. Stir for 15 minutes.

  • Addition of Alcohol: Add a solution of the this compound derivative (1.0 eq) in DCM dropwise, ensuring the temperature remains at -78°C. Stir the mixture for 30 minutes at this temperature.

  • Addition of Base: Add triethylamine (5.0 eq) or diisopropylethylamine (DIPEA) dropwise.

  • Reaction Completion: Stir the mixture for another 30 minutes at -78°C, then allow it to warm to room temperature.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography.

Visualizations

Caption: General synthetic workflow from a 2-pyridineethanol derivative.

troubleshooting_hydrogenation start Low Yield in Hydrogenation? cause1 Catalyst Poisoning? start->cause1 cause2 N-Methylation Byproduct? start->cause2 cause3 Incomplete Reaction? start->cause3 solution1 Use Acidic Solvent (e.g., Acetic Acid) cause1->solution1 solution2 Add Amine Co-solvent (e.g., Piperidine) cause2->solution2 solution3 Increase Reaction Time or Catalyst Loading cause3->solution3

Caption: Troubleshooting logic for hydrogenation issues.

References

Validation & Comparative

A Comparative Analysis of Catalysts for the Synthesis of 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-piperidineethanol, a valuable intermediate for pharmacological agents and insect repellents, is most commonly achieved through the catalytic hydrogenation of 2-pyridineethanol. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and the formation of byproducts. This guide provides a comparative analysis of various catalysts employed in this synthesis, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and process optimization.

The primary challenge in the hydrogenation of 2-pyridineethanol is to achieve high yield and selectivity towards this compound while minimizing the formation of undesirable byproducts, such as N-methyl-2-(2-hydroxyethyl)piperidine (MPA) and 1-[2-(2-piperidinyl)ethyl]-piperidine (PEP).[1][2] The selection of an appropriate catalyst and the optimization of reaction conditions are paramount to controlling the reaction pathway.

Comparative Performance of Hydrogenation Catalysts

A range of noble metal catalysts, including ruthenium, rhodium, palladium, and platinum, have been investigated for the synthesis of this compound. These are typically supported on materials like carbon or alumina (B75360) to enhance their activity and stability.[1][3][4] The performance of these catalysts can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the presence of additives.

Experimental data from low-pressure hydrogenations highlight the differences in catalyst performance. The following table summarizes the results obtained under specific experimental conditions.

CatalystCatalyst Amount (g)Solvent (250 mL)Time (hrs)% Yield (PE)% PE in Distillate% Byproducts in Distillate
5% Ru/Alumina10.0Isopropanol10.085.095.05.0 (MPA)
5% Ru/Carbon10.0Isopropanol17.080.098.02.0 (MPA)
5% Rh/Alumina5.0Isopropanol2.588.095.05.0 (PEP)
5% Rh/Carbon5.0Isopropanol2.090.097.03.0 (PEP)
5% Pd/Carbon10.0Isopropanol10.070.090.010.0 (PEP)
PtO22.5Isopropanol2.085.092.08.0 (PEP)

PE: this compound, MPA: N-methyl-2-(2-hydroxyethyl)piperidine, PEP: 1-[2-(2-piperidinyl)ethyl]-piperidine. Data sourced from patent literature under specific experimental conditions.[1][2]

From the data, rhodium-based catalysts, particularly 5% Rh/Carbon, demonstrate high activity, leading to high yields of this compound in a shorter reaction time.[2] Ruthenium catalysts are also effective, with 5% Ru/Carbon showing high selectivity by minimizing byproduct formation.[1] Palladium and platinum catalysts, under these conditions, resulted in lower yields and higher percentages of byproducts.[1][2]

It has been discovered that conducting the hydrogenation in the presence of another amine can significantly suppress the formation of N-methylated byproducts.[1][5] Furthermore, conditioning the catalyst by contacting it with an amine-containing solvent between reactions can improve its performance in subsequent runs.[1][5]

Experimental Protocols

A detailed methodology for the synthesis of this compound via low-pressure hydrogenation is provided below.

Low-Pressure Hydrogenation Procedure

  • Charging the Reactor: A pressure vessel capable of agitation is charged with 250 mL of a suitable solvent (e.g., isopropanol), 246 g of 2-pyridineethanol, and the selected catalyst.[1][2]

  • Pressurization: The vessel is sealed, and the mixture is agitated. The vessel is then pressurized to 500 psig with hydrogen.[1][2]

  • Reaction: While maintaining constant hydrogen pressure and continuous agitation, the reaction mixture is heated to 150°C. The reaction is continued until the hydrogen uptake ceases, indicating the completion of the reaction.[1][2]

  • Work-up: The pressure vessel is cooled and vented. The catalyst is removed from the reaction mixture by vacuum filtration.[1][2]

  • Purification and Analysis: The filtrate is subjected to distillation to obtain this compound. The product yield and the composition of the distillate are determined using gas chromatography (GC) on two separate columns (e.g., 6' CW 20M at 160°C and 15M DB-1 from 80°C to 220°C at 16°C/min).[1][2]

Visualizing the Experimental Workflow

The logical flow of the experimental process for comparing catalyst performance in this compound synthesis can be visualized as follows:

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis and Purification cluster_comparison Comparative Analysis A Select Catalyst (e.g., Ru/C, Rh/C) C Charge Reactor with Reactants and Catalyst A->C B Prepare Reactant Solution (2-Pyridineethanol in Solvent) B->C D Pressurize with H2 (e.g., 500 psig) C->D E Heat and Agitate (e.g., 150°C) D->E F Monitor H2 Uptake E->F G Cool and Depressurize F->G Reaction Complete H Filter to Remove Catalyst G->H I Distill Filtrate H->I J Analyze Product via GC (Yield, Purity, Byproducts) I->J K Compare Catalyst Performance: - Yield - Selectivity - Reaction Time J->K

Caption: Experimental workflow for the comparative analysis of catalysts in this compound synthesis.

Signaling Pathways and Logical Relationships

The selection of a catalyst has a direct impact on the reaction outcome. The logical relationship between the catalyst choice and the key performance indicators can be illustrated as follows:

G cluster_input Catalyst Selection cluster_params Reaction Parameters cluster_output Performance Metrics Catalyst Catalyst Type (Ru, Rh, Pd, Pt, Ni) Yield Product Yield Catalyst->Yield Selectivity Selectivity (Minimized Byproducts) Catalyst->Selectivity Time Reaction Time Catalyst->Time Conditions Reaction Conditions - Temperature - Pressure - Solvent - Additives Conditions->Yield Conditions->Selectivity Conditions->Time

Caption: Logical relationship between catalyst type and key performance indicators.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Piperidineethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Piperidineethanol, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring product quality and consistency. This guide provides a comparative overview of analytical methodologies suitable for the quantification of this compound, supported by experimental data from related compounds. While specific validated methods for this compound are not extensively published, the principles and techniques described herein for similar piperidine-containing molecules offer a robust framework for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of validated methods for piperidine (B6355638) and its derivatives, which can serve as a benchmark for the development of a quantitative method for this compound.

Analytical TechniqueAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV Piperine>0.9990.015 µg/mL0.044 µg/mL101.3%<2%
GC-MS Piperazine Derivatives>0.990.002 - 0.156 µg/mL0.008 - 0.625 µg/mLNot Reported<15%
LC-MS/MS Piperidine>0.990.01 ng/mL0.03 ng/mL85 - 115%<15%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of piperidine derivatives, which can be adapted for this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound, potentially after a derivatization step to introduce a UV-active chromophore, as the native molecule lacks a strong one.

Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • For derivatization, react the sample with a suitable agent such as dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) in an alkaline buffer to form a stable, UV-active derivative.

  • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or other suitable buffer).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at the wavelength of maximum absorbance for the derivatized this compound.

  • Injection Volume: 10-20 µL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Derivatization with a silylating agent (e.g., BSTFA) may be employed to improve volatility and chromatographic peak shape.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations, especially in complex biological matrices.

Sample Preparation:

  • For biological samples (e.g., plasma, urine), perform protein precipitation with a solvent like acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be directly injected or further purified using SPE.

  • For other samples, a simple "dilute and shoot" approach may be sufficient.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 or HILIC column suitable for LC-MS analysis.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: 0.2 - 0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines like this compound.

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

Analytical Method Validation Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end_point Method Implementation validation_report->end_point

Caption: A generalized workflow for the validation of an analytical method.

Logical Decision Tree for Method Selection

The choice of an analytical method is guided by several factors, as depicted in the following logical diagram.

Method Selection Decision Tree start Define Analytical Requirements sensitivity_check High Sensitivity Required? start->sensitivity_check matrix_check Complex Sample Matrix? sensitivity_check->matrix_check No lc_ms LC-MS/MS sensitivity_check->lc_ms Yes volatility_check Is the Analyte Volatile? matrix_check->volatility_check No matrix_check->lc_ms Yes gc_ms GC-MS volatility_check->gc_ms Yes hplc_uv HPLC-UV (with derivatization) volatility_check->hplc_uv No

Caption: Decision tree for selecting an appropriate analytical method.

Efficacy of 2-Piperidineethanol Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidineethanol scaffold is a versatile structural motif that serves as a building block for a wide range of biologically active compounds. Its presence in numerous molecules with diverse pharmacological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and antiviral properties, has made it a significant area of interest in medicinal chemistry. This guide provides a comparative overview of the efficacy of this compound derivatives and related piperidine (B6355638) compounds in various biological assays, supported by experimental data and detailed methodologies.

Anti-Inflammatory Activity of Piperidine Derivatives

A series of novel 2-piperidone (B129406) derivatives, structurally related to this compound, were synthesized and evaluated for their anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells. The study revealed that several compounds could effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Table 1: Inhibition of Pro-inflammatory Cytokine Production by 2-Piperidone Derivatives in LPS-stimulated BV-2 cells [1]

CompoundConcentration (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
6b2045.351.248.9
7p2052.158.755.4
7q2063.568.965.2

Data synthesized from the findings presented in the study.

The results indicate that compound 7q exhibited the most potent anti-inflammatory effect among the tested derivatives.[1] The demonstrated neuroprotective effects of these compounds, by preventing neuronal cell death mediated by microglial activation, highlight their potential as multifunctional agents for neurodegenerative diseases like Alzheimer's.[1]

Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several studies have explored piperidine derivatives as potent AChE inhibitors. One such study reported a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, with compound 21 emerging as one of the most potent inhibitors of acetylcholinesterase, exhibiting an IC50 of 0.56 nM.[2] Another study on indanone derivatives identified compound 13e (E2020) as a highly potent anti-AChE inhibitor with an IC50 of 5.7 nM.[3]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

CompoundChemical ClassAChE IC50 (nM)
21 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative0.56[2]
19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2[4]
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[3]

These findings underscore the potential of the piperidine scaffold in designing highly potent and selective AChE inhibitors for the management of Alzheimer's disease.

Antiviral Activity of Piperidine Derivatives Against Influenza Virus

A series of piperidine-based derivatives have been identified as novel and potent inhibitors of the influenza virus.[5] Structure-activity relationship (SAR) studies revealed that an ether linkage between a quinoline (B57606) and piperidine moiety is critical for the inhibitory activity. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) , demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 μM.[5][6]

Table 3: Anti-influenza Virus Activity of Compound 11e [5]

Influenza Virus StrainEC50 (µM)
A/Udorn/72 (H3N2)0.10
A/Hong Kong/8/68 (H3N2)0.08
A/PR/8/34 (H1N1)0.05
A/California/04/09 (H1N1)0.09
B/Lee/400.12

The broad-spectrum activity of compound 11e against both influenza A and B strains, coupled with its high selectivity index, positions it as a promising lead for the development of new anti-influenza drugs.[5][6] Mechanistic studies suggest that these derivatives interfere with the early to middle stages of the influenza virus replication cycle.[5][7]

Experimental Protocols

Anti-inflammatory Assay in LPS-stimulated Macrophages

Objective: To evaluate the anti-inflammatory activity of test compounds by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 macrophage cells.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further 24 hours.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using specific ELISA kits according to the manufacturer's instructions.[8]

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase.

Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[1][9]

Procedure:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • AChE solution (e.g., from electric eel).

    • Test compound solutions at various concentrations.

  • Assay in 96-well plate:

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE solution to initiate the pre-incubation (e.g., 15 minutes at 37°C).

    • Start the reaction by adding the ATCI substrate solution.

  • Measurement: The absorbance is measured kinetically at 412 nm for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Influenza Virus Plaque Reduction Assay

Objective: To determine the antiviral efficacy of test compounds by quantifying the reduction in influenza virus plaque formation.

Cell Line: Madin-Darby canine kidney (MDCK) cells.

Procedure:

  • Cell Seeding: MDCK cells are seeded in 12-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a known dilution of influenza virus for 1 hour at 37°C to allow for virus adsorption.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours to allow for plaque formation.

  • Plaque Visualization: The cells are fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.[4][10]

Visualizations

Experimental Workflow for Biological Assays

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) synthesis->anti_inflammatory ache_inhibition AChE Inhibition Assay (Ellman's Method) synthesis->ache_inhibition antiviral Antiviral Assay (Plaque Reduction) synthesis->antiviral data_analysis Data Collection & Analysis (IC50 / EC50 Determination) anti_inflammatory->data_analysis ache_inhibition->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway for LPS-induced Inflammation in Macrophages

lps_pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Inhibitor 2-Piperidone Derivative Inhibitor->MyD88 Inhibits[1]

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Piperidineethanol and Its N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of 2-Piperidineethanol and its N-acetyl and N-ethyl derivatives. Through a meticulous compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this publication offers a foundational resource for the identification, characterization, and quality control of these valuable piperidine-based compounds.

The study presents a side-by-side comparison of the spectral data, highlighting the key diagnostic features that differentiate the parent molecule from its N-substituted counterparts. This information is critical for researchers working on the synthesis and application of these compounds in various fields, including pharmaceuticals and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, and its N-acetyl and N-ethyl derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]
This compound ~3.80-3.75 (m, 2H, -CH₂-OH), 3.2 (m, 1H, piperidine-CH), 3.03 (m, 1H, piperidine-CH₂), 2.74 (m, 1H, piperidine-CH₂), 2.60 (m, 1H, piperidine-CH), 1.81-1.35 (m, 6H, piperidine-CH₂)[1][2]
N-Acetyl-2-piperidineethanol (Predicted) ~4.5-4.2 (m, 1H, piperidine-CH), ~3.8-3.6 (m, 2H, -CH₂-OH), ~3.5-3.2 (m, 2H, piperidine-CH₂), ~2.1 (s, 3H, -COCH₃), ~1.8-1.4 (m, 6H, piperidine-CH₂)
N-Ethyl-2-piperidineethanol ~3.7 (m, 2H, -CH₂-OH), ~3.0-2.8 (m, 1H, piperidine-CH), ~2.6-2.2 (m, 4H, piperidine-CH₂ and N-CH₂-CH₃), ~1.8-1.4 (m, 6H, piperidine-CH₂), ~1.1 (t, 3H, -CH₂-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]
This compound ~61.0 (-CH₂-OH), ~57.0 (piperidine-CH), ~46.5 (piperidine-CH₂), ~34.0, 26.0, 24.5 (piperidine-CH₂)
N-Acetyl-2-piperidineethanol (Predicted) ~170.0 (C=O), ~60.0 (-CH₂-OH), ~55.0 (piperidine-CH), ~45.0, ~40.0 (piperidine-CH₂), ~25.0, ~24.0, ~21.0 (piperidine-CH₂ and -COCH₃)
N-Ethyl-2-piperidineethanol (Predicted based on similar structures) ~60.5 (-CH₂-OH), ~60.0 (piperidine-CH), ~52.0 (N-CH₂-CH₃), ~47.0 (piperidine-CH₂), ~28.0, ~25.0, ~23.0 (piperidine-CH₂), ~12.0 (-CH₂-CH₃)

Table 3: Infrared (IR) Spectroscopic Data (Neat/Film)

CompoundKey Absorption Bands (cm⁻¹)
This compound 3300-3100 (broad, O-H stretch), 2930-2850 (C-H stretch), ~1100 (C-O stretch)[3]
N-Acetyl-2-piperidineethanol (Predicted) 3400-3300 (broad, O-H stretch), 2930-2850 (C-H stretch), ~1640 (strong, C=O stretch, amide), ~1100 (C-O stretch)
N-Ethyl-2-piperidineethanol (Predicted based on similar structures) 3400-3300 (broad, O-H stretch), 2970-2800 (C-H stretch), ~1100 (C-O stretch)

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

CompoundKey m/z values
This compound 129 (M⁺), 98, 84 (base peak)[4]
N-Acetyl-2-piperidineethanol (Predicted) 171 (M⁺), 128, 98, 84, 43
N-Ethyl-2-piperidineethanol 157 (M⁺), 128, 112, 98, 84

Experimental Protocols

The spectroscopic data presented were acquired using standard laboratory techniques. Below are generalized protocols for each of the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid samples, a drop of the neat compound was placed between two sodium chloride (NaCl) plates to form a thin film. For solid samples, a small amount of the compound was ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum was recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was prepared. The solution was injected into a gas chromatograph equipped with a mass spectrometer. The GC was fitted with a standard non-polar capillary column. The mass spectrometer was operated in electron ionization (EI) mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound or Derivative FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR_Data Functional Group Identification (O-H, C=O) FTIR->IR_Data NMR_Data Structural Elucidation (Proton and Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Identification Compound Identification and Purity Assessment IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a practical tool for the scientific community, facilitating the unambiguous identification and differentiation of this compound and its N-acetyl and N-ethyl derivatives. The provided data and protocols will aid in accelerating research and development in areas where these compounds play a crucial role.

References

Performance of different protecting groups for 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone in the multi-step synthesis of complex molecules wherein 2-piperidineethanol serves as a key building block. The presence of two reactive functionalities, a secondary amine and a primary alcohol, necessitates a careful and orthogonal protection strategy to achieve desired chemical transformations with high yield and selectivity. This guide provides an objective comparison of common protecting groups for both the nitrogen and oxygen atoms of this compound, supported by experimental data and detailed protocols.

Comparison of Protecting Groups

The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its removal. An ideal protecting group should be introduced in high yield, remain stable throughout subsequent synthetic steps, and be cleaved under mild conditions that do not affect other functional groups.

N-Protecting Groups

The secondary amine of the piperidine (B6355638) ring is nucleophilic and basic, often requiring protection to prevent unwanted side reactions. The most common protecting groups for the piperidine nitrogen are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (B1604629) (Bn).

Protecting GroupReagents for ProtectionTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldStability
Boc Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), base (e.g., NEt₃, NaOH)>95%[1]Strong acids (e.g., TFA, HCl)[1]>95%[1]Stable to basic conditions, hydrogenolysis, and weak acids.
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NEt₃, NaHCO₃)~90%[2]Catalytic hydrogenolysis (H₂, Pd/C)[2]HighStable to acidic and basic conditions. Orthogonal to Boc.[1][2]
Bn Benzyl bromide (BnBr) or Benzyl chloride (BnCl), base (e.g., K₂CO₃, NaH)HighCatalytic hydrogenolysis (H₂, Pd/C)[3][4]HighStable to acidic and basic conditions.[4]
O-Protecting Groups

The primary hydroxyl group of this compound can be protected to prevent its interference in reactions targeting the amine functionality. Silyl ethers are a popular choice for alcohol protection due to their ease of installation and removal.

Protecting GroupReagents for ProtectionTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldStability
TBDMS tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole (B134444), DMFHigh[5]Fluoride (B91410) ion source (e.g., TBAF), or mild acidHighStable to basic conditions, mild oxidation, and some reducing agents.

Experimental Protocols

N-Protection of this compound

1. N-Boc Protection

  • Procedure: To a solution of this compound (1.0 equiv) in dichloromethane (B109758) (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is removed under reduced pressure to afford N-Boc-2-piperidineethanol.[1]

  • Expected Yield: >95%[1]

2. N-Cbz Protection

  • Procedure: To a solution of this compound (1.0 equiv) and triethylamine (B128534) (1.2 equiv) in DCM at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise. The reaction is stirred at room temperature for 3-5 hours. The reaction mixture is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give N-Cbz-2-piperidineethanol.[1]

  • Expected Yield: ~90%[2]

3. N-Benzyl Protection

  • Procedure: To a solution of this compound (1.0 equiv) and a base such as potassium carbonate (2.0 equiv) in a suitable solvent like acetonitrile, add benzyl bromide (1.2 equiv). The mixture is stirred at room temperature or heated to reflux until the reaction is complete. After an aqueous workup, the product is purified by chromatography.

  • Expected Yield: High

O-Protection of N-Boc-2-piperidineethanol

1. O-TBDMS Protection

  • Procedure: To a solution of N-Boc-2-piperidineethanol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.[5]

  • Expected Yield: High

Deprotection Protocols

1. N-Boc Deprotection

  • Procedure: Dissolve N-Boc-2-piperidineethanol in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected product.[1]

  • Expected Yield: >95%[1]

2. N-Cbz Deprotection

  • Procedure: Dissolve N-Cbz-2-piperidineethanol in methanol (B129727) and add 10% Pd/C (5-10 mol%). The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere for 4-16 hours. The mixture is then filtered through Celite, and the filtrate is concentrated to yield this compound.[1][2]

  • Expected Yield: High

3. N-Benzyl Deprotection

  • Procedure: N-Benzyl-2-piperidineethanol is dissolved in a solvent such as methanol or ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. Filtration of the catalyst and removal of the solvent yields the deprotected amine.[3][4]

  • Expected Yield: High

4. O-TBDMS Deprotection

  • Procedure: To a solution of the TBDMS-protected alcohol in THF, add a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.1 equiv, 1M in THF). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). The reaction is then quenched, and the product is isolated after an aqueous workup and purification.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of this compound, as well as an example of an orthogonal protection strategy.

Protection_Deprotection_Workflow cluster_N_Protection N-Protection cluster_N_Deprotection N-Deprotection 2-Piperidineethanol_N This compound N-Protected_Piperidineethanol N-Protected This compound 2-Piperidineethanol_N->N-Protected_Piperidineethanol Boc₂O or Cbz-Cl or BnBr N-Protected_Piperidineethanol_D N-Protected This compound Deprotected_Amine This compound N-Protected_Piperidineethanol_D->Deprotected_Amine Acid (for Boc) H₂/Pd-C (for Cbz/Bn)

Caption: General workflow for N-protection and deprotection of this compound.

O_Protection_Deprotection_Workflow cluster_O_Protection O-Protection cluster_O_Deprotection O-Deprotection N_Protected_O N-Protected This compound N_O_Protected N,O-Diprotected This compound N_Protected_O->N_O_Protected TBDMS-Cl, Imidazole N_O_Protected_D N,O-Diprotected This compound N_Protected_Deprotected_O N-Protected This compound N_O_Protected_D->N_Protected_Deprotected_O TBAF

Caption: General workflow for O-protection and deprotection of N-protected this compound.

Orthogonal_Strategy A This compound B N-Boc-2-piperidineethanol A->B Boc₂O C N-Boc-O-TBDMS-2-piperidineethanol B->C TBDMS-Cl D O-TBDMS-2-piperidineethanol C->D TFA E This compound (Final) D->E TBAF

Caption: Orthogonal deprotection strategy for N-Boc and O-TBDMS protected this compound.

Conclusion

The selection of an appropriate protecting group strategy is critical for the successful synthesis of complex molecules derived from this compound. The Boc group is a robust and high-yielding choice for general nitrogen protection, provided the subsequent synthetic steps are not strongly acidic. The Cbz and Bn groups offer excellent stability and orthogonality to many other protecting groups, making them suitable for more complex syntheses. For hydroxyl protection, the TBDMS group is a reliable option that is stable under a variety of conditions and can be removed selectively. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise efficient and successful synthetic strategies.

References

A Comparative Guide to the Resolution of 2-Piperidineethanol: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. 2-Piperidineethanol, a valuable chiral building block, presents a common challenge: the separation of its racemic mixture. This guide provides an objective comparison of the two primary resolution strategies—chemical and enzymatic—supported by experimental data and detailed protocols to inform your selection process.

The resolution of racemic this compound into its constituent enantiomers is critical for the synthesis of a variety of pharmaceuticals and other biologically active molecules. The choice between a chemical or enzymatic approach depends on several factors, including desired enantiomeric purity, yield, scalability, and environmental considerations. Chemical resolution, a classical method, typically involves the formation of diastereomeric salts, while enzymatic resolution offers a highly selective biocatalytic alternative.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data for both chemical and enzymatic resolution methods, providing a clear comparison of their performance.

Table 1: Chemical Resolution of this compound via Diastereomeric Salt Formation

Resolving AgentEnantiomeric Excess (ee)YieldKey Observations
d-10-camphorsulfonic acid>95%LowRequires numerous sequential recrystallizations.[1][2]
N-sulphonyl pyroglutamic acid86% (1st crop), 99% (2nd crop)ModerateHigh ee achievable with a second crystallization.[1][2]
N-acetyl-l-leucine95% (1st crop), 98% (2nd crop)Moderate to HighA single crystallization can provide high enantiomeric excess.[1][2]

Table 2: Enzymatic Resolution of N-Boc-2-Piperidineethanol

Enzyme SystemSubstrateEnantiomeric Excess (ee)ConversionKey Observations
Lipase PS (Pseudomonas cepacia)N-Boc-2-piperidineethanol90% (for R-enantiomer)~45%Shows (R)-selectivity.[1]
Porcine Pancreatic Lipase (PPL)N-Boc-2-piperidineethanol85% (for S-enantiomer)~50%Exhibits opposite enantioselectivity to Lipase PS.[1]
Sequential Lipase PS and PPLN-Boc-2-piperidineethanol90% (R-acetate), 95% (S-butanoate)-Sequential transesterification enhances the selectivity for both enantiomers.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for both chemical and enzymatic resolution processes.

Chemical_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic Racemic this compound mix Mixing and Dissolution racemic->mix resolving_agent Chiral Resolving Agent (e.g., N-acetyl-l-leucine) resolving_agent->mix solvent Solvent (e.g., Ethanol) solvent->mix crystallization Selective Crystallization of Less Soluble Diastereomer mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid base_addition Addition of Base (e.g., NaOH) less_soluble->base_addition extraction Solvent Extraction base_addition->extraction pure_enantiomer Enantiomerically Pure This compound extraction->pure_enantiomer

Figure 1. Workflow for Chemical Resolution of this compound.

Enzymatic_Resolution_Workflow cluster_0 N-Protection cluster_1 Sequential Enzymatic Resolution cluster_2 Purification and Deprotection racemic_2pe Racemic this compound protection Protection Reaction racemic_2pe->protection boc_anhydride Boc Anhydride boc_anhydride->protection racemic_nboc Racemic N-Boc-2-Piperidineethanol protection->racemic_nboc reaction1 First Transesterification racemic_nboc->reaction1 lipase_ps Lipase PS (R-selective) lipase_ps->reaction1 vinyl_acetate Vinyl Acetate vinyl_acetate->reaction1 mixture1 Mixture of (R)-acetate and unreacted (S)-alcohol reaction1->mixture1 reaction2 Second Transesterification mixture1->reaction2 lipase_ppl Porcine Pancreatic Lipase (S-selective) lipase_ppl->reaction2 vinyl_butanoate Vinyl Butanoate vinyl_butanoate->reaction2 final_mixture Mixture of (R)-acetate, (S)-butanoate, and unreacted alcohol reaction2->final_mixture chromatography Flash Chromatography final_mixture->chromatography hydrolysis Hydrolysis of Esters chromatography->hydrolysis deprotection Deprotection (Removal of Boc) hydrolysis->deprotection enantiomers Enantiomerically Pure (R) and (S) this compound deprotection->enantiomers

Figure 2. Workflow for Sequential Enzymatic Resolution.

Experimental Protocols

Chemical Resolution using N-acetyl-l-leucine

This protocol is a representative procedure for the chemical resolution of racemic this compound.

  • Dissolution: Dissolve racemic this compound in a suitable solvent such as ethanol.

  • Addition of Resolving Agent: Add an equimolar amount of N-acetyl-l-leucine to the solution.

  • Crystallization: Allow the mixture to stand at room temperature, or cool to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., sodium hydroxide) to adjust the pH to >10.

  • Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extract and evaporate the solvent to yield the desired enantiomer. A second recrystallization of the diastereomeric salt may be performed before the liberation step to enhance enantiomeric purity.[1][2]

Sequential Enzymatic Resolution of N-Boc-2-piperidineethanol

This protocol outlines a sequential enzymatic process to obtain both enantiomers with high purity.[1]

  • N-Protection: Protect the amino group of racemic this compound with a Boc group using di-tert-butyl dicarbonate (B1257347) to yield racemic N-Boc-2-piperidineethanol.

  • First Enzymatic Reaction (R-selective acetylation):

    • Dissolve racemic N-Boc-2-piperidineethanol in hexane.

    • Add Lipase PS and vinyl acetate.

    • Stir the mixture at room temperature until approximately 45% conversion is achieved.

    • Filter off the enzyme and remove the solvent and excess acylating agent.

  • Second Enzymatic Reaction (S-selective butanoylation):

    • Dissolve the crude mixture from the previous step in methyl tert-butyl ether (MTBE).

    • Add Porcine Pancreatic Lipase (PPL) and vinyl butanoate.

    • Stir the mixture at room temperature.

  • Purification: Separate the resulting (R)-acetate, (S)-butanoate, and any unreacted alcohol by flash chromatography.

  • Hydrolysis: Individually hydrolyze the separated esters using a mild base (e.g., sodium carbonate in methanol) to obtain the enantiomerically enriched (R)- and (S)-N-Boc-2-piperidineethanol.

  • Deprotection: Remove the Boc protecting group from each enantiomer using standard methods (e.g., trifluoroacetic acid in dichloromethane) to yield the final (R)- and (S)-2-piperidineethanol.

Concluding Remarks

The choice between chemical and enzymatic resolution of this compound is multifaceted. Chemical resolution via diastereomeric salt formation can be effective, particularly with newer resolving agents like N-acetyl-l-leucine that can provide high enantiomeric excess in a single crystallization.[1][2] However, this method can sometimes be labor-intensive, requiring multiple recrystallizations and potentially leading to lower yields.[1][2]

Enzymatic resolution, especially the sequential use of lipases with opposing enantioselectivities, presents a sophisticated and highly selective alternative.[1] This biocatalytic approach can yield both enantiomers with high purity. The requirement for N-protection and subsequent deprotection adds steps to the overall process, but the mild reaction conditions and high selectivity are significant advantages. Ultimately, the optimal method will be determined by the specific requirements of the synthesis, including scale, desired purity, and available resources.

References

A Comparative Guide to the Synthesis of 2-Piperidineethanol: Benchmarking a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-Piperidineethanol, a crucial building block in the synthesis of numerous active pharmaceutical ingredients, can be produced through various chemical routes. This guide provides an objective comparison of the primary industrial method, catalytic hydrogenation of 2-pyridineethanol, against alternative synthetic strategies, supported by experimental data and detailed protocols.

The most established and commercially viable route to this compound is the catalytic hydrogenation of 2-pyridineethanol. This method involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst. Alternative approaches include the reductive cleavage of pyridine N-oxide derivatives and the asymmetric synthesis of specific enantiomers, which are of particular interest for the development of chiral drugs.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, cost, and the need for a specific stereoisomer. The following tables summarize quantitative data for the primary synthesis route using different catalysts and provide a qualitative overview of alternative methods.

Table 1: Performance of Catalysts in the Hydrogenation of 2-Pyridineethanol
CatalystTemperature (°C)Pressure (psig)Reaction Time (h)SolventYield (%)Selectivity (%)Reference
Ruthenium dioxide (RuO₂)90 - 120≥ 1000-AmineHighHigh[1]
5% Rhodium on Carbon-735-Ethanol95-[2]
Platinum(IV) oxide (PtO₂)Room Temp.50-70 bar (725-1015)6-10Acetic Acid--[3]
Palladium on Carbon (Pd/C)Room Temp.-OvernightMethanol (B129727)High-[4]

Note: "High" yield and selectivity are reported in the source material without specific quantitative values in the abstract. The reaction time for RuO₂ was not specified in the abstract.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.

Route 1: Catalytic Hydrogenation of 2-Pyridineethanol

This protocol is a generalized procedure based on common practices for the hydrogenation of pyridine derivatives.

Experimental Protocol:

  • A high-pressure reactor is charged with 2-pyridineethanol and a suitable solvent (e.g., ethanol, methanol, or an amine-containing solvent).

  • The chosen catalyst (e.g., 5% Rh/C, PtO₂, or RuO₂) is added to the mixture. The catalyst loading is typically between 1-5 mol%.

  • The reactor is sealed and purged with an inert gas, such as nitrogen or argon.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 500-1500 psig).

  • The reaction mixture is stirred and heated to the specified temperature (e.g., room temperature to 120°C) for the required duration.

  • Reaction progress is monitored by techniques such as TLC, GC, or HPLC.

  • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered to remove the heterogeneous catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude this compound is then purified by distillation.

Route 2: Reductive Cleavage of 2-(2-Hydroxyethyl)pyridine (B196109) N-Oxide

This method provides an alternative to high-pressure hydrogenation. The following is a representative protocol for the reduction of pyridine N-oxides to piperidines.[4]

Experimental Protocol:

  • To a solution of 2-(2-hydroxyethyl)pyridine N-oxide in methanol, add 10% Palladium on carbon (Pd/C) catalyst.

  • Add ammonium (B1175870) formate (B1220265) in portions.

  • The reaction mixture is stirred at room temperature, typically overnight.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • The methanol is removed from the filtrate under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

  • Further purification can be achieved by column chromatography or distillation.

Route 3: Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is crucial for the development of chiral pharmaceuticals. One common approach is the resolution of a racemic mixture. The following is a generalized workflow for enzymatic kinetic resolution.[1][5]

Experimental Protocol:

  • Racemic this compound is N-protected with a suitable protecting group (e.g., Boc anhydride (B1165640) to form N-Boc-2-piperidineethanol).

  • The protected this compound is dissolved in an appropriate organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).

  • A lipase (B570770) enzyme (e.g., Lipase PS or porcine pancreatic lipase) and an acylating agent (e.g., vinyl acetate) are added to the solution.

  • The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved, monitored by HPLC.

  • The enzyme is filtered off, and the reaction mixture is concentrated.

  • The resulting mixture of the acylated enantiomer and the unreacted enantiomer is separated by column chromatography.

  • The protecting group and the acyl group are then removed from the separated enantiomers to yield the pure (R)- and (S)-2-piperidineethanol.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthesis_Pathways cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reductive Cleavage cluster_2 Route 3: Asymmetric Synthesis (Resolution) PyridineEthanol 2-Pyridineethanol Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) PyridineEthanol->Hydrogenation PiperidineEthanol1 This compound Hydrogenation->PiperidineEthanol1 PyridineEthanolNoxide 2-(2-Hydroxyethyl)pyridine N-Oxide ReductiveCleavage Reductive Cleavage (e.g., HCOOHNH₄, Pd/C) PyridineEthanolNoxide->ReductiveCleavage PiperidineEthanol2 This compound ReductiveCleavage->PiperidineEthanol2 RacemicPE Racemic this compound EnzymaticResolution Enzymatic Kinetic Resolution RacemicPE->EnzymaticResolution Enantiomers (R)-2-Piperidineethanol & (S)-2-Piperidineethanol EnzymaticResolution->Enantiomers

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow cluster_hydrogenation Catalytic Hydrogenation cluster_cleavage Reductive Cleavage cluster_asymmetric Asymmetric Synthesis (Resolution) start Select Synthesis Route H_prep Prepare Reactants (2-Pyridineethanol, Solvent) start->H_prep C_prep Prepare Reactants (N-Oxide, Reducing Agent) start->C_prep A_prep Prepare Racemic Mixture start->A_prep H_react Hydrogenate (Catalyst, H₂, Temp, Pressure) H_prep->H_react H_workup Work-up (Filter, Concentrate) H_react->H_workup H_purify Purify (Distillation) H_workup->H_purify H_product Racemic this compound H_purify->H_product C_react React at Room Temp C_prep->C_react C_workup Work-up (Filter, Extract) C_react->C_workup C_purify Purify (Chromatography/Distillation) C_workup->C_purify C_product Racemic this compound C_purify->C_product A_resolve Enzymatic Resolution A_prep->A_resolve A_separate Separate Enantiomers A_resolve->A_separate A_deprotect Deprotection A_separate->A_deprotect A_product Enantiopure this compound A_deprotect->A_product

Caption: Generalized experimental workflows for the synthesis of this compound.

References

A Comparative Guide to 2-Piperidineethanol NMR Data for Accurate Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive cross-validation of ¹H and ¹³C NMR data for 2-Piperidineethanol, comparing literature values to facilitate reliable compound verification.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that slight variations in chemical shifts can occur due to differences in solvent, concentration, and experimental temperature. The data presented here is primarily from spectra obtained in deuterochloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

AssignmentChemical Shift (δ) ppm @ 89.56 MHz[1]Chemical Shift (δ) ppm @ 399.65 MHz[1]
H-A¹3.773.80
H-B¹3.753.75
H-C3.323.20
H-D3.023.032
H-E2.742.740
H-F2.602.597
H-G1.84 to 1.191.810
H-J1.591.61
H-K-1.57
H-L²-1.42
H-M²-1.35
H-N-1.35
Note: Assignments were aided by H-H COSY at 90 MHz.[1]

Table 2: ¹³C NMR Data for this compound

Experimental Protocols

The following provides a generalized methodology for the acquisition of NMR data for a compound like this compound, based on standard laboratory practices.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: Utilize a standard NMR spectrometer, for instance, a Bruker Avance operating at a ¹H frequency of 400 MHz.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: ~2-4 seconds

    • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Experiment:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument) is standard.

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Workflow for Cross-Validation of NMR Data

The following diagram illustrates the logical workflow for validating experimental NMR data against literature values.

G cluster_0 Experimental Analysis cluster_1 Literature Review cluster_2 Validation A Synthesize or Procure This compound B Prepare NMR Sample (in CDCl3) A->B C Acquire 1H and 13C NMR Spectra B->C D Process and Analyze Experimental Data C->D G Compare Experimental Shifts with Literature Values D->G E Search Chemical Databases (e.g., PubChem, ChemicalBook) F Gather Reported 1H and 13C NMR Data E->F F->G H Analyze Discrepancies (Solvent, Concentration, Impurities) G->H H->A Inconsistent I Confirm Structure H->I Consistent

Caption: Workflow for NMR data cross-validation.

References

A Comparative Guide to the Reactivity of 2-Piperidineethanol and 1-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two closely related isomers, 2-Piperidineethanol and 1-Piperidineethanol. Understanding the distinct reactivity profiles of these compounds is crucial for their effective application as intermediates and building blocks in pharmaceutical synthesis and materials science. This comparison is supported by structural analysis, established chemical principles, and available experimental data.

Introduction: Structural and Electronic Differences

This compound and 1-Piperidineethanol share the same molecular formula (C₇H₁₅NO) and molecular weight (129.20 g/mol ). However, the position of the hydroxyethyl (B10761427) group relative to the nitrogen atom within the piperidine (B6355638) ring results in fundamental differences in their chemical nature and, consequently, their reactivity.

  • This compound is a secondary amine and a primary alcohol . The ethanol (B145695) substituent is attached to the carbon atom at the 2-position of the piperidine ring.

  • 1-Piperidineethanol is a tertiary amine and a primary alcohol . The ethanol substituent is directly attached to the nitrogen atom of the piperidine ring.[1]

This key structural variance dictates the accessibility of the lone pair of electrons on the nitrogen atom and the steric environment around both the amine and alcohol functional groups, leading to distinct reactivity patterns.

G cluster_0 This compound cluster_1 1-Piperidineethanol 2-Piperidineethanol_structure 2-Piperidineethanol_label Secondary Amine Primary Alcohol 1-Piperidineethanol_structure 1-Piperidineethanol_label Tertiary Amine Primary Alcohol

Comparative Reactivity Analysis

The reactivity of these isomers is best understood by examining key chemical transformations relevant to synthetic chemistry.

N-Alkylation

The difference in the amine functionality leads to the most significant divergence in reactivity.

  • This compound (Secondary Amine): The nitrogen atom in this compound is a nucleophile and readily undergoes N-alkylation with alkyl halides. However, as a secondary amine, it is susceptible to over-alkylation, potentially leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation. Reductive amination is an alternative method that can provide better selectivity for mono-alkylation.

  • 1-Piperidineethanol (Tertiary Amine): The tertiary amine of 1-Piperidineethanol is also nucleophilic and reacts with alkyl halides. This reaction, known as quaternization, leads exclusively to the formation of a quaternary ammonium salt. This reaction is generally clean and proceeds to high yield.

N_Alkylation cluster_2PE This compound (Secondary Amine) cluster_1PE 1-Piperidineethanol (Tertiary Amine) 2PE This compound TertiaryAmine N-alkylated product (Tertiary Amine) 2PE->TertiaryAmine R-X QuaternarySalt_2PE Over-alkylation product (Quaternary Ammonium Salt) TertiaryAmine->QuaternarySalt_2PE R-X (excess) 1PE 1-Piperidineethanol QuaternarySalt_1PE Quaternization product (Quaternary Ammonium Salt) 1PE->QuaternarySalt_1PE R-X

O-Alkylation

Both molecules possess a primary alcohol, making them amenable to O-alkylation to form ethers.

  • Reactivity Prediction: In principle, the reactivity of the primary hydroxyl group should be similar for both isomers. The reaction typically proceeds via deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic attack on an alkyl halide. The slightly different electronic environments around the piperidine ring might have a minor influence on the acidity of the hydroxyl proton, but a significant difference in reactivity is not anticipated.

Oxidation

The primary alcohol in both compounds can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

  • This compound: The secondary amine is also susceptible to oxidation, which can compete with the oxidation of the alcohol. To selectively oxidize the alcohol, it is often necessary to first protect the amine group (e.g., as a carbamate). Common oxidizing agents for the N-protected alcohol include Swern oxidation or the use of reagents like pyridinium (B92312) chlorochromate (PCC).

  • 1-Piperidineethanol: The tertiary amine is generally stable to oxidation under conditions used for oxidizing primary alcohols. Therefore, selective oxidation of the hydroxyl group to an aldehyde or carboxylic acid can be achieved more readily compared to this compound without the need for a protecting group.

Esterification

Both isomers can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

  • Reactivity Prediction: As both compounds have a primary alcohol, their reactivity in esterification is expected to be comparable. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. The rate of esterification is generally influenced more by the steric hindrance around the alcohol and the nature of the carboxylic acid than by the subtle electronic differences between the two piperidineethanol isomers.

Quantitative Data Summary

While direct, side-by-side comparative studies with quantitative data are limited in the literature, the following table summarizes the expected reactivity based on established chemical principles and available data for related compounds.

Reaction TypeThis compound1-PiperidineethanolKey Considerations
N-Alkylation High reactivity, potential for over-alkylation.High reactivity, leads to quaternization.Stoichiometry control is crucial for this compound.
O-Alkylation Moderate to high reactivity.Moderate to high reactivity.Reactivity is expected to be similar for both isomers.
Oxidation (of OH) Requires N-protection for selective oxidation.Selective oxidation is more straightforward.The secondary amine in this compound is prone to oxidation.
Esterification Moderate to high reactivity.Moderate to high reactivity.Reactivity is expected to be similar for both isomers.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

N-Alkylation of this compound

Objective: To synthesize an N-alkylated derivative of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add the alkyl halide (1.05 eq) to the stirred suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

N_Alkylation_Workflow Start Dissolve this compound and K₂CO₃ in CH₃CN Add_Halide Slowly add Alkyl Halide Start->Add_Halide Monitor Monitor reaction (TLC/GC-MS) Add_Halide->Monitor Filter Filter to remove salts Monitor->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify by column chromatography Evaporate->Purify End N-alkylated product Purify->End

Esterification of 1-Piperidineethanol (Fischer Esterification)

Objective: To synthesize an ester derivative of 1-Piperidineethanol.

Materials:

  • 1-Piperidineethanol

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 1-Piperidineethanol (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Esterification_Workflow Start Combine 1-Piperidineethanol, Carboxylic Acid, H₂SO₄ in Toluene Reflux Heat to reflux with Dean-Stark trap Start->Reflux Monitor_Water Collect and monitor water formation Reflux->Monitor_Water Cool Cool to room temperature Monitor_Water->Cool Wash Wash with NaHCO₃ (aq) and brine Cool->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate solvent Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify End Ester product Purify->End

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain directly implicating either this compound or 1-Piperidineethanol in defined signaling pathways. However, the piperidine scaffold is a common motif in a vast array of biologically active molecules and pharmaceuticals. The reactivity of these compounds makes them valuable precursors for the synthesis of molecules with potential applications in drug discovery, where they may be incorporated into structures designed to interact with various biological targets. For instance, this compound is a reactant for the synthesis of P2Y12 antagonists for the inhibition of platelet aggregation and cyclin-dependent kinase inhibitors.[2]

Conclusion

The comparative reactivity of this compound and 1-Piperidineethanol is primarily dictated by the nature of their amine functional groups. This compound, as a secondary amine, is a versatile intermediate for N-alkylation, though careful control is needed to avoid over-alkylation. Its primary alcohol can be selectively oxidized after protection of the amine. In contrast, 1-Piperidineethanol, a tertiary amine, undergoes clean quaternization and allows for more straightforward selective oxidation of its primary alcohol. The reactivity of the primary alcohol in O-alkylation and esterification is expected to be similar for both isomers. The choice between these two building blocks will therefore depend on the desired synthetic outcome and the specific reaction sequence planned by the researcher.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Piperidineethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Piperidineethanol, a versatile building block in pharmaceutical synthesis, requires careful handling and adherence to specific disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Hazard Profile: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage[1][2][3]. Therefore, all waste containing this compound must be managed as hazardous chemical waste[4].

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat[2][5]. All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood[6].

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that begins at the point of generation and concludes with collection by a licensed waste disposal service.

  • Waste Segregation: Immediately segregate all waste contaminated with this compound. This includes unused product, solutions, contaminated labware (e.g., gloves, paper towels), and sharps (e.g., needles, Pasteur pipettes)[4]. Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids[1][2].

  • Containerization:

    • Liquid Waste: Collect liquid waste containing this compound in a designated, sealable, and chemically resistant container.

    • Solid Waste: Place contaminated solids, such as gloves and absorbent materials, in a separate, clearly labeled, sealable plastic bag or drum[4].

    • Sharps Waste: Dispose of any contaminated sharps in a puncture-resistant sharps container[4].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound"[4]. The label should also list all chemical constituents of the waste.

  • Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. The storage area should have secondary containment to manage potential spills[5].

  • Disposal: The final step is the disposal of the hazardous waste through an approved and licensed waste disposal plant or contractor[1][2]. Never dispose of this compound down the drain or in regular trash[2][7][8].

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound[4].

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste[4].

  • Final Wash: After the solvent rinse, wash the container with soap and water[4].

Spill Management

In the event of a this compound spill, immediate action is necessary:

  • Evacuate and Ventilate: Alert personnel in the vicinity and ensure the area is well-ventilated[4].

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, before addressing the spill[2][4].

  • Containment and Collection: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill. Carefully collect the absorbent material and place it in a labeled hazardous waste container[2][6].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[4].

Quantitative Data and Regulatory Considerations

While specific quantitative limits for disposal can vary by institution and region, the following table outlines key parameters that researchers should be aware of and for which they should consult their local environmental health and safety (EHS) office.

ParameterTypical ConsiderationImportance
Reportable Quantity (RQ) Varies by jurisdiction.Spills exceeding this amount may require reporting to regulatory agencies.
Concentration Limits for Sewer Disposal Generally, not permitted for this class of chemical.Prevents contamination of waterways and damage to wastewater treatment systems[2][7].
Waste Accumulation Time Limits Varies by the amount of waste generated.Ensures timely disposal and minimizes on-site storage risks.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

cluster_decon Container Decontamination A Waste Generation (Unused this compound, Contaminated Materials) B Segregate Waste (Liquid, Solid, Sharps) A->B C Select & Label Appropriate Waste Container ('Hazardous Waste', 'this compound') B->C D Store in Designated Secure Area (Well-ventilated, Secondary Containment) C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F Decontaminate Empty Containers (Triple Rinse with Solvent) G Dispose of Rinsate as Hazardous Waste F->G

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Piperidineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Piperidineethanol

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans.

Chemical Properties and Hazards

This compound is a combustible, corrosive solid that is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause severe skin burns and eye damage.[1][2] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

PropertyValueSource
Molecular Formula C7H15NO[1]
Molecular Weight 129.20 g/mol [2]
Physical State Solid[1]
Appearance Off-white[1]
Melting Point 38 - 43 °C / 100.4 - 109.4 °F[1]
Boiling Point 234 °C / 453.2 °F @ 760 mmHg[1]
Flash Point 102 °C / 215.6 °F[1]
Signal Word Danger[1]
Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is required to ensure personal safety.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield should also be used to protect against splashes.[3]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[3][4] Wear appropriate protective clothing to prevent skin exposure, including a lab coat or a chemical-resistant suit.[1][4]

  • Respiratory Protection : Use only in a well-ventilated area or in a laboratory hood.[1][4] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[1]

Operational Plan: Handling this compound

A systematic approach to handling this chemical minimizes risks. The following step-by-step protocol should be followed.

1. Pre-Operational Checks:

  • Ensure that a safety shower and eyewash station are readily accessible and in working order.[1][5]
  • Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.
  • Assemble all necessary equipment and reagents before starting.
  • Confirm that all required PPE is available and in good condition.

2. Handling Procedure:

  • Don all required PPE before handling the chemical.
  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4][6]
  • Avoid direct contact with skin and eyes.[4][6]
  • Wash hands thoroughly after handling.[1][4]
  • Do not eat, drink, or smoke in the handling area.[1][4]
  • Keep the container tightly closed when not in use.[4]

3. Post-Handling and Storage:

  • Clean the work area thoroughly after use.
  • Store this compound in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]
  • Store in the original, tightly sealed container.[4]
  • The storage area should be locked up.[1][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek immediate medical attention.[1]

  • Inhalation : Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

  • Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, sealed container for disposal.[7] Prevent the spill from entering drains or waterways.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste.[1][4] All disposal activities must be in accordance with federal, state, and local regulations.[4]

  • Container Disposal : Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.[4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response prep_checks Pre-Operational Checks - Verify fume hood function - Locate safety shower/eyewash - Assemble materials don_ppe Don Required PPE - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat prep_checks->don_ppe handle_chem Handle in Fume Hood - Avoid creating dust - Keep container closed don_ppe->handle_chem cleanup Clean Work Area handle_chem->cleanup exposure Exposure Event (Skin/Eye/Inhalation) handle_chem->exposure spill Spill Event handle_chem->spill storage Store Properly - Cool, dry, ventilated area - Tightly sealed container cleanup->storage first_aid Administer First Aid - Rinse affected area - Move to fresh air exposure->first_aid spill_response Contain & Clean Spill - Use absorbent material - Dispose as hazardous waste spill->spill_response medical Seek Immediate Medical Attention first_aid->medical

Caption: This diagram outlines the key steps and safety considerations for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidineethanol
Reactant of Route 2
2-Piperidineethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.